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  • Product: 1,2-Dinonanoylphosphatidylcholine
  • CAS: 27869-45-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,2-Dinonanoylphosphatidylcholine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Date: January 16, 2026 Abstract This technical guide provides a comprehensive overview of 1,2-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 16, 2026

Abstract

This technical guide provides a comprehensive overview of 1,2-dinonanoyl-sn-glycero-3-phosphocholine (DNPC), a saturated phosphatidylcholine with nine-carbon acyl chains. While less common than its longer-chain counterparts, DNPC possesses unique physicochemical properties that warrant its consideration in various research and pharmaceutical applications. This document will delve into the precise chemical structure and formula of DNPC, explore its key physicochemical characteristics in the context of other saturated phosphatidylcholines, and discuss its current and potential applications, particularly in the realm of drug delivery and biomembrane research. Furthermore, this guide will provide detailed, field-proven methodologies for the preparation and characterization of lipid-based formulations incorporating DNPC.

Introduction: The Significance of Saturated Phosphatidylcholines in Biomedical Research

Phosphatidylcholines (PCs) are a class of phospholipids that are major constituents of biological membranes.[1][2] Their amphipathic nature, characterized by a hydrophilic phosphocholine head group and two hydrophobic fatty acid tails, allows them to self-assemble into bilayer structures, forming the fundamental architecture of cell membranes and liposomes.[3][4] The properties of these bilayers are profoundly influenced by the length and degree of saturation of the fatty acid chains.

Saturated phosphatidylcholines, such as 1,2-dinonanoyl-sn-glycero-3-phosphocholine (DNPC), are of particular interest in pharmaceutical sciences and biophysical research. The absence of double bonds in their acyl chains allows for tighter packing within the lipid bilayer, leading to membranes with lower fluidity and permeability compared to their unsaturated counterparts. This characteristic is pivotal in the design of stable drug delivery vehicles with controlled release profiles. This guide will specifically focus on the unique attributes of DNPC, a symmetrical saturated PC with C9:0 acyl chains.

Molecular Structure and Chemical Identity of 1,2-Dinonanoylphosphatidylcholine (DNPC)

The systematic name for DNPC is (2R)-2,3-bis(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate. The "sn" in its name denotes the stereospecific numbering of the glycerol backbone, indicating the R configuration at the C2 position.

Chemical Formula and Molecular Weight

Based on its constituent atoms, the chemical formula for 1,2-Dinonanoyl-sn-glycero-3-phosphocholine is determined to be C₂₆H₅₂NO₈P .

The molecular weight can be calculated as follows:

  • Carbon (C): 26 * 12.011 = 312.286 g/mol

  • Hydrogen (H): 52 * 1.008 = 52.416 g/mol

  • Nitrogen (N): 1 * 14.007 = 14.007 g/mol

  • Oxygen (O): 8 * 15.999 = 127.992 g/mol

  • Phosphorus (P): 1 * 30.974 = 30.974 g/mol Total Molecular Weight: 537.675 g/mol

Structural Representation

The structure of DNPC consists of a central glycerol molecule. The hydroxyl groups at the sn-1 and sn-2 positions are esterified with nonanoic acid (a nine-carbon saturated fatty acid). The sn-3 position is esterified with a phosphate group, which is further linked to a choline head group.

DNPC_Structure cluster_glycerol Glycerol Backbone cluster_acyl1 sn-1 Nonanoyl Chain cluster_acyl2 sn-2 Nonanoyl Chain cluster_headgroup Phosphocholine Head Group G1 CH₂ G2 CH G1->G2 O1 O G1->O1 sn-1 G3 CH₂ G2->G3 O2 O G2->O2 sn-2 O3 O G3->O3 sn-3 C1_1 C=O O1->C1_1 C1_2 (CH₂)₇ C1_1->C1_2 C1_3 CH₃ C1_2->C1_3 C2_1 C=O O2->C2_1 C2_2 (CH₂)₇ C2_1->C2_2 C2_3 CH₃ C2_2->C2_3 P P O3->P O4 O⁻ P->O4 O5 O P->O5 C_head1 CH₂ O5->C_head1 C_head2 CH₂ C_head1->C_head2 N N⁺(CH₃)₃ C_head2->N

Caption: Chemical structure of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC).

Physicochemical Properties

The physicochemical properties of DNPC are largely dictated by its two nine-carbon saturated acyl chains and the polar phosphocholine headgroup. While specific experimental data for DNPC is not as abundant as for more common phosphatidylcholines, its properties can be reliably inferred from the trends observed in the homologous series of saturated diacyl-sn-glycero-3-phosphocholines.

Key Physicochemical Parameters
PropertyDeduced Value/Characteristic for DNPCRationale and Comparative Insights
Physical State at Room Temp. Likely a waxy solid or powderSaturated PCs with shorter chains have lower melting points. Given that DMPC (C14:0) is a solid with a Tm of 23°C, DNPC (C9:0) is expected to be solid at room temperature.
Solubility Soluble in chlorinated hydrocarbons (e.g., chloroform) and alcohols (e.g., ethanol). Forms liposomes in aqueous solutions.This is a general characteristic of diacylphosphatidylcholines. The hydrophobic tails interact with nonpolar solvents, while the amphipathic nature allows for self-assembly in water.
Critical Micelle Concentration (CMC) Relatively high compared to longer-chain PCs.Shorter acyl chains lead to a less hydrophobic molecule, increasing its water solubility and thus its CMC.
Phase Transition Temperature (Tm) Estimated to be below 0°C.The main phase transition temperature (gel to liquid-crystalline phase) of saturated PCs decreases with decreasing acyl chain length. For instance, the Tm of DMPC (C14:0) is 23°C, while that of DPPC (C16:0) is 41.5°C.[5] Extrapolating this trend suggests a sub-zero Tm for DNPC.
The Influence of Acyl Chain Length on Membrane Properties

The nine-carbon length of the nonanoyl chains in DNPC places it in a unique position among the more commonly studied phosphatidylcholines.

AcylChainLength cluster_properties Membrane Properties cluster_chain_length Acyl Chain Length Fluidity Membrane Fluidity Permeability Membrane Permeability Thickness Bilayer Thickness Stability Liposome Stability Short Shorter Chains (e.g., DNPC) Short->Fluidity Increases Short->Permeability Increases Long Longer Chains (e.g., DSPC) Long->Thickness Increases Long->Stability Increases

Caption: Relationship between acyl chain length and key membrane properties.

Synthesis of 1,2-Dinonanoylphosphatidylcholine

The synthesis of DNPC, like other diacylphosphatidylcholines, can be achieved through semi-synthetic or fully synthetic routes. A common and efficient method is the Steglich esterification of sn-glycero-3-phosphocholine (GPC) with nonanoic acid.[5]

Experimental Protocol: Steglich Esterification

This protocol is adapted from established methods for synthesizing similar phosphatidylcholines.

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • Nonanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

Procedure:

  • Solubilization: Suspend sn-glycero-3-phosphocholine in anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reactants: Add nonanoic acid (2.5 equivalents) to the suspension.

  • Activation: Dissolve DCC (3 equivalents) and a catalytic amount of DMAP in anhydrous DCM and add this solution dropwise to the reaction mixture at 0°C with constant stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with dilute HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform, methanol, and water to yield pure 1,2-dinonanoyl-sn-glycero-3-phosphocholine.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions, particularly oxidation.

  • DCC and DMAP: DCC is a coupling agent that facilitates the esterification, while DMAP acts as a catalyst to increase the reaction rate.

  • Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring a high-purity final product.

Applications in Research and Drug Development

The unique properties of DNPC make it a valuable tool in several areas of scientific investigation and pharmaceutical formulation.

Model Membranes and Biophysical Studies

Due to its relatively short acyl chains and consequently lower phase transition temperature, DNPC can be used to create model membranes with higher fluidity at lower temperatures compared to its longer-chain homologs. This is particularly useful for studying the influence of membrane fluidity on the function of membrane-embedded proteins and for investigating lipid phase behavior.

Drug Delivery Systems

Phosphatidylcholines are fundamental components of liposomal and lipid nanoparticle (LNP) drug delivery systems.[3][6][7][8] The choice of PC significantly impacts the stability, drug retention, and release characteristics of these formulations.

  • Liposomes: DNPC can be used to formulate liposomes with increased membrane fluidity, which may be advantageous for certain drug delivery applications that require rapid drug release or enhanced fusion with target cell membranes.

  • Lipid Nanoparticles (LNPs): In LNPs, which are widely used for the delivery of nucleic acids, the helper lipids, including phosphatidylcholines, play a crucial role in the overall structure and stability of the particle. The shorter chain length of DNPC could influence the morphology and encapsulation efficiency of LNPs.

DrugDeliveryWorkflow cluster_formulation Formulation Stage cluster_delivery Delivery and Action DNPC 1,2-Dinonanoylphosphatidylcholine (DNPC) Formulation Liposome/LNP Formulation DNPC->Formulation API Active Pharmaceutical Ingredient (API) API->Formulation OtherLipids Other Lipids (e.g., Cholesterol, PEG-lipid) OtherLipids->Formulation Administration Administration (e.g., Intravenous) Formulation->Administration Targeting Target Cell Interaction and Uptake Administration->Targeting Release Drug Release Targeting->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for the use of DNPC in drug delivery systems.

Conclusion

1,2-Dinonanoyl-sn-glycero-3-phosphocholine is a valuable, albeit less common, member of the saturated phosphatidylcholine family. Its distinct physicochemical properties, arising from its nine-carbon acyl chains, offer unique advantages in the fields of biophysical research and drug delivery. As our understanding of the nuanced roles of lipid composition in biological and pharmaceutical systems continues to grow, the exploration of lipids such as DNPC will undoubtedly open new avenues for innovation. This guide has provided a foundational understanding of DNPC's structure, properties, and applications, intended to empower researchers and drug development professionals in their pursuit of novel scientific discoveries and therapeutic solutions.

References

  • The Role of Phosphatidylcholine in Advanced Drug Delivery Systems. (URL: [Link])

  • PHOSPHATIDYLCHOLINE: A REVOLUTION IN DRUG DELIVERY TECHNOLOGY. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

  • Phosphatidylcholine (PCL) fortified nano-phytopharmaceuticals for improvement of therapeutic efficacy. National Institutes of Health. (URL: [Link])

  • Synthetic Phosphatidylcholine. Creative Biolabs. (URL: [Link])

  • PHOSPHATIDYLCHOLINE (PCL) FORTIFIED NANO-PHYTOPHARMACEUTICALS FOR IMPROVEMENT OF THERAPEUTIC EFFICACY. EXCLI Journal. (URL: [Link])

  • Phosphatidylcholine. Wikipedia. (URL: [Link])

  • Physicochemical Properties of Phosphatidylcholine (PC) Monolayers with Different Alkyl Chains, at the Air/Water Interface. SciSpace. (URL: [Link])

  • (PDF) Physicochemical Properties of Phosphatidylcholine (PC) Monolayers with Different Alkyl Chains, at the Air/Water Interface. ResearchGate. (URL: [Link])

  • 1,2-Diacyl-sn-glycero-3-phosphocholine. PubChem. (URL: [Link])

  • 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. PubChem. (URL: [Link])

  • 1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine. PubChem. (URL: [Link])

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine. PubChem. (URL: [Link])

  • Synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). PubMed. (URL: [Link])

  • 1,2-di-O-palmitoyl-sn-glycero-3-phosphocholine. PubChem. (URL: [Link])

  • Physical properties of phosphatidylcholine-phosphatidylinositol liposomes in relation to a calcium effect. PubMed. (URL: [Link])

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. National Institutes of Health. (URL: [Link])

  • Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA... ResearchGate. (URL: [Link])

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers. (URL: [Link])

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Exploratory

Core Topic: The Critical Micelle Concentration of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) in Aqueous Solution

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the critical micelle concentration (CMC) of 1,2-dinonanoyl-sn-glycero-3-phosp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the critical micelle concentration (CMC) of 1,2-dinonanoyl-sn-glycero-3-phosphocholine (DNPC), a short-chain phospholipid instrumental in membrane biophysics and advanced drug delivery systems. We will delve into the fundamental principles of micellization, present field-proven experimental protocols for CMC determination, and discuss the key environmental factors that modulate this critical self-assembly process.

Introduction: The Significance of DNPC and its Critical Micelle Concentration

1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) is a synthetic phospholipid featuring two nine-carbon acyl chains.[1] Its amphiphilic nature—possessing a hydrophilic phosphocholine headgroup and two hydrophobic nonanoyl tails—makes it a valuable tool in membrane research and pharmaceutical sciences.[1][2][3] DNPC is frequently used to create model membranes, liposomes, and other lipid-based nanostructures for studying membrane dynamics and enhancing the stability and bioavailability of therapeutic agents.[4][5]

The Critical Micelle Concentration (CMC) is a fundamental thermodynamic property of any surfactant, including DNPC. It is defined as the specific concentration above which individual lipid monomers in an aqueous solution spontaneously self-assemble into stable, colloidal aggregates known as micelles.[6][7][8] Below the CMC, DNPC molecules exist primarily as monomers, some of which adsorb at interfaces like the air-water surface.[3] Once the CMC is reached, the interface becomes saturated, and any additional DNPC molecules aggregate to form micelles, causing a distinct and measurable change in the solution's physical properties.[2][8][9]

A precise understanding of the CMC is not merely academic; it is a cornerstone of rational drug development and formulation.[10][11]

  • For Drug Delivery: The CMC dictates the minimum concentration required to form stable drug-encapsulating micelles. Operating above the CMC ensures the integrity of the nanocarrier and prevents premature drug release.

  • For Solubilization: Micelles can encapsulate poorly water-soluble drugs within their hydrophobic cores, and knowledge of the CMC is essential for optimizing this solubilization process.[12]

  • In Membrane Protein Studies: DNPC micelles are often used to solubilize and stabilize membrane proteins for structural and functional analysis. The CMC value guides the selection of appropriate detergent concentrations to maintain protein integrity without causing denaturation.

This guide is structured to provide both the theoretical foundation and the practical methodologies required to confidently measure and interpret the CMC of DNPC.

The Science of Micellization: A Thermodynamically Driven Process

The self-assembly of DNPC into micelles is not a random aggregation but a thermodynamically favorable process governed by the hydrophobic effect.[13][14] When DNPC monomers are dispersed in water, the hydrophobic acyl chains disrupt the highly ordered hydrogen-bonding network of water molecules, creating an entropically unfavorable state.

To minimize this disruption and increase the overall entropy of the system, the DNPC molecules aggregate. They orient themselves to sequester their hydrophobic tails into a central, oil-like core, while exposing their hydrophilic phosphocholine headgroups to the surrounding water.[12][13][14] This arrangement, depicted below, is the fundamental structure of a micelle.

Caption: Structure of a DNPC micelle in aqueous solution.

Key Factors Influencing the CMC of DNPC

The CMC is not an immutable constant; it is highly sensitive to the experimental environment. Understanding these influences is critical for designing robust experiments and formulations.

FactorEffect on CMCCausality & Expert Insight
Temperature Generally decreases, then increases (U-shaped curve)Increasing temperature initially weakens the hydration of hydrophilic headgroups, which favors micellization and lowers the CMC.[15] However, at higher temperatures, the disruption of the structured water around the hydrophobic tails becomes more significant, which can disfavor aggregation and increase the CMC.[15][16] The minimum of this curve represents the temperature at which micellization is most favorable.
Ionic Strength (Salt Concentration) DecreasesThe phosphocholine headgroup of DNPC is zwitterionic. Adding salt (e.g., NaCl, LiCl) introduces counter-ions that shield the electrostatic interactions between these headgroups.[15] This reduced repulsion allows the monomers to pack more easily into micelles, thus lowering the concentration required for their formation (a lower CMC).[17]
pH Minimal effect in the range of 4-9The phosphate and quaternary amine groups of the phosphocholine headgroup maintain their charge over a broad physiological pH range. Therefore, the CMC of DNPC is generally considered to be independent of pH within this window.[18] Extreme pH values, however, could lead to hydrolysis of the ester bonds, altering the molecule and its aggregation behavior.
DNPC Purity Impurities can significantly alter the CMCThe presence of hydrophobic impurities can lower the apparent CMC by being incorporated into micelles, while hydrophilic or ionic impurities can disrupt micelle formation and increase the CMC.[15][19] It is imperative to use DNPC of the highest possible purity for accurate CMC determination.

Experimental Determination of the Critical Micelle Concentration

No single method for CMC determination is perfect; each relies on detecting a different physical change in the solution. For a self-validating system, it is advisable to use at least two orthogonal techniques. We will detail the three most reliable and commonly used methods.

Method 1: Fluorescence Spectroscopy using a Hydrophobic Probe

Expertise & Experience: This is arguably the most sensitive and widely used method for determining the CMC of phospholipids.[20][21] It leverages the change in the microenvironment of a fluorescent probe as it partitions from the polar aqueous phase into the non-polar micellar core. Pyrene is the quintessential probe for this application.[22][23]

Causality: The vibrational fine structure of pyrene's emission spectrum is highly sensitive to the polarity of its solvent.[23] Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is high in polar environments (water) and low in non-polar environments (the hydrocarbon core of a micelle). The CMC is identified as the concentration at which a sharp decrease in the I₁/I₃ ratio occurs.[23]

Detailed Experimental Protocol:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of DNPC (e.g., 10-20 mM) in a high-purity aqueous buffer (e.g., PBS or HEPES). Ensure complete dissolution, which may require gentle warming and vortexing.

    • Prepare a stock solution of pyrene (e.g., 0.1 mM) in a volatile organic solvent like acetone or ethanol.[24]

  • Sample Series Preparation:

    • Prepare a series of dilutions of the DNPC stock solution in the same buffer. A logarithmic dilution series is often efficient, covering a concentration range expected to bracket the CMC (e.g., from 0.01 mM to 5 mM).

    • To each dilution, add a small, constant aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 0.5-1 µM) to avoid self-quenching or altering the micellization process. The volume of organic solvent should be minimal (<0.5% of total volume).

    • Include a "blank" sample containing only buffer and pyrene.

  • Equilibration:

    • Allow the samples to equilibrate at a constant, controlled temperature for at least 30 minutes in the dark to ensure the probe has partitioned fully and to minimize photobleaching.[21]

  • Fluorescence Measurement:

    • Using a spectrofluorometer, excite the samples at approximately 335 nm.

    • Record the emission spectrum from ~350 nm to 450 nm.

    • Carefully measure the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

  • Data Analysis and CMC Determination:

    • Calculate the I₁/I₃ ratio for each DNPC concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the DNPC concentration.

    • The resulting plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated as the intersection of two linear fits to the pre-transitional and transitional regions of the plot.[24]

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare DNPC Stock Solution C Create DNPC Dilution Series A->C B Prepare Pyrene Stock Solution D Add Pyrene Probe to each dilution B->D C->D E Equilibrate Samples (Constant T, Dark) D->E F Measure Fluorescence (Ex: 335nm, Em: 350-450nm) E->F G Calculate I1/I3 Ratio for each concentration F->G H Plot I1/I3 vs. log[DNPC] G->H I Determine CMC from Sigmoidal Curve Inflection H->I

Caption: Experimental workflow for CMC determination via fluorescence.

Method 2: Light Scattering

Expertise & Experience: Light scattering, either static (SLS) or dynamic (DLS), is a powerful, non-invasive technique that directly measures the formation of aggregates in solution.[25][26] It requires no probes that could potentially perturb the system.

Causality: The intensity of light scattered by particles is proportional to their size and concentration. Below the CMC, the solution contains only small DNPC monomers, resulting in low scattering intensity, similar to the solvent background.[6][25] Above the CMC, the formation of much larger micellar aggregates causes a sharp and significant increase in the scattered light intensity.[25][27]

Detailed Experimental Protocol:

  • Solution Preparation:

    • Prepare a series of DNPC solutions at different concentrations in a high-purity, filtered (e.g., 0.22 µm filter) buffer to remove any dust or extraneous particles that would interfere with the measurement.

    • Ensure all glassware and cuvettes are scrupulously clean.

  • Instrument Setup:

    • Use a light scattering instrument (e.g., a DLS instrument) and allow it to warm up for thermal stability.

    • Set the measurement temperature and allow the sample cell to equilibrate.

  • Measurement:

    • Measure a "blank" sample of the filtered buffer to establish a baseline scattering intensity.

    • Measure the scattering intensity (often reported as "count rate" in DLS) for each DNPC concentration, starting from the lowest. Allow each sample to equilibrate thermally in the instrument before measurement.

  • Data Analysis and CMC Determination:

    • Plot the scattering intensity (or count rate) as a function of DNPC concentration.

    • The plot will show two distinct linear regions: a flat baseline at low concentrations and a steeply rising line at high concentrations.

    • The CMC is determined as the concentration at the intersection of the extrapolated lines from these two regions.[6]

Method 3: Surface Tension Measurement

Expertise & Experience: This classical method directly measures the surface activity of the surfactant, which is the underlying driver of micellization.[6] It is highly intuitive and provides a clear endpoint.

Causality: As an amphiphile, DNPC is surface-active. At low concentrations, monomers migrate to the air-water interface, reducing the surface tension of the solution.[7][9] As the concentration increases, the interface becomes progressively packed with monomers, causing a steady decrease in surface tension. At the CMC, the interface becomes saturated. Any further addition of DNPC results in micelle formation in the bulk solution rather than at the interface.[2][7] Consequently, the concentration of free monomers in the bulk—and at the surface—remains relatively constant, and the surface tension plateaus.[8][12]

Detailed Experimental Protocol:

  • Solution Preparation:

    • Prepare a series of DNPC solutions in high-purity water or buffer. Purity is paramount, as any surface-active contaminants will invalidate the results.

  • Instrument Setup:

    • Use a tensiometer (e.g., employing the du Noüy ring or Wilhelmy plate method).

    • Calibrate the instrument and ensure the probe (ring or plate) is impeccably clean.

    • Maintain a constant temperature throughout the experiment.

  • Measurement:

    • Measure the surface tension of the pure solvent first.

    • Measure the surface tension of each DNPC solution, typically starting from the most dilute. Allow the reading to stabilize for each measurement, as it can take time for monomers to diffuse to the interface and reach equilibrium.

  • Data Analysis and CMC Determination:

    • Plot the measured surface tension (γ) versus the logarithm of the DNPC concentration (log C).

    • The plot will exhibit two linear regions: one with a negative slope at concentrations below the CMC, and a second that is nearly horizontal (zero slope) at concentrations above the CMC.

    • The CMC is the concentration corresponding to the intersection point of these two lines.[7][22]

Summary of DNPC Aggregation Properties

While an exact, universally agreed-upon CMC value for DNPC is difficult to state without specifying precise conditions, values for similar short-chain phosphocholines provide a reliable estimate. For instance, the closely related n-dodecyl phosphocholine (DPC) has a reported CMC of approximately 0.91 mM in pure water at room temperature, which decreases with the addition of salt.[17] Based on its shorter chain length, the CMC of DNPC is expected to be higher than that of DPC. The experimental methods described above are essential for determining the precise value under your specific conditions.

PropertyDescriptionTypical Determination Method
CMC Concentration at which micelles form.Fluorescence, Light Scattering, Surface Tension
Aggregation Number (Nagg) Average number of monomers per micelle.Fluorescence Quenching, Light Scattering
Micelle Hydrodynamic Radius (Rh) Average size of the hydrated micelle.Dynamic Light Scattering (DLS)

Conclusion: A Foundation for Application

The critical micelle concentration is a pivotal parameter that governs the behavior of 1,2-dinonanoyl-sn-glycero-3-phosphocholine in aqueous solutions. Its accurate determination is a non-negotiable prerequisite for the successful application of DNPC in drug delivery, membrane protein science, and nanotechnology. By understanding the thermodynamic principles of micellization, recognizing the influence of environmental factors, and employing robust, self-validating experimental protocols, researchers can harness the full potential of this versatile phospholipid. This guide provides the necessary framework of expertise, causality, and authoritative methodology to achieve that goal.

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Foundational

An In-depth Technical Guide to the Phase Transition Temperature (Tm) of 1,2-Dinonanoylphosphatidylcholine (DNPC)

The Concept of Lipid Phase Transition Phospholipid bilayers, the fundamental structure of cell membranes and liposomes, can exist in different physical states depending on the temperature. The transition from a well-orde...

Author: BenchChem Technical Support Team. Date: January 2026

The Concept of Lipid Phase Transition

Phospholipid bilayers, the fundamental structure of cell membranes and liposomes, can exist in different physical states depending on the temperature. The transition from a well-ordered "gel" phase to a more fluid "liquid-crystalline" phase is a critical event known as the phase transition, which occurs at a characteristic temperature, the Tm.[1]

  • Gel Phase (Lβ'): Below the Tm, the hydrocarbon chains of the phospholipids are tightly packed and fully extended in an all-trans configuration. This results in a thicker, more rigid, and less permeable membrane.

  • Liquid-Crystalline Phase (Lα): Above the Tm, the hydrocarbon chains become disordered and contain more gauche conformations, leading to a thinner, more fluid, and more permeable membrane.

The Tm is a key determinant of the physicochemical properties of a lipid bilayer, including its fluidity, permeability, and stability.[1]

Factors Influencing the Phase Transition Temperature

Several molecular features of a phospholipid influence its Tm:

  • Acyl Chain Length: Longer acyl chains lead to stronger van der Waals interactions between neighboring lipid molecules, which requires more energy to disrupt. Consequently, phospholipids with longer acyl chains have a higher Tm.[1]

  • Degree of Unsaturation: The presence of double bonds in the acyl chains introduces kinks, disrupting the tight packing of the lipids. This reduces the energy required for the phase transition, resulting in a lower Tm.

  • Headgroup: The nature of the polar headgroup can also affect the Tm through its size, charge, and hydration properties.

Determining the Phase Transition Temperature of DNPC

As of the latest literature review, a specific experimentally determined phase transition temperature for 1,2-Dinonanoylphosphatidylcholine (DNPC) has not been prominently reported. However, based on the principles of lipid biophysics, its Tm can be predicted to be relatively low due to its short saturated acyl chains (C9). To ascertain the precise Tm, experimental determination is necessary.

Comparative Phase Transition Temperatures of Saturated Phosphatidylcholines

To provide context, the table below lists the experimentally determined Tm values for several common saturated diacylphosphatidylcholines. This data illustrates the direct relationship between acyl chain length and the phase transition temperature.

PhospholipidAbbreviationAcyl Chain CompositionPhase Transition Temperature (Tm) in °C
1,2-Dilauroyl-sn-glycero-3-phosphocholineDLPC12:0-2
1,2-Dimyristoyl-sn-glycero-3-phosphocholineDMPC14:024
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPC16:041
1,2-Distearoyl-sn-glycero-3-phosphocholineDSPC18:055

Data sourced from Avanti Polar Lipids.[2]

Experimental Determination of Tm using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful and widely used technique to determine the thermotropic phase behavior of lipid dispersions.[3][4] It measures the heat flow associated with thermal transitions in a material as a function of temperature. The phase transition of a lipid bilayer is an endothermic event, which is detected as a peak in the DSC thermogram. The temperature at the peak maximum is the Tm.[5]

Workflow for Tm Determination of DNPC

The following diagram outlines the key steps in determining the phase transition temperature of DNPC using Differential Scanning Calorimetry.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Dissolve DNPC in Chloroform prep2 Create Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Buffer (Vortexing above expected Tm) prep2->prep3 prep4 Form Liposomes (e.g., Sonication or Extrusion) prep3->prep4 dsc1 Degas Sample and Reference Buffer prep4->dsc1 dsc2 Load Sample and Reference into DSC Pans dsc1->dsc2 dsc3 Equilibrate at Starting Temperature dsc2->dsc3 dsc4 Scan Temperature at a Controlled Rate dsc3->dsc4 dsc5 Record Heat Flow vs. Temperature dsc4->dsc5 an1 Subtract Baseline from Thermogram dsc5->an1 an2 Identify Endothermic Peak an1->an2 an3 Determine Tm at Peak Maximum an2->an3 an4 Calculate Enthalpy (ΔH) (Area under the peak) an3->an4

Caption: Workflow for determining the phase transition temperature of DNPC.

Detailed Experimental Protocol for DSC Analysis of DNPC Liposomes

This protocol provides a step-by-step methodology for preparing DNPC liposomes and analyzing their phase transition using DSC.

Materials:

  • 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) powder

  • Chloroform, HPLC grade

  • Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Differential Scanning Calorimeter

  • Rotary evaporator

  • Bath sonicator or extruder

  • Nitrogen gas

Procedure:

Part 1: Preparation of Multilamellar Vesicles (MLVs)

  • Dissolve DNPC: Weigh a precise amount of DNPC powder and dissolve it in chloroform in a round-bottom flask.

  • Form a Thin Lipid Film: Remove the chloroform using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 2 hours.

  • Hydration: Add the desired buffer to the flask. The hydration should be performed at a temperature above the expected Tm of the lipid. Given the short acyl chains of DNPC, starting the hydration at room temperature and gently warming is a reasonable approach.

  • Vortexing: Vortex the flask vigorously to disperse the lipid film and form a milky suspension of multilamellar vesicles (MLVs).

Part 2: Preparation of Small Unilamellar Vesicles (SUVs) or Large Unilamellar Vesicles (LUVs) (Optional but Recommended for Sharper Transitions)

  • Sonication (for SUVs): The MLV suspension can be sonicated using a bath or probe sonicator until the suspension becomes clear. This process breaks down the large MLVs into smaller SUVs.

  • Extrusion (for LUVs): To obtain a more homogenous population of vesicles with a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be done at a temperature above the Tm.

Part 3: DSC Measurement

  • Sample and Reference Preparation: Degas both the liposome suspension and the reference buffer for approximately 15-30 minutes prior to loading into the DSC pans.[6]

  • Loading the DSC: Accurately load the liposome suspension into the sample pan and the same volume of buffer into the reference pan. Seal the pans hermetically.

  • Equilibration: Place the pans in the DSC instrument and equilibrate the system at a starting temperature well below the expected Tm.

  • Temperature Scan: Heat the sample and reference at a constant rate (e.g., 1°C/minute or 60°C/hour).[6][7] A suitable temperature range for DNPC would be from -20°C to 40°C to ensure the entire phase transition is captured.

  • Data Acquisition: Record the differential heat flow as a function of temperature. It is advisable to perform a second heating scan after a controlled cooling cycle to check for the reversibility of the transition and to ensure the sample has reached a stable state.

Part 4: Data Analysis

  • Baseline Correction: Subtract the baseline from the thermogram to isolate the transition peak.

  • Determine Tm: The phase transition temperature (Tm) is the temperature at which the peak of the endothermic transition occurs.[5]

  • Calculate Enthalpy (ΔH): The enthalpy of the transition is calculated from the area under the transition peak. This value provides information about the energy required to melt the lipid acyl chains.

Interpreting the DSC Thermogram of DNPC

The following diagram illustrates a hypothetical DSC thermogram for DNPC, highlighting the key parameters obtained from the analysis.

DSC_Thermogram origin xaxis Temperature (°C) origin->xaxis yaxis Excess Heat Capacity (Cp) origin->yaxis p1 p2 p1->p2 peak p2->peak p3 peak->p3 Tm_line peak->Tm_line p4 p3->p4 Tm_label Tm baseline_start baseline_end baseline_start->baseline_end  Baseline area_label ΔH = Area

Caption: A representative DSC thermogram for a phospholipid phase transition.

Conclusion

The phase transition temperature is a fundamental property of phospholipids that dictates the behavior of lipid bilayers in various applications, from drug delivery to model membrane studies. While a definitive Tm for 1,2-Dinonanoylphosphatidylcholine is not currently documented in readily accessible literature, this guide provides the theoretical framework and a detailed, practical protocol for its determination using Differential Scanning Calorimetry. By following the outlined procedures, researchers can confidently measure the Tm of DNPC and other phospholipids, enabling the rational design and characterization of lipid-based systems.

References

  • Lewis, R. N. A. H., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in Molecular Biology, 400, 171–195.
  • Rieth, M. D., & Lozano, A. (2020). Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. Biochemistry and Biophysics Reports, 22, 100764.
  • TA Instruments. (n.d.). Studying Liposomes in the Nano DSC.
  • Rieth, M. D., & Lozano, A. (2020). Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions.
  • Ask This Paper. (2020).
  • Kleinschmidt, J. H. (Ed.). (2013). Lipid-Protein Interactions: Methods and Protocols. Springer.
  • Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2207, 299–312.
  • BenchChem. (n.d.).
  • Bastos, M., & Aguas, A. C. P. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks.
  • Zafar, A., et al. (n.d.). Differential scanning calorimetric scan (DSC) analysis of liposomes, composed of DPPC, cholesterol and DSPEmPEG (2000).
  • Lewis, R. N. A. H., & McElhaney, R. N. (2007). Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes.
  • Avanti Polar Lipids. (n.d.). 14:0 PC (DMPC). Retrieved from [Link]

  • Malvern Panalytical. (2022, December 16). DSC in liposome and lipid nanoparticles development.
  • Avanti Polar Lipids. (n.d.). 18:1 (Δ9-Cis) PC (DOPC). Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). 16:0 PC (DPPC). Retrieved from [Link]

  • Kim, J., et al. (2024).
  • Avanti Polar Lipids. (n.d.). What Is The Transition Temperature Of The Lipid? Retrieved from [Link]

  • Kim, J., et al. (2024, July 8).
  • Avanti Polar Lipids. (n.d.). Avanti Polar Lipids. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]

  • ResearchGate. (2018, December 26). What is the transition temperature (Tc) of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (08:0 PC)?
  • Gombár, G., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Pharmaceutics, 15(7), 1863.

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Exploratory

An In-Depth Technical Guide to the Spontaneous Formation of Vesicles with 1,2-Dinonanoylphosphatidylcholine (DNPC)

Abstract This guide provides a comprehensive technical overview of the spontaneous formation of unilamellar vesicles using 1,2-Dinonanoylphosphatidylcholine (DNPC), a short-chain saturated phospholipid. Moving beyond sim...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the spontaneous formation of unilamellar vesicles using 1,2-Dinonanoylphosphatidylcholine (DNPC), a short-chain saturated phospholipid. Moving beyond simplistic protocols, this document delves into the fundamental physicochemical principles that govern the self-assembly of DNPC into thermodynamically stable vesicles. We will explore the causal relationships between DNPC's molecular structure, its behavior in aqueous solutions, and the resulting vesicle characteristics. Detailed, field-proven methodologies for vesicle formation and subsequent characterization are presented, aimed at researchers, scientists, and drug development professionals seeking to leverage this efficient and energy-sparing vesiculation method. The protocols are designed as self-validating systems, ensuring reproducibility and reliability in experimental outcomes.

Introduction: The Advantage of Spontaneity

Lipid vesicles, or liposomes, are indispensable tools in modern science, serving as foundational models for biological membranes and as sophisticated nanocarriers for drug delivery. Traditionally, the formation of the most sought-after small unilamellar vesicles (SUVs) requires significant energy input through methods like sonication or high-pressure extrusion. However, a select class of lipids, typified by 1,2-Dinonanoylphosphatidylcholine (DNPC), circumvents these harsh procedures by undergoing spontaneous vesiculation.

This phenomenon is not merely a matter of convenience; it represents a thermodynamically driven process that can yield highly uniform, stable vesicle populations. Understanding and controlling this process is critical for applications ranging from the encapsulation of delicate therapeutics to the construction of biomimetic surfaces. This guide provides the core knowledge and practical protocols to master the spontaneous formation of DNPC vesicles.

Foundational Principles: The Physicochemistry of DNPC

The capacity of DNPC to spontaneously form vesicles is a direct consequence of its unique molecular architecture. Unlike long-chain phospholipids such as DPPC (C16:0) or DSPC (C18:0) that favor planar bilayer structures, the properties of DNPC favor the formation of highly curved membranes.

Molecular Structure and Geometry

DNPC consists of a hydrophilic phosphocholine headgroup attached to a glycerol backbone, which is esterified with two saturated nine-carbon (C9:0) acyl chains. The critical feature is the short length of these acyl chains relative to the cross-sectional area of the headgroup. This imparts a "cone" or "wedge-like" molecular geometry. This shape is a key determinant in the self-assembly process, as described by the critical packing parameter (P).[1] For DNPC, the geometry favors structures with high positive curvature, such as micelles and small vesicles, over the flat bilayers preferred by cylindrical-shaped long-chain lipids.[1]

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which monomers aggregate to form micelles.[2] This is the initial and most crucial step in the self-assembly process, driven by the hydrophobic effect to minimize the unfavorable interaction between the lipid tails and water.[3] While the precise CMC of DNPC is not extensively documented, it is significantly higher than that of long-chain phospholipids due to the lesser hydrophobicity of its short C9 chains. This means a higher concentration of DNPC is required in the aqueous phase before self-assembly begins. For comparison, short-chain lipids like DHPC (C6:0) have a CMC around 15 mM, whereas long-chain lipids have extremely low CMCs.[2]

Gel-to-Liquid Crystalline Phase Transition (Tm)

The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a tightly packed, ordered "gel" state to a disordered, fluid "liquid-crystalline" state.[4] For molecular self-assembly and rearrangement into vesicles to occur, the lipids must be in the fluid phase. One study noted a heat capacity maximum for DNPC, corresponding to its Tm, at approximately 21°C during cooling scans.[5] Therefore, all hydration and formation protocols should be conducted at temperatures comfortably above this value (e.g., at room temperature, ~25°C) to ensure the acyl chains are mobile.

Mechanism of Spontaneous Vesiculation

The spontaneous formation of DNPC vesicles is a thermodynamically favorable process that can be understood as a transition from monomeric or micellar states to a stable, closed bilayer structure.

  • Hydration & Monomer Saturation : When DNPC is introduced into an aqueous buffer at a concentration below its CMC, the molecules exist as monomers.

  • Micelle Formation : As the concentration surpasses the CMC, the hydrophobic effect drives the aggregation of monomers into micelles. In these structures, the hydrophobic tails are sequestered from water in the core, and the hydrophilic headgroups face the aqueous environment.

  • Micelle-to-Vesicle Transition : With increasing lipid concentration, or upon changes in conditions such as temperature or dilution from a concentrated stock, these micelles can act as intermediates. They may grow and fuse, rearranging into bilayer fragments that eventually close upon themselves to form thermodynamically stable, sealed unilamellar vesicles.[6][7] The inherent preference of DNPC for high curvature ensures that these vesicles are typically small and uniform.

The following diagram illustrates this self-assembly pathway.

G cluster_0 Aqueous Environment (Buffer) Monomer DNPC Monomer Micelle Micelle Monomer->Micelle [DNPC] > CMC Vesicle Vesicle Micelle->Vesicle Rearrangement & Fusion G cluster_prep Vesicle Preparation cluster_char Characterization prep1 Weigh DNPC prep2 Create Lipid Film (Protocol 1) prep1->prep2 prep3 Hydrate with Buffer (T > Tm) prep2->prep3 prep4 Vortex / Agitate prep3->prep4 char1 Dynamic Light Scattering (DLS) (Size & PDI) prep4->char1 Validate char2 Cryo-Transmission EM (Morphology) char1->char2 Confirm char3 Stability Assay (DLS over time) char1->char3 Monitor

Experimental workflow for DNPC vesicle formation and characterization.

Data Summary and Comparative Properties

To provide context, the physicochemical properties of DNPC are summarized below and contrasted with the well-characterized long-chain lipid, DPPC.

Property1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC)1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Significance for Spontaneous Vesiculation
Acyl Chains C9:0 / C9:0C16:0 / C16:0Shorter chains in DNPC lead to a wedge-like shape, favoring high curvature.
Molecular Weight ~565.7 g/mol (Calculated)734.04 g/mol [8]Reflects the difference in acyl chain length.
Phase Transition (Tm) ~21 °C [5]41 °C [9]DNPC is fluid at room temperature, allowing for spontaneous molecular rearrangement.
CMC High (mM range, estimated)Very Low (nM range)DNPC's higher CMC allows it to exist as monomers/micelles that can rearrange into vesicles.
Typical Assembly Spontaneously forms SUVsForms large, multilamellar vesicles (MLVs); requires energy for SUV formation.DNPC's properties are intrinsically suited for SUV formation without external energy.

Applications and Scientific Value

The simplicity and reproducibility of forming DNPC vesicles make them valuable in numerous applications:

  • Drug Delivery Research: They serve as an excellent model system for developing and testing drug encapsulation strategies, particularly for novel amphipathic or hydrophobic drugs that associate with the bilayer.

  • Membrane Biophysics: DNPC vesicles provide a well-defined, uniform platform for studying lipid-protein interactions, membrane fusion events, and the physical properties of curved bilayers.

  • Nanotechnology: Their consistent small size makes them suitable as templates or building blocks in the bottom-up assembly of more complex nanostructures.

Limitations and Considerations:

  • Encapsulation Efficiency: The small aqueous core of DNPC SUVs results in a lower encapsulation efficiency for hydrophilic molecules compared to larger vesicles.

  • In Vivo Stability: Short-chain phospholipids can be more susceptible to extraction by serum proteins like albumin, potentially leading to faster vesicle dissolution in biological fluids. This must be considered for in vivo drug delivery applications.

Conclusion

The spontaneous formation of vesicles by 1,2-Dinonanoylphosphatidylcholine is a powerful illustration of how fundamental physicochemical properties can be harnessed to create sophisticated nanostructures with minimal effort. By understanding the interplay between DNPC's molecular geometry, its phase behavior, and its aggregation properties in water, researchers can reliably produce high-quality, small unilamellar vesicles. The protocols and characterization workflows detailed in this guide provide a robust framework for leveraging this elegant self-assembly process for advanced applications in drug delivery, biophysics, and materials science.

References

  • Blue Tiger Scientific. (n.d.). 1,2-Dinonadecanoyl-sn-glycero-3-Phosphocholine (190-PC) – High Purity Lipid. Retrieved from [Link]

  • Human Metabolome Database. (2021). 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • Pohl, E. E., et al. (2021). Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ACS Omega. (2025). Spontaneous Formation of Micelles and Vesicles in Langmuir Monolayers of Heneicosanoic Acid. ACS Omega. Retrieved from [Link]

  • Ghosh, A., et al. (n.d.). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. PMC. Retrieved from [Link]

  • ResearchGate. (2021). Influence of the Physico-Chemical Properties of Model Compounds on the Mean Sizes and Retention Rate of Gliadin Nanoparticles. ResearchGate. Retrieved from [Link]

  • Forooqi Motlaq, V., et al. (2014). Spontaneous Formation of Ultrasmall Unilamellar Vesicles in Mixtures of an Amphiphilic Drug and a Phospholipid. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Critical micellar concentration of DPC in various media. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). Spontaneous formation of vesicles. ResearchGate. Retrieved from [Link]

  • Lee, A. G. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. MDPI. Retrieved from [Link]

  • Jutila, A., et al. (2013). Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size. Soft Matter. Retrieved from [Link]

  • PubMed. (2022). Water content, critical micelle concentration of phospholipids and formation of association colloids as factors influencing autoxidation of rapeseed oil. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase transition temperature of DMPC and POPC as a function of... ResearchGate. Retrieved from [Link]

  • Bhattacharya, R., & Devaraj, N. K. (2020). Dynamics of the vesicles composed of fatty acids and other amphiphile mixtures: unveiling the role of fatty acids as a model protocell membrane. NIH. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). What Is The Transition Temperature Of The Lipid?. Retrieved from [Link]

  • Forooqi Motlaq, V., et al. (2023). Spontaneous Formation of Ultrasmall Unilamellar Vesicles in Mixtures of an Amphiphilic Drug and a Phospholipid. Langmuir. Retrieved from [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Critical micelle concentration of DOPE, DOPC, and the mixture... ResearchGate. Retrieved from [Link]

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Foundational

1,2-Dinonanoylphosphatidylcholine (DNPC): A Comprehensive Technical Guide for Model Membrane Systems

This guide provides an in-depth exploration of 1,2-Dinonanoylphosphatidylcholine (DNPC), a short-chain saturated phospholipid increasingly utilized in the construction of model membrane systems. Tailored for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1,2-Dinonanoylphosphatidylcholine (DNPC), a short-chain saturated phospholipid increasingly utilized in the construction of model membrane systems. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of DNPC, its advantages in membrane biophysics, and detailed protocols for its application. We will explore the causality behind experimental choices, ensuring a robust and reproducible approach to membrane modeling.

Section 1: The Molecular Identity and Physicochemical Landscape of DNPC

1,2-Dinonanoylphosphatidylcholine, a member of the phosphatidylcholine (PC) family, is distinguished by its two nonanoyl (9-carbon) acyl chains attached to the glycerol backbone. This seemingly subtle structural feature imparts a unique set of physicochemical properties that are highly advantageous for specific research applications. The length of the acyl chains in phospholipids significantly influences the physical and biological properties of the membrane[1].

The shorter fatty acid chains of DNPC result in weaker interactions between them compared to long-chain phospholipids[2]. This reduced hydrophobicity leads to a lower phase transition temperature and increased fluidity at lower temperatures[2][3].

Table 1: Physicochemical Properties of 1,2-Dinonanoylphosphatidylcholine (DNPC)

PropertyValue/DescriptionSignificance in Model Membranes
Chemical Formula C₂₆H₅₂NO₈PDefines the molecular composition and mass.
Molecular Weight 521.66 g/mol Crucial for accurate concentration calculations and molar ratio preparations.
Acyl Chain Length C9:0 (Nonanoyl)Results in a lower phase transition temperature and higher membrane fluidity compared to long-chain PCs.
Phase Transition Temperature (Tm) Approximately 21°CAllows for the study of membrane phase behavior at or near room temperature.[4]
Critical Micelle Concentration (CMC) Higher than long-chain PCsDNPC has a greater tendency to form micelles in aqueous solutions, a key consideration for vesicle formation.[5][6][7][8]
Aggregation Form Forms micelles and vesicles (liposomes)Versatility in forming different types of model membrane structures.
Solubility Soluble in chloroform and ethanolImportant for the initial handling and preparation of lipid films.[9]

The phase transition from a gel-like, ordered state to a liquid-crystalline, disordered state is a fundamental characteristic of lipid bilayers[10][11]. For DNPC, this transition occurs at a conveniently accessible temperature, enabling studies on membrane dynamics and the influence of temperature on membrane-associated processes[4].

Section 2: The DNPC Advantage: Why Choose a Short-Chain Phospholipid?

The selection of a phospholipid for a model membrane system is a critical decision that dictates the experimental possibilities. While long-chain phospholipids like dipalmitoylphosphatidylcholine (DPPC) are excellent mimics of the gel phase of biological membranes, the unique properties of short-chain phospholipids like DNPC offer distinct advantages in specific contexts[1][12].

  • Enhanced Fluidity and Dynamics : The shorter acyl chains of DNPC lead to a less ordered and more dynamic bilayer. This is particularly useful for studying processes that require a fluid membrane, such as the insertion and conformational changes of membrane proteins or the partitioning of small molecules.

  • Formation of Small, Stable Vesicles : DNPC readily forms small unilamellar vesicles (SUVs), which are valuable in drug delivery research and for studying curvature effects on membrane properties.

  • Detergent-like Properties : The balance between the hydrophilic headgroup and the shorter hydrophobic tails gives DNPC mild detergent-like properties. This can be exploited in the reconstitution of membrane proteins, where DNPC can facilitate the solubilization of the protein while still forming a bilayer environment.

  • Model for Specific Biological Phenomena : Short-chain phospholipids are implicated in various biological processes, and DNPC can serve as a model to investigate these phenomena in a controlled in vitro setting[13].

Section 3: Crafting the Model: Preparation and Characterization of DNPC Vesicles

The utility of DNPC as a model membrane hinges on the ability to create well-defined and reproducible vesicle preparations. Here, we provide a detailed, self-validating protocol for the formation of DNPC vesicles via the thin-film hydration and extrusion method, followed by characterization using Dynamic Light Scattering (DLS).

Experimental Protocol: Preparation of DNPC Unilamellar Vesicles

This protocol outlines the steps to create a 10 mg/mL suspension of DNPC large unilamellar vesicles (LUVs) with a target diameter of 100 nm.

Materials and Equipment:

  • 1,2-Dinonanoylphosphatidylcholine (DNPC) powder

  • Chloroform (HPLC grade)

  • Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Glass round-bottom flask

  • Glass syringe

Step-by-Step Methodology:

  • Lipid Film Formation:

    • Accurately weigh 10 mg of DNPC powder and dissolve it in 1 mL of chloroform in a glass round-bottom flask. The use of chloroform ensures complete solubilization of the lipid.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature slightly above the boiling point of the solvent (e.g., 65°C for chloroform).

    • Rotate the flask and apply a vacuum to evaporate the solvent. This process creates a thin, uniform lipid film on the inner surface of the flask, which is crucial for efficient hydration.

    • Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of residual solvent, which can affect membrane properties.

  • Hydration of the Lipid Film:

    • Add 1 mL of the desired hydration buffer to the flask containing the dry lipid film.

    • Hydrate the film by gentle rotation of the flask at a temperature above the phase transition temperature of DNPC (e.g., 30°C). This facilitates the self-assembly of the lipid bilayers into multilamellar vesicles (MLVs).

    • To ensure complete hydration, the suspension can be subjected to several freeze-thaw cycles (optional but recommended for disrupting larger aggregates).

  • Vesicle Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension into one of the glass syringes.

    • Pass the lipid suspension through the membrane back and forth a minimum of 11 times. This repeated passage through the defined pore size results in the formation of a more homogenous population of LUVs.

    • The final extruded vesicle suspension should appear translucent.

Characterization Protocol: Vesicle Size Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes (disposable or quartz)

  • Prepared DNPC vesicle suspension

Step-by-Step Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the DNPC vesicle suspension with the hydration buffer to an appropriate concentration for DLS analysis (typically a 1:10 or 1:100 dilution). This prevents multiple scattering effects that can interfere with accurate measurements.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature, matching the experimental conditions if necessary.

    • Enter the parameters of the dispersant (hydration buffer), including viscosity and refractive index.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity due to the Brownian motion of the vesicles and calculate the hydrodynamic radius and polydispersity index (PDI).

  • Data Analysis:

    • Analyze the resulting size distribution graph and the calculated Z-average diameter and PDI. For a well-prepared LUV suspension, a single, narrow peak is expected, with a PDI value below 0.2 indicating a monodisperse sample.

Section 4: Visualizing the Process: Workflows and Structures

To better illustrate the experimental and conceptual frameworks, the following diagrams are provided.

DNPC Vesicle Preparation Workflow

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion dissolve 1. Dissolve DNPC in Chloroform evaporate 2. Rotary Evaporation (Vacuum + Heat) dissolve->evaporate film 3. Dry Lipid Film Formation evaporate->film add_buffer 4. Add Hydration Buffer (T > Tm) film->add_buffer hydrate 5. Formation of Multilamellar Vesicles (MLVs) add_buffer->hydrate extrusion 6. Pass through 100 nm Membrane (11x) hydrate->extrusion luvs 7. Large Unilamellar Vesicles (LUVs) extrusion->luvs G cluster_char Characterization cluster_app Applications DNPC_LUVs DNPC LUVs DLS Dynamic Light Scattering (DLS) (Size, PDI) DNPC_LUVs->DLS DSC Differential Scanning Calorimetry (DSC) (Phase Transition) DNPC_LUVs->DSC AFM Atomic Force Microscopy (AFM) (Morphology) DNPC_LUVs->AFM Drug_Delivery Drug Delivery Vehicle Studies DNPC_LUVs->Drug_Delivery Protein_Interaction Lipid-Protein Interaction Assays DNPC_LUVs->Protein_Interaction Membrane_Permeability Membrane Permeability Studies DNPC_LUVs->Membrane_Permeability

Caption: Characterization and applications of DNPC vesicles.

Section 5: Applications in Research and Development

The versatility of DNPC model membranes makes them a powerful tool in various scientific disciplines.

  • Drug Delivery and Formulation Development : DNPC vesicles can serve as simple, yet effective, carriers for encapsulating and delivering therapeutic agents.[14][15] Their well-defined properties allow for systematic studies of drug release kinetics and the influence of lipid composition on encapsulation efficiency. The use of model membranes is crucial in the design and development of efficient drug delivery systems.[16]

  • Biophysical Studies of Lipid-Protein Interactions : The fluid nature of DNPC bilayers provides an ideal environment to study the insertion, folding, and function of membrane proteins.[17][18][19] The ability to control the physical state of the membrane by adjusting the temperature around DNPC's phase transition offers a unique way to investigate how membrane properties modulate protein activity.

  • Fundamental Membrane Biophysics : DNPC is an excellent model system for investigating fundamental aspects of lipid bilayers, such as phase behavior, lipid packing, and the effects of membrane curvature.[4][20][21] Its relatively simple composition allows for the clear interpretation of experimental results, providing a solid foundation for understanding more complex biological membranes.

Section 6: Conclusion and Future Perspectives

1,2-Dinonanoylphosphatidylcholine stands out as a valuable and versatile tool for creating model membrane systems. Its unique properties, stemming from its short acyl chains, provide researchers with a dynamic and tunable platform to investigate a wide array of biological and pharmaceutical questions. From elucidating the intricacies of lipid-protein interactions to pioneering novel drug delivery strategies, DNPC will undoubtedly continue to be a cornerstone of membrane biophysics research. As analytical techniques become more sensitive and computational models more sophisticated, the synergy between experimental work with DNPC and in silico studies will further deepen our understanding of the complex world of biological membranes.

References

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Foundational

A Senior Application Scientist's Guide to the Synthesis and Purification of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC)

Introduction: The Significance of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) in Advanced Research and Pharmaceutical Development 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) is a saturated phospholipid that p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) in Advanced Research and Pharmaceutical Development

1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) is a saturated phospholipid that plays a crucial role in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. Its well-defined chemical structure, characterized by two nine-carbon acyl chains, imparts specific physical properties to lipid bilayers, influencing membrane fluidity and stability. These characteristics make DNPC a valuable tool for researchers and drug development professionals in creating stable and effective therapeutic formulations. This in-depth technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of high-purity DNPC, grounded in established methodologies and field-proven insights.

Chemical Synthesis of DNPC: A Step-by-Step Approach

The synthesis of DNPC is typically achieved through the acylation of the free hydroxyl groups of sn-glycero-3-phosphocholine (GPC) with nonanoic acid. A highly efficient and widely adopted method for this transformation is the Steglich esterification, which utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[1][2][3][4] This method is favored for its mild reaction conditions, which preserve the chiral integrity of the GPC backbone and are compatible with a wide range of functional groups.[1][3]

Causality Behind Experimental Choices in Steglich Esterification

The selection of reagents and conditions in the Steglich esterification is critical for achieving a high yield of the desired product while minimizing side reactions.

  • sn-glycero-3-phosphocholine (GPC): The starting material, providing the chiral glycerol backbone and the phosphocholine headgroup.

  • Nonanoic Acid: The source of the C9 acyl chains. An excess is often used to drive the reaction to completion.

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC): These are carbodiimide coupling agents that activate the carboxylic acid group of nonanoic acid, making it susceptible to nucleophilic attack by the hydroxyl groups of GPC.[1][3]

  • 4-Dimethylaminopyridine (DMAP): A highly nucleophilic catalyst that accelerates the esterification process and suppresses the formation of the N-acylurea byproduct, a common side reaction in carbodiimide-mediated couplings.[2][3]

  • Solvent: A dry, aprotic solvent such as chloroform or dichloromethane is used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Synthesis of DNPC via Steglich Esterification

This protocol is adapted from established methods for the synthesis of similar saturated phosphatidylcholines.[5][6]

  • Preparation of the GPC-Silica Complex: To a solution of sn-glycero-3-phosphocholine (GPC) in methanol, add silica gel. The mixture is then concentrated under vacuum to obtain a dry, free-flowing powder. This step improves the dispersion of the hydrophilic GPC in the non-polar reaction solvent.

  • Reaction Setup: In a round-bottom flask, combine the GPC-silica complex, nonanoic acid, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in chloroform under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 45°C) for an extended period (e.g., 72 hours) to ensure complete acylation.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water) and a phosphorus-specific stain (e.g., molybdenum blue) to visualize the disappearance of GPC and the appearance of the DNPC product.

Synthesis_Workflow cluster_synthesis DNPC Synthesis GPC sn-Glycero-3-phosphocholine (GPC) Reaction Steglich Esterification GPC->Reaction Nonanoic_Acid Nonanoic Acid Nonanoic_Acid->Reaction DCC DCC DCC->Reaction DMAP DMAP DMAP->Reaction Solvent Chloroform Solvent->Reaction Crude_DNPC Crude DNPC Product Reaction->Crude_DNPC

Caption: Synthetic workflow for 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC).

Quantitative Data for Synthesis
Reactant/ReagentMolar Ratio (relative to GPC)Purpose
sn-Glycero-3-phosphocholine (GPC)1.0Glycerol-phosphocholine backbone
Nonanoic Acid~4.8Acyl chain source
N,N'-Dicyclohexylcarbodiimide (DCC)~4.8Coupling agent
4-Dimethylaminopyridine (DMAP)~2.5Catalyst

Purification of DNPC: Achieving High Purity for Demanding Applications

The purification of the crude DNPC product is a critical step to remove unreacted starting materials, byproducts such as dicyclohexylurea (DCU), and any side products. Two primary methods are employed: recrystallization and silica gel column chromatography.

Method 1: Recrystallization - A Cost-Effective Approach

Recrystallization is an economical and scalable method for purifying solid organic compounds.[7] It relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[7] For phospholipids like DNPC, a multi-step recrystallization process can be highly effective.[5][6]

Experimental Protocol: Recrystallization of DNPC

  • Removal of DCU: The crude reaction mixture is first filtered to remove the insoluble dicyclohexylurea (DCU) byproduct.

  • Liquid-Liquid Extraction: The filtrate is then washed with an acidic aqueous solution to remove the catalyst (DMAP) and any unreacted GPC.

  • Primary Recrystallization: The organic phase is concentrated, and the residue is dissolved in a hot solvent such as ethyl acetate. Upon cooling, the less soluble DNPC will crystallize out, leaving more soluble impurities in the solvent.

  • Secondary Recrystallization: The collected crystals are then redissolved in a minimal amount of hot acetone and allowed to cool slowly. This second recrystallization step further enhances the purity of the final DNPC product.[8]

Method 2: Silica Gel Column Chromatography - The Traditional Standard

Silica gel column chromatography is a widely used technique for the purification of phospholipids.[9][10][11][12] It separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.[12]

Experimental Protocol: Silica Gel Column Chromatography of DNPC

  • Column Packing: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., chloroform).

  • Sample Loading: The crude DNPC, dissolved in a minimal amount of the initial mobile phase, is carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity. A common solvent system for phospholipid purification is a gradient of chloroform and methanol.[9][12] The less polar impurities will elute first, followed by the DNPC.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure DNPC. The fractions containing the pure product are then combined and the solvent is removed under reduced pressure.

Purification_Workflow cluster_purification DNPC Purification Crude_DNPC Crude DNPC Recrystallization Recrystallization Crude_DNPC->Recrystallization Column_Chromatography Column Chromatography Crude_DNPC->Column_Chromatography Pure_DNPC High-Purity DNPC Recrystallization->Pure_DNPC Column_Chromatography->Pure_DNPC

Caption: Purification workflows for 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC).

Quantitative Data for Purification
Purification MethodKey ParametersExpected Purity
RecrystallizationSolvents: Ethyl acetate, Acetone>96%
Silica Gel ChromatographyStationary Phase: Silica Gel; Mobile Phase: Chloroform/Methanol gradient>98%

Characterization and Quality Control: Ensuring the Identity and Purity of DNPC

Thorough characterization of the final product is essential to confirm its chemical identity, purity, and suitability for its intended application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Thin Layer Chromatography (TLC)

TLC is a rapid and simple method for monitoring the progress of the synthesis and the effectiveness of the purification. The retention factor (Rf) of the synthesized DNPC can be compared to that of a standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For DNPC, ¹H, ¹³C, and ³¹P NMR are particularly informative.[5][6]

  • ¹H NMR: Provides information on the proton environment in the molecule. Key signals for DNPC include those from the glycerol backbone, the choline headgroup, and the acyl chains. The chemical shifts of the protons on the sn-1 and sn-2 positions of the glycerol backbone are particularly important for confirming the structure.[13][14][15]

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • ³¹P NMR: A single peak in the ³¹P NMR spectrum is indicative of a single phosphorus environment, confirming the purity of the phosphocholine headgroup.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for phospholipids. The expected molecular ion peak for DNPC would correspond to its calculated molecular weight. Fragmentation analysis can further confirm the structure by showing the loss of the choline headgroup and the individual acyl chains.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is used to determine the purity of the final DNPC product. A single, sharp peak in the chromatogram indicates a high degree of purity.[5][6]

Expected Analytical Data for DNPC
Analytical TechniqueExpected Results
¹H NMR Glycerol Backbone: Signals around 5.2 ppm (m, 1H, sn-2 CH), 4.4 ppm (dd, 1H, sn-1 CH₂), 4.1 ppm (dd, 1H, sn-1 CH₂), 3.9 ppm (m, 2H, sn-3 CH₂). Choline Headgroup: Signals around 4.3 ppm (m, 2H, PO-CH₂), 3.7 ppm (m, 2H, N-CH₂), 3.2 ppm (s, 9H, N(CH₃)₃). Acyl Chains: Signals for the α-CH₂ (~2.3 ppm), β-CH₂ (~1.6 ppm), bulk -(CH₂)n- (~1.2-1.4 ppm), and terminal -CH₃ (~0.9 ppm).
³¹P NMR A single peak around -0.8 to -1.0 ppm.
Mass Spectrometry Expected [M+H]⁺ of approximately 650.9 g/mol . Fragmentation should show a characteristic neutral loss of the trimethylamine group (59 Da) and the phosphocholine headgroup (183 Da).
HPLC-ELSD/CAD A single major peak indicating high purity (>98%).

Conclusion

The synthesis and purification of high-purity 1,2-Dinonanoyl-sn-glycero-3-phosphocholine are critical for its successful application in research and pharmaceutical development. The Steglich esterification provides a reliable and efficient synthetic route, while a combination of recrystallization and silica gel column chromatography can be employed to achieve the desired level of purity. Rigorous analytical characterization using NMR, mass spectrometry, and HPLC is essential to validate the structure and purity of the final product, ensuring its performance and reproducibility in downstream applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently produce and characterize high-quality DNPC for their specific needs.

References

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  • Zhang, W., He, H., Feng, Y., & Da, S. (2003). Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography. Journal of Chromatography B, 798(2), 323-331. [Link]

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  • Kikuchi, J., Asakura, T., & Iwahashi, H. (2017). Remarkable functions of sn-3 hydroxy and phosphocholine groups in 1,2-diacyl-sn-glycerolipids to induce clockwise (+)-helicity around the 1,2-diacyl moiety: Evidence from conformation analysis by 1H NMR spectroscopy. Beilstein Journal of Organic Chemistry, 13, 1999-2009. [Link]

  • Zhang, W., He, H., Feng, Y., & Da, S. (2003). Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography. Journal of Chromatography B, 798(2), 323-331. [Link]

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  • Kim, J. H., Choi, S., & Lee, J. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11, 1386711. [Link]

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Exploratory

Interaction of DNPC with cholesterol in lipid bilayers

An In-Depth Technical Guide to the Interaction of Dipalmitoylphosphatidylcholine (DPPC) and Cholesterol in Lipid Bilayers A Note on Nomenclature: The topic specified "DNPC," which is not a standard acronym for a common p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Interaction of Dipalmitoylphosphatidylcholine (DPPC) and Cholesterol in Lipid Bilayers

A Note on Nomenclature: The topic specified "DNPC," which is not a standard acronym for a common phospholipid. The vast body of scientific literature on cholesterol interactions with saturated 16-carbon acyl chain phosphatidylcholines refers to DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) . This guide will proceed under the well-supported assumption that DPPC is the molecule of interest, as it is the canonical lipid for studying the principles discussed herein.

Executive Summary

The interaction between dipalmitoylphosphatidylcholine (DPPC) and cholesterol is a cornerstone of membrane biophysics, providing a fundamental model for understanding the complex behavior of eukaryotic cell membranes. Cholesterol's role extends far beyond that of a simple structural component; it is a master regulator of membrane fluidity, phase behavior, and mechanical properties. At specific concentrations, cholesterol induces the formation of the liquid-ordered (Lo) phase, a state of matter with high acyl chain order characteristic of a gel phase, yet high lateral mobility typical of a fluid phase. This "condensing effect" of cholesterol—marked by a decrease in the area per lipid and an increase in bilayer thickness—is critical for the formation of lipid rafts, signaling platforms, and modulating the activity of membrane proteins. This guide provides a detailed examination of the thermodynamic principles, molecular forces, and biophysical consequences of the DPPC-cholesterol interaction. It further presents the core experimental methodologies used by researchers to elucidate these properties, offering not just protocols but the scientific rationale behind them, empowering professionals in research and drug development to design and interpret experiments with confidence.

The Molecular Underpinnings of the DPPC-Cholesterol Interaction

The unique relationship between DPPC and cholesterol arises from their specific molecular geometries and chemical properties. DPPC is a cylindrical phospholipid with two saturated 16-carbon acyl chains, leading to a strong tendency to pack into a well-ordered gel phase (So) below its main phase transition temperature (Tm) of ~41°C. Cholesterol is an amphipathic, rigid, and roughly planar molecule. Its influence is profound and concentration-dependent.

The interaction is governed by two primary forces:

  • Van der Waals Interactions: The rigid, planar steroid ring of cholesterol fits snugly between the flexible acyl chains of DPPC. This interaction restricts the conformational freedom (gauche-trans isomerizations) of the lipid tails, forcing them into a more extended, ordered state.[1][2]

  • Hydrogen Bonding: The 3β-hydroxyl group of cholesterol is positioned at the lipid-water interface, where it can act as both a hydrogen bond donor and acceptor. It forms hydrogen bonds with the phosphate and carbonyl oxygen atoms of the DPPC headgroup.[3]

A key conceptual framework for understanding this interplay is the "Umbrella Model" .[4][5][6] This model posits that the bulky phosphocholine headgroup of DPPC provides steric and hydration shielding for the hydrophobic sterol ring of cholesterol, preventing its unfavorable contact with water.[5] This shielding requirement dictates the lateral organization of lipids around a cholesterol molecule and is a driving force for the condensing effect.[4][6]

cluster_Bilayer The Umbrella Model of DPPC-Cholesterol Interaction cluster_Headgroups cluster_Tails cluster_Chol w1 Aqueous Phase w2 Aqueous Phase L1_H DPPC Headgroup L2_H DPPC Headgroup L3_H DPPC Headgroup L4_H DPPC Headgroup Chol_H OH L1_T1 L1_T1 L2_T1 L2_T1 Chol_B Sterol Ring L2_H->Chol_B Steric & Hydration Shielding ('Umbrella') L3_T1 L3_T1 L3_H->Chol_B L4_T1 L4_T1 L1_T2 L1_T2 L2_T2 L2_T2 L3_T2 L3_T2 L4_T2 L4_T2 Chol_B->L2_T1 Chol_B->L3_T2 cluster_main Schematic Phase Diagram of DPPC-Cholesterol Ld Liquid-Disordered (Ld) So Gel (So) Ld_Lo Ld + Lo (Coexistence) Lo Liquid-Ordered (Lo) So_Lo So + Lo (Coexistence) c0:s->c1:s So / So+Lo Boundary c0:s->c2:s Ld / Ld+Lo Boundary c0->c5 Cholesterol (mol %) c1:s->c3:n So / So+Lo Boundary c1:s->c5:n So+Lo / Lo Boundary c2:s->c4:n Ld / Ld+Lo Boundary c2:s->c5:n Ld+Lo / Lo Boundary t0->t4 Temperature (°C)

Caption: Schematic phase diagram for DPPC-cholesterol mixtures.

Key Biophysical Consequences of Cholesterol Incorporation

The molecular interactions translate into macroscopic changes in the bilayer's physical properties. The most significant of these is the condensing effect , a non-ideal reduction in the membrane surface area. [7][8][9]

Property Effect of Increasing Cholesterol (in Ld phase) Causality
Area per Lipid Decreases The rigid sterol ring restricts the motion of adjacent acyl chains, forcing them into a more ordered and compact arrangement. [1][4][10]
Bilayer Thickness Increases As the acyl chains become more extended and ordered (increased trans conformations), the hydrophobic thickness of the bilayer increases. [2][7]
Acyl Chain Order Increases Cholesterol dampens the gauche-trans isomerization of the C-C bonds in the DPPC tails, leading to a higher order parameter, measurable by NMR. [1][11]
Membrane Fluidity Decreases (Ordering Effect) The term "fluidity" is complex. Cholesterol reduces the rotational and lateral motion of the acyl chains, making the membrane less "fluid" in the Ld state. [2][12]This is often described as an increase in microviscosity. [12]
Permeability Decreases The increased packing density and ordering of the acyl chains create a more formidable barrier to the passive diffusion of water and small solutes across the membrane.

| Mechanical Strength | Increases (up to a limit) | Cholesterol incorporation generally increases the bending rigidity and rupture tension of the bilayer, making it more resistant to mechanical stress. [13][14]|

Data compiled from multiple sources, including molecular dynamics simulations and experimental measurements. [1][2][7][10][13][14]

Core Analytical Techniques and Experimental Protocols

A multi-technique approach is essential to fully characterize the DPPC-cholesterol system. Below are the foundational methods, their underlying principles, and validated protocols.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat absorbed or released by a sample during a controlled temperature scan. It is the gold standard for detecting thermodynamic events like lipid phase transitions. For DPPC, the sharp main phase transition (So → Ld) at ~41°C is a distinct signature. Cholesterol broadens this transition and reduces its enthalpy (ΔH), eventually causing it to disappear at high concentrations, which is indicative of the formation of the Lo phase. [15][16][17] Experimental Protocol: Characterizing Phase Behavior

  • Lipid Film Preparation:

    • Co-dissolve precise molar ratios of DPPC and cholesterol (e.g., 100:0, 90:10, 80:20, 70:30) in a chloroform/methanol (2:1 v/v) solvent in a round-bottom flask.

    • Remove the organic solvent under a stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Vesicle Hydration:

    • Hydrate the lipid film with a suitable buffer (e.g., 10 mM PBS, pH 7.4) to a final lipid concentration of 1-5 mg/mL. The buffer volume should be pre-warmed to a temperature above the Tm of the highest-melting-point component (~50-60°C).

    • Vortex vigorously for 5-10 minutes to create multilamellar vesicles (MLVs). This ensures a homogeneous suspension.

  • DSC Sample Loading:

    • Accurately pipette a precise volume (e.g., 10-20 µL) of the MLV suspension into a hermetic DSC sample pan.

    • Pipette an identical volume of the pure buffer into a reference pan. This is critical for baseline subtraction.

    • Securely seal both pans.

  • Data Acquisition:

    • Place the sample and reference pans into the calorimeter cell.

    • Equilibrate the system at a starting temperature well below the transition (e.g., 20°C).

    • Perform a temperature scan from 20°C to 60°C at a controlled rate (e.g., 1°C/min). Multiple heating and cooling cycles are recommended to check for reproducibility.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.

    • Identify the peak temperature (Tm) and integrate the area under the peak to determine the transition enthalpy (ΔH).

    • Plot Tm and ΔH as a function of cholesterol mol%. The expected result is a broadening of the peak and a decrease in ΔH until the transition is no longer detectable. [17][18]

prep 1. Lipid Film Preparation (DPPC + Cholesterol in Solvent) dry 2. Solvent Evaporation (Nitrogen Stream + Vacuum) prep->dry hydrate 3. Hydration with Buffer (T > Tm, Vortexing) -> MLVs dry->hydrate load 4. DSC Pan Loading (Sample & Reference) hydrate->load scan 5. Temperature Scan (e.g., 20-60°C @ 1°C/min) load->scan analyze 6. Data Analysis (Baseline Subtraction, Peak Integration) scan->analyze result Output: Tm, ΔH vs. [Cholesterol] analyze->result

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Solid-state NMR, particularly 2H NMR with deuterated lipids, provides atomistic-level information about the orientation and dynamics of lipid acyl chains. [19][20]The quadrupolar splitting of the deuterium signal is directly proportional to the segmental order parameter (SCD), a measure of the orientational order of a specific C-2H bond relative to the bilayer normal. Cholesterol dramatically increases the SCD values for DPPC, providing quantitative proof of its ordering effect. [11][20]31P NMR can probe the dynamics and orientation of the headgroup region. [21] Experimental Protocol: Measuring Acyl Chain Order Parameters

  • Sample Preparation:

    • Prepare lipid films of DPPC-d62 (perdeuterated DPPC) and cholesterol as described in the DSC protocol. Using a deuterated lipid is essential for the 2H NMR experiment.

    • Hydrate the film with buffer to ~50% water by weight to form a well-hydrated multilamellar sample.

    • Transfer the hydrated lipid paste into a 4mm or 5mm zirconia NMR rotor using a packing tool. Ensure the sample is balanced.

  • NMR Spectrometer Setup:

    • Insert the rotor into the solid-state NMR probe.

    • Set the temperature to a value above the Tm (e.g., 50°C) to ensure the bilayer is in a fluid state.

    • Tune the probe to the deuterium frequency (~61.4 MHz on a 9.4 T magnet).

  • Data Acquisition:

    • Acquire the 2H NMR spectrum using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence is crucial for refocusing the broad deuterium signal in a solid-like sample.

    • Typical parameters: spectral width of 250 kHz, recycle delay of 1s, echo delay (τ) of 30-50 µs, and sufficient scans for a good signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum is a Pake doublet, a superposition of signals from all orientations in the powder sample.

    • Measure the quadrupolar splitting (ΔνQ) for different segments along the acyl chain. The outermost splitting corresponds to the highly ordered plateau region of the chain.

    • Calculate the order parameter using the formula: SCD = (4/3) * (h / e2qQ) * ΔνQ, where (e2qQ / h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

    • Plot SCD as a function of carbon position and as a function of cholesterol concentration. The plot will show a significant increase in order along the chain with added cholesterol. [11]

Fluorescence Spectroscopy

Principle: This technique uses fluorescent probes that partition into the lipid bilayer and report on their local environment. [12][22]It is a highly sensitive method for assessing membrane fluidity and polarity.

  • Anisotropy (Fluidity): Probes like DPH (1,6-diphenyl-1,3,5-hexatriene) are used. The rotational motion of the probe is restricted in a more ordered membrane. By measuring the polarization of the emitted fluorescence, one can calculate the fluorescence anisotropy (r), which is inversely related to fluidity. [23]Cholesterol increases the anisotropy of DPH in DPPC bilayers, indicating a decrease in fluidity. [24]* Generalized Polarization (Polarity/Hydration): Probes like Laurdan are sensitive to the polarity of their environment. The emission spectrum of Laurdan shifts to blue in more ordered, less hydrated environments (like the Lo phase). This shift is quantified by the Generalized Polarization (GP) value. Cholesterol increases the GP value, indicating a more ordered, dehydrated interfacial region. [25] Experimental Protocol: Measuring Membrane Fluidity with DPH

  • Vesicle Preparation:

    • Prepare large unilamellar vesicles (LUVs) of DPPC/cholesterol by the extrusion method. After hydrating the lipid film, subject the MLV suspension to multiple freeze-thaw cycles.

    • Extrude the suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This produces a uniform population of LUVs.

  • Probe Incorporation:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., THF or DMSO).

    • Add a small aliquot of the DPH stock to the LUV suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid artifacts.

    • Incubate the mixture in the dark at a temperature above Tm for 30-60 minutes to ensure complete probe incorporation. [23]3. Anisotropy Measurement:

    • Place the sample in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.

    • Set the excitation wavelength to ~350 nm and the emission wavelength to ~430 nm.

    • Measure the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically oriented excitation polarizer. Also measure the correction factor, G = IHV / IHH.

  • Data Analysis:

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH).

    • Plot the anisotropy value as a function of cholesterol concentration at a constant temperature (e.g., 50°C). An increase in 'r' signifies a decrease in membrane fluidity. [24]

prep 1. Prepare LUVs (Extrusion Method) probe 2. Incorporate DPH Probe (Incubate T > Tm) prep->probe measure 3. Measure Fluorescence Intensities (Parallel & Perpendicular Polarization) probe->measure calc 4. Calculate Anisotropy (r) measure->calc result Output: Fluidity vs. [Cholesterol] calc->result

Caption: Workflow for Fluorescence Anisotropy Measurement.

Atomic Force Microscopy (AFM)

Principle: AFM provides nanoscale topographical images of membrane surfaces and can measure their mechanical properties. [14]For DPPC-cholesterol systems, AFM is used to visualize the coexistence of different phases (e.g., Ld and Lo domains) in supported lipid bilayers (SLBs). [26][27]The Lo phase, being thicker and more ordered, appears taller than the surrounding Ld phase in AFM images. [26]Force spectroscopy mode can be used to measure the force required to puncture the bilayer, providing information on its mechanical stability. [14][28][29] Experimental Protocol: Visualizing Phase Coexistence

  • SLB Formation:

    • Prepare small unilamellar vesicles (SUVs) of the desired DPPC/cholesterol composition by sonication or extrusion.

    • Cleave a fresh mica surface to provide an atomically flat, hydrophilic substrate.

    • Deposit the SUV solution onto the mica surface in the presence of a buffer containing divalent cations (e.g., 10 mM Tris, 150 mM KCl, 5 mM CaCl2, pH 7.5). The cations mediate the fusion of vesicles onto the substrate.

    • Incubate at a temperature above Tm (e.g., 60°C) to facilitate vesicle rupture and fusion into a continuous bilayer.

    • Gently rinse the surface with buffer to remove unfused vesicles.

  • AFM Imaging:

    • Mount the SLB sample in the AFM fluid cell, ensuring it remains hydrated at all times.

    • Use a soft silicon nitride cantilever (spring constant < 0.1 N/m) to minimize sample damage.

    • Operate the AFM in tapping mode or contact mode under low applied force.

    • Acquire height and phase images of the surface.

  • Data Analysis:

    • Analyze the height images to identify domains. Perform a cross-sectional analysis to measure the height difference between the coexisting phases. The taller domains correspond to the cholesterol-enriched Lo phase.

    • Phase images can provide contrast based on the mechanical properties of the different domains.

Conclusion: A Unified Model for a Complex Interaction

The interaction between DPPC and cholesterol is a classic example of how non-covalent forces at the molecular level give rise to emergent properties that are critical for biological function. Cholesterol acts as a unique regulator, abolishing the sharp gel-to-liquid crystalline phase transition of pure DPPC and inducing a liquid-ordered phase that combines properties of both states. [2]This ordering or "condensing" effect stiffens the membrane, reduces its permeability, and provides a physical basis for the formation of functional microdomains. [19][7][10] A comprehensive understanding, essential for fields ranging from cell biology to liposomal drug delivery, can only be achieved by integrating thermodynamic data from DSC, atomistic-level structural details from NMR, dynamic information from fluorescence spectroscopy, and topographical evidence from AFM. Together, these techniques provide a self-validating system of evidence that confirms the profound and multifaceted role of cholesterol in modulating the structure and function of lipid bilayers.

References

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  • Ternary phase diagram of dipalmitoyl-PC/dilauroyl-PC/cholesterol: nanoscopic domain formation driven by cholesterol. NIH. [Link]

  • 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Royal Society of Chemistry. [Link]

  • Spatially Resolving the Condensing Effect of Cholesterol in Lipid Bilayers. ResearchGate. [Link]

  • Solid-State NMR of highly >13>C-enriched cholesterol in lipid bilayers. Lund University. [Link]

  • Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol. PMC - NIH. [Link]

  • Effect of cholesterol vs. ergosterol on DPPC bilayer properties: insights from atomistic simulations. bioRxiv. [Link]

  • Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes. PMC - PubMed Central. [Link]

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  • Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy. MDPI. [Link]

  • Constant-Pressure Molecular Dynamics Investigation of Cholesterol Effects in a Dipalmitoylphosphatidylcholine Bilayer. CORE. [Link]

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Foundational

The Essential Biophysical Toolkit: A Guide to Characterizing DNPC Liposomes

Introduction: The Unique Identity of DNPC In the landscape of lipid nanotechnology, 1,2-dinervonoyl-sn-glycero-3-phosphocholine (DNPC) stands out. Its defining feature lies in its two exceptionally long (C24:1) monounsat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Identity of DNPC

In the landscape of lipid nanotechnology, 1,2-dinervonoyl-sn-glycero-3-phosphocholine (DNPC) stands out. Its defining feature lies in its two exceptionally long (C24:1) monounsaturated acyl chains, derived from nervonic acid. This unique architecture imparts distinct biophysical properties to DNPC liposomes, influencing membrane thickness, fluidity, stability, and phase behavior. Understanding these core characteristics is not merely an academic exercise; it is the foundational requirement for any researcher, scientist, or drug development professional aiming to harness DNPC liposomes for advanced applications, from modeling specialized biological membranes to engineering sophisticated drug delivery vehicles. This guide provides an in-depth, experience-driven approach to the essential biophysical characterization of DNPC liposomes, focusing on the causality behind experimental choices to ensure robust and reproducible results.

I. The Preparatory Step: Crafting Quality Liposomes

The quality of any biophysical data is inextricably linked to the quality of the liposome preparation itself. The thin-film hydration followed by extrusion method is a gold standard, offering simplicity and reproducibility.[1][2][3][4] This technique reliably produces unilamellar vesicles with a controlled size distribution, which is a critical prerequisite for accurate characterization.

Core Principle: From Lipid Film to Homogeneous Vesicles

The process begins by dissolving the DNPC lipid in an organic solvent, which is then evaporated to create a thin, uniform lipid film.[4] Subsequent hydration of this film with an aqueous buffer above the lipid's phase transition temperature (Tm) causes the lipids to self-assemble into multilamellar vesicles (MLVs).[4] To achieve a homogenous population of large unilamellar vesicles (LUVs), the MLV suspension is then subjected to extrusion through polycarbonate membranes of a defined pore size.[1]

Workflow for DNPC Liposome Preparation

G cluster_prep Liposome Preparation Workflow A 1. Dissolve DNPC in Organic Solvent (e.g., Chloroform/Methanol) B 2. Create Thin Lipid Film (Rotary Evaporation) A->B Solvent Removal C 3. Hydration with Aqueous Buffer (T > Tm) Result: MLVs B->C Self-Assembly D 4. Extrusion (e.g., 100 nm membrane) C->D Size Reduction & Homogenization E 5. Final Product: Homogeneous LUVs D->E

Caption: High-level workflow for preparing DNPC liposomes.

Detailed Protocol: Thin-Film Hydration and Extrusion
  • Lipid Film Formation:

    • Dissolve the calculated amount of DNPC powder in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature comfortably above the solvent's boiling point but below DNPC's Tm (e.g., 35-40°C).

    • Reduce the pressure to evaporate the solvent, leaving a thin, even lipid film on the flask's inner surface.

    • Self-Validating Check: The film should appear as a clear, uniform haze. A patchy or crystalline appearance suggests incomplete dissolution or premature lipid precipitation.

    • To ensure complete solvent removal, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Warm an appropriate aqueous buffer (e.g., phosphate-buffered saline (PBS), HEPES) to a temperature significantly above the main phase transition temperature (Tm) of DNPC, which is approximately 44.1°C. A hydration temperature of 55-60°C is recommended.

    • Add the pre-warmed buffer to the flask containing the dry lipid film.

    • Agitate the flask gently (e.g., by hand or on a low-speed vortex) until all the lipid film is suspended in the buffer, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion for Size Homogenization:

    • Assemble a mini-extruder device with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm). Pre-heat the extruder block to the same temperature as the hydration buffer (55-60°C) to ensure the lipids remain in their fluid phase.[2]

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). This process applies shear stress that progressively reduces the size and lamellarity of the vesicles.[2]

    • Expert Insight: An odd number of passes ensures the final product is collected in the opposite syringe, representing the fully extruded sample. The resulting translucent suspension contains primarily large unilamellar vesicles (LUVs).

    • Store the extruded liposomes at 4°C for short-term use, but note that storage below the Tm will cause the membrane to transition to the gel phase.[5]

II. Core Characterization Techniques

Once a homogenous liposome population is prepared, its fundamental biophysical properties must be quantified. The following techniques form the essential toolkit for this characterization.

A. Size and Polydispersity: Dynamic Light Scattering (DLS)

Why it's critical: Liposome size is a master variable that dictates in vivo fate, including circulation time, biodistribution, and cellular uptake.[6][7] DLS is the workhorse technique for measuring the hydrodynamic diameter of nanoparticles in suspension.[8][9]

Principle of DLS: The technique measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the liposomes in the buffer.[8][9] Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly.[8] A mathematical correlator analyzes these fluctuations to determine the diffusion coefficient, which is then used in the Stokes-Einstein equation to calculate the hydrodynamic radius.[6]

Detailed Protocol for DLS Measurement:

  • Sample Preparation: Dilute a small aliquot of the DNPC liposome suspension in the same buffer used for hydration. The final concentration should be sufficient to produce a stable scattering signal (typically 0.1 to 1.0 mg/mL, but this is instrument-dependent). Filter the buffer used for dilution through a 0.22 µm filter to remove dust or extraneous particles.

  • Instrument Setup: Equilibrate the DLS instrument's measurement cell to a controlled temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument.

  • Data Acquisition: Perform multiple measurements (e.g., 3 runs of 10-15 acquisitions each) to ensure reproducibility.

  • Data Analysis:

    • Z-Average Diameter: This is the primary and most stable value produced by DLS, representing the intensity-weighted mean hydrodynamic size.

    • Polydispersity Index (PDI): This dimensionless value indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse or narrowly distributed sample, which is desirable for most applications.[9]

B. Surface Charge: Zeta Potential (ζ) Measurement

Why it's critical: The zeta potential is a proxy for the surface charge of the liposomes and is a key predictor of colloidal stability.[] Liposomes with a sufficiently high positive or negative zeta potential (typically > |20| mV) will repel each other, preventing aggregation and increasing shelf-life.[11]

Principle of Zeta Potential: This technique, often performed on the same instrument as DLS, applies an electric field across the sample.[] Charged particles will migrate towards the oppositely charged electrode (a phenomenon called electrophoresis). The velocity of this movement is measured using a laser (Laser Doppler Electrophoresis), and this electrophoretic mobility is then used to calculate the zeta potential.[][12]

Detailed Protocol for Zeta Potential Measurement:

  • Sample Preparation: Dilute the liposome sample in an appropriate low-conductivity medium, such as 10 mM NaCl or a low-molarity buffer.[12] High salt concentrations screen the surface charge and suppress the signal, leading to inaccurate measurements.

  • Cell Loading: Carefully inject the diluted sample into a specialized zeta potential cell (e.g., a folded capillary cell), ensuring no air bubbles are introduced.[12] Bubbles will scatter light and interfere with the measurement.

  • Measurement: Place the cell into the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

  • Data Acquisition: The instrument will apply the electric field and measure the particle velocity.

  • Data Analysis: The software calculates the zeta potential. For DNPC, which has a zwitterionic phosphocholine headgroup, the zeta potential is expected to be near-neutral (close to 0 mV) at physiological pH. This measurement provides a crucial baseline.

C. Phase Behavior: Differential Scanning Calorimetry (DSC)

Why it's critical: The phase behavior of the lipid bilayer governs its fluidity, permeability, and stability.[13] DSC is the definitive method for determining the main phase transition temperature (Tm), the point at which the lipid acyl chains transition from a tightly packed, ordered gel state (Lβ') to a disordered, fluid liquid-crystalline state (Lα).[14] This parameter is essential for defining temperatures for liposome preparation, storage, and application.[15]

Principle of DSC: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[13] When the liposomes undergo their phase transition, they absorb heat (an endothermic event), which is detected as a peak in the DSC thermogram. The apex of this peak corresponds to the Tm.

Detailed Protocol for DSC Measurement:

  • Sample Preparation: Prepare a concentrated sample of DNPC liposomes (typically 2-5 mg/mL) in the desired buffer. A high concentration is needed to generate a detectable heat flow signal.

  • Instrument Setup: Place a precise volume of the liposome suspension into a sample pan and an equal volume of buffer into a reference pan. Seal the pans hermetically.

  • Measurement: Place the pans in the DSC instrument. Program the instrument to scan across a temperature range that brackets the expected Tm of DNPC (~44.1°C). A typical scan might run from 20°C to 70°C at a scan rate of 1-2°C/minute. It is common practice to run an initial heating scan, a cooling scan, and a second heating scan to check for thermal reversibility.

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. The Tm is identified as the peak temperature of the main endothermic transition. The width of the peak can give an indication of the cooperativity of the transition.

III. Data Summary and Interpretation

A comprehensive characterization report consolidates the data from these core techniques, providing a complete biophysical profile of the DNPC liposome formulation.

Table 1: Expected Biophysical Properties of 100 nm DNPC Liposomes

ParameterTechniqueExpected ValueSignificance
Z-Average Diameter DLS100 - 120 nmConfirms vesicle size post-extrusion.
Polydispersity Index (PDI) DLS< 0.2Indicates a narrow, homogeneous size distribution.[9]
Zeta Potential (ζ) Electrophoretic Light Scattering-5 to +5 mV (in PBS, pH 7.4)Confirms near-neutral surface charge, typical for PC lipids.
Main Phase Transition (Tm) DSC~ 44.1 °CDefines the temperature of the gel-to-liquid crystalline transition.
Integrated Workflow Diagram

G cluster_workflow Integrated Characterization Workflow cluster_analysis Biophysical Analysis cluster_results Key Parameters Prep DNPC Liposome Preparation (Extrusion) DLS DLS Analysis Prep->DLS Zeta Zeta Potential Analysis Prep->Zeta DSC DSC Analysis Prep->DSC Size Size (Z-avg) PDI DLS->Size Charge Surface Charge (ζ) Zeta->Charge Phase Phase Behavior (Tm) DSC->Phase Report Comprehensive Biophysical Profile Size->Report Charge->Report Phase->Report

Caption: The logical flow from liposome preparation to a final biophysical profile.

Conclusion

The biophysical characterization of DNPC liposomes is a multi-faceted process that relies on a toolkit of robust, validated techniques. By systematically applying DLS, zeta potential analysis, and DSC, researchers can build a comprehensive profile of their formulation, ensuring control over the critical parameters of size, stability, and membrane phase behavior. This rigorous, fundamentals-based approach is not merely about data collection; it is about building the trust and confidence required to advance novel lipid-based technologies from the laboratory bench to their intended application.

References

  • Zhang, H. (2017).
  • Fields, D. (n.d.). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net.
  • TA Instruments. (n.d.). Studying Liposomes in the Nano DSC. TA Instruments.
  • Inside Therapeutics. (n.d.).
  • Malvern Panalytical. (2022). DSC in liposome and lipid nanoparticles development. Malvern Panalytical.
  • Cazzolla, A., et al. (2024).
  • Hupfeld, S., et al. (n.d.).
  • Entegris. (n.d.). Liposomes. Entegris.
  • Zhang, H. (2017).
  • ResearchGate. (2025). How do I prepare my liposome sample to measure zeta potential with Malvern's zetasizer?
  • Malvern Panalytical. (2018). Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis. Malvern Panalytical.
  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation.
  • Cazzolla, A., et al. (2023).
  • ResearchGate. (n.d.). Differential scanning calorimetric (DSC) scan for liposomes with different PC composition.
  • Bio-protocol. (n.d.). Size & zeta (ζ) potential measurements. Bio-protocol.
  • Pencer, J., et al. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue.
  • BOC Sciences. (n.d.). ζ (Zeta) Potential Measurement - Liposomes. BOC Sciences.
  • Wyatt Technology. (2026). Automating Zeta Potential Measurements for Liposomes in High and Low Salt Environments.
  • Takeda, T., et al. (n.d.). Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry. PubMed.
  • ResearchGate. (n.d.). Protocols of zeta potential measurements of DPPC liposomes in 1 mM NaCl.

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Protocols & Analytical Methods

Method

Protocol for forming bicelles using DNPC and DMPC

Application Notes & Protocols Topic: A Practical Guide to the Formation of Phospholipid Bicelles Using DMPC and DHPC Audience: Researchers, scientists, and drug development professionals. Abstract Phospholipid bicelles a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Practical Guide to the Formation of Phospholipid Bicelles Using DMPC and DHPC

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phospholipid bicelles are versatile, self-assembling nanostructures that serve as powerful membrane mimetics for the study of membrane proteins and associated biomolecules. Composed of a central planar bilayer of long-chain phospholipids stabilized by a rim of short-chain phospholipids or detergents, they offer a more native-like environment than traditional micelles. This guide provides a comprehensive protocol for the formation of bicelles using the canonical lipid pairing of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC). We delve into the scientific principles governing their formation, offer a detailed, field-proven protocol, and provide guidance on characterizing the resulting structures.

Note on Nomenclature: The combination of DMPC as the long-chain lipid and DHPC as the short-chain lipid is the most widely characterized and utilized system for forming phospholipid bicelles[1][2]. This guide will focus on this DMPC/DHPC system, assuming the common user query for "DNPC" is a typographical error for the standard short-chain component, DHPC.

The Architecture of a Bicelle: Scientific Principles

Bicellar nanostructures are formed by the spontaneous self-assembly of two distinct phospholipid types in an aqueous solution. This assembly is driven by the hydrophobic effect, which minimizes the unfavorable interaction between the lipids' acyl chains and water.

  • The Bilayer Core (DMPC): 1,2-dimyristoyl-sn-glycero-3-phosphocholine is a long-chain phospholipid (14 carbon acyl chains). Its cylindrical molecular shape and low water solubility cause it to preferentially form stable, planar lipid bilayers, which serve as the core of the bicelle. This planar region effectively mimics a patch of a natural cell membrane[3][4].

  • The Stabilizing Rim (DHPC): 1,2-dihexanoyl-sn-glycero-3-phosphocholine is a short-chain phospholipid (6 carbon acyl chains). Its cone-like molecular shape and higher water solubility give it detergent-like properties. Instead of forming a bilayer, DHPC has a high critical micelle concentration (CMC) of approximately 15-16 mM and readily forms micelles[5][6]. In a mixed system, DHPC partitions to the high-curvature edges of the DMPC bilayer, effectively shielding the exposed hydrophobic acyl chains from the aqueous buffer and stabilizing the discoidal structure[1].

The 'q'-Ratio: The Master Variable

The single most important parameter in defining the final morphology of the bicellar system is the molar ratio of the long-chain lipid to the short-chain lipid, known as the 'q'-ratio (q = [DMPC]/[DHPC])[1][2]. By precisely controlling this ratio, researchers can tune the size and behavior of the resulting nanoparticles to suit specific experimental needs[3].

The Influence of Temperature and Concentration

Temperature plays a crucial role, particularly in relation to the main phase transition temperature (Tm) of the long-chain lipid, DMPC, which is ~23°C[7]. Protocols often involve thermal cycling above this temperature to ensure the DMPC is in a fluid, liquid-crystalline state, which facilitates lipid rearrangement and the formation of homogeneous bicelles[8][9]. Total lipid concentration also impacts the final morphology and stability of the system, with different concentration regimes favoring different structures[6].

Bicelle Properties as a Function of 'q'-Ratio

The 'q'-ratio directly dictates the size and subsequent physical behavior of the bicelles. This relationship is summarized below.

'q'-Ratio (DMPC/DHPC)Typical MorphologyApprox. SizeTumbling BehaviorPrimary Application
q < 1.0 Small, Discoidal Micelles< 30 nmIsotropic (Fast Tumbling)Solution-state NMR, Enzyme Assays, Initial Protein Screening[5]
1.0 < q < 2.5 Mixed or Elongated StructuresVariableIntermediateSystem-dependent, may be less homogeneous
q > 2.5 Large, Discoidal Bicelles> 30 nmAnisotropic (Aligns in Magnetic Fields)Solid-state NMR, Residual Dipolar Coupling (RDC) Studies[6][8]

Experimental Workflow for Bicelle Formation

The following diagram outlines the standard thin-film hydration method for preparing DMPC/DHPC bicelles.

Bicelle_Formation_Workflow cluster_prep Step 1: Lipid Preparation cluster_film Step 2: Film Formation cluster_assembly Step 3: Self-Assembly cluster_final Step 4: Final Product & QC weigh Weigh DMPC & DHPC for desired 'q'-ratio dissolve Dissolve lipids in organic solvent (e.g., Chloroform) weigh->dissolve Ensure complete solubilization evap Create thin lipid film via rotary evaporation dissolve->evap vacuum Dry under high vacuum (>3 hours) evap->vacuum Removes residual solvent hydrate Hydrate film with aqueous buffer vacuum->hydrate vortex Vortex gently to resuspend film hydrate->vortex anneal Anneal via thermal cycling (e.g., freeze-thaw or heat-cool) vortex->anneal Promotes homogeneity final Homogeneous Bicelle Solution anneal->final qc Characterize (DLS, ³¹P-NMR) final->qc

Caption: Workflow for DMPC/DHPC bicelle preparation via the thin-film hydration method.

Detailed Step-by-Step Protocol

This protocol describes the preparation of 1 mL of a 15% (w/v) total lipid stock solution. Adjust volumes and masses accordingly for different concentrations or volumes.

Materials & Equipment
  • Lipids: DMPC (Avanti Polar Lipids, #850345); DHPC (Avanti Polar Lipids, #850306)

  • Solvent: Chloroform, HPLC grade

  • Buffer: Phosphate buffer (e.g., 10-50 mM, pH 6.5-7.5) or another buffer of choice.

  • Equipment: Glass round-bottom flask (5-10 mL), rotary evaporator, high vacuum pump, vortex mixer, water bath, liquid nitrogen (for freeze-thaw).

Procedure: Thin-Film Hydration Method
  • Calculate Lipid Masses:

    • Determine the target 'q'-ratio and total lipid concentration.

    • Example for 1 mL of 15% (150 mg/mL) lipid with q=0.5:

      • Molar Mass DMPC ≈ 678 g/mol ; Molar Mass DHPC ≈ 452 g/mol

      • Let m_dmpc and m_dhpc be the masses in mg.

      • Equation 1: m_dmpc + m_dhpc = 150 mg

      • Equation 2 (q=0.5): (m_dmpc / 678) / (m_dhpc / 452) = 0.5

      • Solving yields: m_dmpc ≈ 57.5 mg and m_dhpc ≈ 92.5 mg

  • Lipid Solubilization:

    • Accurately weigh the calculated masses of DMPC and DHPC powder and transfer them to a clean glass round-bottom flask.

    • Add ~2-3 mL of chloroform to the flask.

    • Vortex gently until both lipids are fully dissolved, resulting in a perfectly clear solution.

    • Causality: Co-dissolving in an organic solvent is critical for achieving a homogeneous molecular mixture of the two lipids before the self-assembly process begins.

  • Thin-Film Formation:

    • Connect the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to 30-35°C to facilitate solvent evaporation.

    • Once the bulk solvent is removed, a thin, milky-white lipid film should be visible coating the inside of the flask.

    • Causality: Creating a high-surface-area film is essential for efficient and uniform hydration in the subsequent steps[7].

  • Complete Solvent Removal:

    • Transfer the flask to a high vacuum line and dry for a minimum of 3 hours (preferably overnight) to remove any residual chloroform.

    • Causality: Residual organic solvent can disrupt the lipid packing and interfere with the structure of the final bicelles.

  • Hydration of the Lipid Film:

    • Slowly add the desired volume of aqueous buffer (e.g., 1 mL for a 150 mg/mL solution) to the flask.

    • Allow the film to hydrate at room temperature for several hours. Hydration time can vary depending on the q-ratio; mixtures with higher q-ratios (e.g., q > 3) may require longer hydration times, up to 24 hours[8].

    • Causality: This is the critical step where the amphipathic lipids self-assemble in the presence of water to form bicellar structures.

  • Homogenization and Annealing:

    • To ensure a uniform population of bicelles, the sample must be homogenized. An effective method is thermal cycling.

    • Perform 3-5 freeze-thaw cycles: Freeze the sample by immersing the flask in liquid nitrogen until solid, then thaw in a warm water bath (~40°C)[6][7]. Vortex briefly between each cycle.

    • Alternative: For an accelerated method, heat the mixture to 40°C for 10 minutes, cool to room temperature, and repeat twice, vortexing briefly after each cycle[8].

    • Causality: These annealing steps provide the necessary kinetic energy to break up large, multi-lamellar aggregates and allow the lipids to rearrange into thermodynamically stable, well-defined bicelles. The final solution, especially for low-q bicelles, should be clear and transparent[5].

Characterization and Troubleshooting

Verifying the quality of a bicelle preparation is key to reproducible downstream experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Solution remains cloudy/turbid Incomplete homogenization; formation of large vesicles or aggregates.Perform additional freeze-thaw or heat-cool cycles. Ensure the temperature during heating cycles is well above DMPC's Tm (~23°C). Confirm correct 'q'-ratio was used; high q-ratios naturally form larger structures.
Inconsistent results between batches Inaccurate weighing of lipids; incomplete solvent removal; insufficient hydration/annealing time.Use a calibrated analytical balance. Ensure lipid film is completely dry under high vacuum. Standardize the hydration and thermal cycling protocol.
Protein/peptide aggregation upon reconstitution Unfavorable bicelle size or surface charge; buffer incompatibility.Screen different 'q'-ratios to find the optimal size. Consider including charged lipids (e.g., DMPG) in the formulation to modulate surface charge. Screen different buffer pH and ionic strengths.

Conclusion

The DMPC/DHPC system provides a robust and highly tunable platform for creating biomimetic membranes. By carefully controlling the q-ratio, total lipid concentration, and preparation method, researchers can generate a range of bicellar structures tailored for applications from high-resolution NMR of membrane proteins to enzymatic assays and drug interaction studies. The thin-film hydration method, coupled with proper thermal annealing, is a reliable and reproducible technique for achieving homogeneous and stable bicelle populations, making it an invaluable tool for the modern life scientist.

References

  • Nishimura, K., et al. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. MDPI. [Link]

  • Glover, K. J., et al. (n.d.). Bicelles in Structure-Function Studies of Membrane-Associated Proteins. PubMed - NIH. [Link]

  • Faham, S., & Bowie, J. U. (2022). Mechanisms of membrane protein crystallization in 'bicelles'. PMC - NIH. [Link]

  • Das, B. B., et al. (2012). The Magic of Bicelles Lights Up Membrane Protein Structure. PMC - PubMed Central. [Link]

  • Beaugrand, M., et al. (2014). Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles. NIH. [Link]

  • Pott, T., & Dufourc, E. J. (2001). Effects of Lipid Chain Length and Unsaturation on Bicelles Stability. A Phosphorus NMR Study. PMC - NIH. [Link]

  • Ujwal, R., & Abramson, J. (n.d.). Crystallizing membrane proteins using lipidic bicelles. PMC - PubMed Central - NIH. [Link]

  • Sun, W.-J., et al. (2017). Phase behavior of a binary lipid system containing long- and short-chain phosphatidylcholines. RSC Publishing. [Link]

  • Taguchi, S., et al. (2022). Preparation of Planar Lipid Bilayer Membrane by Utilizing Bicelles and Its Characterization. J-STAGE. [Link]

  • Das, B. B., et al. (2012). The Magic of Bicelles Lights Up Membrane Protein Structure. Chemical Reviews. [Link]

  • Czernek, J., & Auger, M. (2012). Bicelles: A natural 'molecular goniometer' for structural, dynamical and topological studies of molecules in membranes. NIH. [Link]

  • Nishimura, K., et al. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. ResearchGate. [Link]

  • Ujwal, R., & Abramson, J. (2012). High-throughput Crystallization of Membrane Proteins Using the Lipidic Bicelle Method. JoVE. [Link]

  • Kučerka, N., et al. (2011). 3-D beads models of DHPC and DMPC (left panel) and a schematic model of DMPC-DHPC bicelle (right panel). ResearchGate. [Link]

  • JoVE (Journal of Visualized Experiments). (2022). High-Throughput Crystallization: Membrane Proteins Using Lipidic Bicelle Method l Protocol Preview. YouTube. [Link]

  • Choi, Y., et al. (2020). A novel method of vesicle preparation by simple dilution of bicelle solution. ScienceDirect. [Link]

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Application

Application Notes and Protocols for Membrane Protein Reconstitution Using 1,2-Dinonanoylphosphatidylcholine (DNPC)

Introduction: The Role of DNPC in Stabilizing Membrane Proteins Integral membrane proteins (IMPs) are critical players in a vast array of cellular processes, representing a significant portion of the human proteome and t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of DNPC in Stabilizing Membrane Proteins

Integral membrane proteins (IMPs) are critical players in a vast array of cellular processes, representing a significant portion of the human proteome and the majority of modern drug targets. However, their inherent hydrophobicity presents a formidable challenge for structural and functional studies, as they require a membrane-mimetic environment to maintain their native conformation and activity once extracted from the cell membrane. 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) is a short-chain zwitterionic phospholipid that has emerged as a valuable tool for the in vitro study of membrane proteins. Its utility lies in its ability to form, in conjunction with long-chain phospholipids, discoidal lipid bilayers known as bicelles. These bicellar systems provide a more native-like environment than traditional detergents, thereby enhancing the stability and functional integrity of reconstituted membrane proteins. This guide provides a comprehensive overview of the principles and protocols for the effective use of DNPC in membrane protein reconstitution.

Physicochemical Properties of 1,2-Dinonanoylphosphatidylcholine (DNPC)

A thorough understanding of the physicochemical properties of DNPC is paramount for the rational design of reconstitution experiments. These properties dictate the self-assembly behavior of DNPC and its interaction with long-chain lipids and the target membrane protein.

PropertyValue/DescriptionSignificance in Reconstitution
Molecular Formula C₂₅H₅₀NO₈PDefines the chemical nature and mass of the lipid.
Molecular Weight 523.64 g/mol Essential for accurate molar concentration calculations.
Acyl Chain Composition Two 9-carbon (nonanoyl) saturated chainsThe short acyl chains prevent the formation of stable lamellar bilayers on their own and drive micelle or bicelle formation.
Phase Transition Temperature (Tm) ~21°C[1]This is the temperature at which the lipid transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. Reconstitution is typically performed above the Tm of the lipids involved to ensure proper mixing and incorporation of the protein.
Critical Micelle Concentration (CMC) Not experimentally determined in readily available literature. Estimated to be in the low millimolar range based on homologous series.The CMC is the concentration above which DNPC monomers self-assemble into micelles. For bicelle formation, the concentration of DNPC should be well above its CMC. Researchers should empirically determine the optimal DNPC concentration for their specific application.
Appearance White to off-white powderIndicates the physical state of the pure lipid.
Solubility Soluble in water and organic solvents like chloroform and methanol.Dictates the appropriate solvents for stock solution preparation.

Principle of Membrane Protein Reconstitution into DNPC-Containing Bicelles

Bicelles are discoidal, water-soluble lipid assemblies that provide a lipid bilayer environment for membrane proteins. They are typically formed by mixing a long-chain phospholipid, which forms the planar bilayer core, with a short-chain phospholipid, like DNPC, which segregates to the high-curvature rim of the disc, effectively acting as a "belt" that shields the hydrophobic acyl chains of the long-chain lipid from the aqueous solvent[5][6].

The key parameter governing the size and properties of bicelles is the molar ratio of the long-chain lipid (L) to the short-chain lipid (S), denoted as the 'q' ratio (q = [L]/[S]).

  • Small, isotropically tumbling bicelles (q < 1): These are suitable for solution-state Nuclear Magnetic Resonance (NMR) spectroscopy as they tumble rapidly in solution, leading to sharper NMR signals[5].

  • Large, magnetically alignable bicelles (q > 2.5): These larger bicelles align in strong magnetic fields and are used in solid-state NMR studies to determine the orientation of membrane-associated molecules[7].

The reconstitution process generally involves the solubilization of the membrane protein in a suitable detergent, followed by the introduction of the DNPC/long-chain lipid mixture. The subsequent removal of the initial detergent facilitates the self-assembly of the protein into the newly formed bicelles.

Experimental Protocols

The following protocols provide a general framework for the reconstitution of membrane proteins using DNPC. It is crucial to note that these are starting points, and optimization of parameters such as lipid composition, q ratio, temperature, and incubation times is essential for each specific membrane protein.

Protocol 1: Preparation of DNPC/Long-Chain Lipid Stock Solution

This protocol describes the preparation of a mixed lipid stock solution for bicelle formation. 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a commonly used long-chain lipid for bicelle preparation and will be used as an example here[5].

Materials:

  • 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) powder

  • 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) powder

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Glass vial with a Teflon-lined cap

  • Nitrogen or argon gas source

  • Vacuum desiccator

  • Reconstitution Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

Procedure:

  • Lipid Weighing and Dissolution:

    • In a clean glass vial, weigh the desired amounts of DNPC and DMPC powder to achieve the target q ratio.

    • Add the organic solvent to the vial to dissolve the lipids completely. A typical concentration is 10-20 mg/mL. Ensure thorough mixing to obtain a homogenous solution.

  • Solvent Evaporation:

    • Under a gentle stream of nitrogen or argon gas, evaporate the organic solvent to form a thin lipid film on the bottom and sides of the vial.

    • To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2-4 hours, or overnight.

  • Hydration of the Lipid Film:

    • Add the desired volume of Reconstitution Buffer to the dried lipid film to achieve the final desired total lipid concentration. The hydration should be performed at a temperature above the phase transition temperature of the long-chain lipid (for DMPC, Tm is ~23°C)[8]. It is advisable to also be above the Tm of DNPC (~21°C)[1]. A temperature of 30-37°C is generally suitable.

    • Vortex the vial vigorously for several minutes to facilitate the hydration of the lipid film and the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • To further homogenize the lipid mixture, subject the sample to several freeze-thaw cycles. Freeze the sample in liquid nitrogen until completely frozen, and then thaw it in a warm water bath (e.g., 30-40°C). Repeat this cycle 5-10 times.

  • Storage:

    • The resulting bicelle stock solution can be stored at a temperature above the Tm of the long-chain lipid for short-term use or frozen at -80°C for long-term storage.

G cluster_prep Lipid Stock Preparation weigh Weigh DNPC & DMPC dissolve Dissolve in Organic Solvent weigh->dissolve evaporate Evaporate Solvent (Lipid Film) dissolve->evaporate hydrate Hydrate with Buffer (> Tm) evaporate->hydrate freeze_thaw Freeze-Thaw Cycles hydrate->freeze_thaw stock Bicelle Stock Solution freeze_thaw->stock

Protocol 2: Membrane Protein Reconstitution into DNPC/DMPC Bicelles

This protocol outlines the reconstitution of a detergent-solubilized membrane protein into pre-formed DNPC/DMPC bicelles.

Materials:

  • Purified membrane protein in a detergent solution (e.g., DDM, LDAO)

  • DNPC/DMPC bicelle stock solution (from Protocol 1)

  • Detergent removal system (e.g., Bio-Beads™, dialysis tubing)

  • Reconstitution Buffer

  • Ultracentrifuge

Procedure:

  • Detergent-Protein-Lipid Mixing:

    • In a microcentrifuge tube, combine the purified membrane protein solution with the DNPC/DMPC bicelle stock solution. The final lipid-to-protein molar ratio (LPR) will need to be optimized but a starting point of 100:1 to 500:1 (total lipid:protein) is common.

    • Gently mix the solution by pipetting and incubate at a temperature above the Tm of DMPC (e.g., 30°C) for 1-2 hours with gentle agitation to allow for the formation of mixed micelles of detergent, lipid, and protein.

  • Detergent Removal:

    • Remove the detergent to drive the formation of proteo-bicelles. This is a critical step and can be achieved by several methods:

      • Adsorption: Add adsorbent beads (e.g., Bio-Beads™ SM-2) to the mixture and incubate with gentle rotation at the chosen temperature. The amount of beads and incubation time will depend on the detergent and its concentration. Multiple changes of beads may be necessary.

      • Dialysis: Place the mixture in a dialysis cassette with an appropriate molecular weight cutoff and dialyze against a large volume of Reconstitution Buffer at a temperature above the Tm. Multiple buffer changes are recommended.

  • Clarification of the Sample:

    • After detergent removal, centrifuge the sample at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C to pellet any aggregated protein or non-incorporated material.

  • Characterization and Storage:

    • The supernatant contains the reconstituted membrane protein in bicelles. The success of the reconstitution can be assessed by techniques such as size-exclusion chromatography (SEC), SDS-PAGE, and functional assays.

    • Store the reconstituted protein at 4°C for short-term use or flash-freeze in liquid nitrogen and store at -80°C for long-term stability.

G cluster_reconstitution Protein Reconstitution Workflow protein_sol Detergent-Solubilized Membrane Protein bicelle_stock DNPC/DMPC Bicelle Stock mix Mix Protein, Detergent, and Bicelles incubate Incubate (> Tm) detergent_removal Detergent Removal (e.g., Bio-Beads, Dialysis) centrifuge High-Speed Centrifugation supernatant Supernatant: Reconstituted Protein pellet Pellet: Aggregates

Causality Behind Experimental Choices and Field-Proven Insights

  • Choice of Long-Chain Lipid: The choice of the long-chain lipid is critical as it forms the core of the bicelle and directly interacts with the transmembrane domains of the protein. DMPC is widely used due to its well-characterized phase behavior and its Tm being close to room temperature, which is convenient for many applications[5]. However, other long-chain lipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or unsaturated lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) can also be used, and the choice should be guided by the specific requirements of the membrane protein under study[9]. The acyl chain length of the long-chain lipid should ideally match the hydrophobic thickness of the transmembrane domain of the protein to avoid hydrophobic mismatch, which can lead to protein destabilization.

  • The Importance of the 'q' Ratio: The 'q' ratio is the primary determinant of bicelle size and morphology[10]. For structural studies by solution NMR, small, isotropically tumbling bicelles are desired (low 'q'), whereas for solid-state NMR, larger, alignable bicelles are necessary (high 'q')[5][7]. It is often beneficial to screen a range of 'q' ratios to find the optimal conditions for a given protein, as this can impact both the stability of the protein and the quality of the resulting data.

  • Temperature Control: Maintaining the temperature above the phase transition temperature of the lipids during hydration and reconstitution is crucial for ensuring that the lipids are in a fluid state, which allows for efficient mixing and incorporation of the protein into the bicelles[10]. Working below the Tm can lead to incomplete reconstitution and aggregation.

  • Detergent Removal: The method and efficiency of detergent removal can significantly impact the final quality of the reconstituted sample. Incomplete removal can lead to residual detergent in the bicelles, which may affect protein structure and function. Conversely, overly rapid removal can induce protein aggregation. The choice between adsorbent beads and dialysis depends on the specific detergent and the sensitivity of the protein. Adsorbent beads are generally faster, while dialysis is a gentler method[11].

Self-Validating Systems: Ensuring Successful Reconstitution

To ensure the integrity of the reconstitution process, it is essential to incorporate validation steps throughout the workflow.

  • Visual Inspection: During the preparation of the bicelle stock solution, the solution should become clear after the freeze-thaw cycles, indicating proper lipid hydration and mixing.

  • Size-Exclusion Chromatography (SEC): SEC is a powerful tool to assess the homogeneity of the reconstituted sample. A well-reconstituted protein should elute as a symmetrical peak, separated from aggregated protein (which typically elutes in the void volume) and empty bicelles.

  • SDS-PAGE and Western Blotting: These techniques can be used to confirm the presence and integrity of the protein in the SEC fractions corresponding to the proteo-bicelles.

  • Functional Assays: The ultimate test of a successful reconstitution is the retention of the protein's biological activity. Whenever possible, perform a functional assay (e.g., ligand binding, enzymatic activity, transport assay) on the reconstituted protein.

  • Dynamic Light Scattering (DLS): DLS can be used to estimate the size and polydispersity of the bicelles, both with and without the reconstituted protein.

G cluster_validation Self-Validating Workflow reconstitution Reconstitution (Protein + Bicelles) sec Size-Exclusion Chromatography (SEC) sds_page SDS-PAGE / Western Blot functional_assay Functional Assay dls Dynamic Light Scattering (DLS) success Successful Reconstitution

Conclusion

1,2-Dinonanoylphosphatidylcholine is a valuable tool for the reconstitution of membrane proteins into a native-like bilayer environment. The formation of DNPC-containing bicelles offers a versatile platform for a wide range of biophysical and structural studies. While the protocols provided here offer a solid starting point, it is the careful optimization of experimental parameters and the implementation of rigorous validation steps that will ultimately lead to the successful reconstitution of functional membrane proteins. The ability to stabilize these challenging yet crucial molecules outside of their native environment opens the door to a deeper understanding of their mechanisms of action and facilitates the development of novel therapeutics.

References

  • Feigenson, G. W. (2006). Phase behavior of lipid mixtures.
  • Prosser, R. S., & Gaemers, S. (2002). Bicelles for NMR of membrane-active molecules. In Advances in planar lipid bilayers and liposomes (Vol. 1, pp. 259-291). Elsevier.
  • Glover, K. J., Whiles, J. A., Wu, G., Yu, N., Deems, R., Struppe, J. O., ... & Vold, R. R. (2001). Structural evaluation of phospholipid bicelles for solution-state studies of membrane-associated biomolecules. Biophysical journal, 81(4), 2163-2171.
  • YashRoy, R. C. (1990). Determination of membrane lipid phase transition temperature from 13C-NMR intensities. Journal of biochemical and biophysical methods, 20(4), 353-356.
  • Cevc, G. (1993). Phospholipids handbook. CRC press.
  • Kallick, D. A., Tessmer, M. R., Watts, C. R., & Li, C. (1995). The use of bicelles to study membrane-active peptides. Journal of Magnetic Resonance, Series B, 109(1), 60-65.
  • Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for structural biology. Structure, 6(10), 1227-1234.
  • Al-Abdul-Wahid, M. S., & Prosser, R. S. (2012). Bicelles as tools in drug discovery. Expert opinion on drug discovery, 7(1), 21-34.
  • Lin, M. Y., & Tsong, T. Y. (1989). The critical micelle concentration of some short-chain lecithins. Biophysical journal, 55(4), 769-775.
  • Vold, R. R., & Prosser, R. S. (1996). Magnetically oriented phospholipid bilayered micelles for structural studies of polypeptides. Does the ideal bicelle exist?. Journal of magnetic resonance, Series B, 113(3), 267-271.
  • Avanti Polar Lipids. (n.d.). Bicelle Preparation. Retrieved from [Link]

  • Hagn, F., Etzkorn, M., Raschle, T., & Wagner, G. (2013). Optimized phospholipid bicelle systems for solution-state NMR of membrane proteins. Journal of the American Chemical Society, 135(5), 1919-1925.
  • Whiles, J. A., Deems, R., Vold, R. R., & Komives, E. A. (2002). A new method for the reconstitution of membrane proteins into phospholipid bicelles. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1563(1-2), 241-245.
  • Cook, G. A., & Opella, S. J. (2015). Bicelle samples for solid-state NMR of membrane proteins. Methods in molecular biology (Clifton, N.J.), 1261, 131-141.
  • Prosser, R. S., Hwang, J. S., & Vold, R. R. (1998). Magnetically aligned membrane models: bicelles and other curiosities. Biophysical journal, 74(5), 2405-2418.
  • Tausk, R. J. M., Karmiggelt, J., & Overbeek, J. T. G. (1974). Physical chemical studies of short-chain lecithin homologues. I. The applicability of the phase rule to aqueous systems of lecithin homologues. Biophysical chemistry, 1(2), 175-183.
  • Lu, Z., Van Horn, W. D., Chen, J., & Sanders, C. R. (2011). Reconstitution of integral membrane proteins into isotropic bicelles for NMR studies. Methods in enzymology, 492, 233-246.
  • Marsh, D. (2013). CRC handbook of lipid bilayers. CRC press.
  • Rigaud, J. L., & Lévy, D. (2003). Reconstitution of membrane proteins into liposomes. Methods in enzymology, 372, 65-86.
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  • Wikipedia. (2023). Critical micelle concentration. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Dynamic Nuclear Polarization with Cross-Polarization (DNPC) in NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating molecular structure and dynamics at an atomic level.[1][2] However, its utility, particularly in the solid state, has hi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating molecular structure and dynamics at an atomic level.[1][2] However, its utility, particularly in the solid state, has historically been constrained by its inherent low sensitivity.[3][4][5] Dynamic Nuclear Polarization (DNP) has emerged as a transformative hyperpolarization technique, dramatically overcoming this limitation by transferring the large spin polarization of electrons to nuclear spins, boosting NMR signals by orders of magnitude.[6][7][8] This guide focuses on the synergistic combination of DNP with Cross-Polarization (CP), a workflow we term DNPC. This powerful pairing first enhances the polarization of abundant nuclei like protons (¹H) via DNP and then efficiently transfers this enhanced polarization to dilute, low-gyromagnetic-ratio nuclei such as ¹³C and ¹⁵N via CP. This DNPC approach is the cornerstone of modern high-sensitivity solid-state NMR (ssNMR), enabling previously infeasible studies in structural biology, materials science, and pharmaceutical development.[9][10]

The Principle of DNPC: A Two-Stage Signal Amplification

The low sensitivity of NMR stems from the small population difference between nuclear spin states, even in the strongest magnetic fields.[11] DNPC tackles this challenge through a powerful two-step process.

Step 1: Dynamic Nuclear Polarization (DNP) The process begins by introducing a stable paramagnetic polarizing agent (PA), typically a biradical, into the sample.[12][13] At cryogenic temperatures (~100 K) and under high magnetic fields, the electron spins of this radical are almost fully polarized. By irradiating the sample with microwaves at a frequency close to the electron paramagnetic resonance (EPR) transition, this massive polarization is transferred to the surrounding nuclear spins, typically ¹H.[7][14] The primary mechanism for this transfer in modern high-field DNP is the Cross-Effect (CE), which is highly efficient when using tailored biradicals.[8][12][15] This initial step can increase the proton polarization by a factor of 100 to 200, which translates to a reduction in experiment time by a factor of 10,000 to 40,000.[8][12]

Step 2: Cross-Polarization (CP) While the protons are now hyperpolarized, the nuclei of primary interest in structural studies (e.g., ¹³C, ¹⁵N) are still at thermal equilibrium. Cross-Polarization is a standard ssNMR technique used to transfer magnetization from abundant spins (¹H) to dilute spins (X-nuclei like ¹³C, ¹⁵N).[10] This is achieved by applying radiofrequency (RF) fields to both ¹H and X channels simultaneously, satisfying the Hartmann-Hahn matching condition. The DNP-enhanced proton polarization is thus efficiently transferred to the target nuclei, resulting in a dramatically amplified signal for these crucial nuclei.

The entire DNPC workflow represents a cascade of polarization, making it possible to obtain high-resolution spectra of insensitive nuclei in a fraction of the time required by conventional ssNMR.

cluster_0 DNPC Polarization Pathway e Unpaired Electrons (Polarizing Agent) h1 Abundant Nuclei (¹H) e->h1 DNP (Microwave Irradiation) x Dilute Nuclei (¹³C, ¹⁵N) h1->x Cross-Polarization (RF Fields) signal Enhanced NMR Signal x->signal Detection cluster_1 General DNPC Experimental Workflow prep 1. Sample Formulation pack 2. Rotor Packing prep->pack Incipient wetness or co-grinding setup 3. Spectrometer Setup pack->setup Insert into probe dnp 4. DNP Optimization setup->dnp Cool down to ~100K Set MAS rate nmr 5. DNPC-NMR Acquisition dnp->nmr Find optimal microwave frequency process 6. Data Processing nmr->process Run CP-MAS experiment

Sources

Application

1,2-Dinonanoylphosphatidylcholine for drug delivery and encapsulation studies

An In-Depth Guide to 1,2-Dinonanoylphosphatidylcholine (DNPC) for Drug Delivery and Encapsulation Introduction: The Role of DNPC in Modern Drug Delivery 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) is a saturated ph...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1,2-Dinonanoylphosphatidylcholine (DNPC) for Drug Delivery and Encapsulation

Introduction: The Role of DNPC in Modern Drug Delivery

1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) is a saturated phospholipid that has emerged as a valuable tool in the formulation of advanced drug delivery systems.[1][2][3] Its molecular structure, featuring two nine-carbon acyl chains (nonanoyl chains), places it in a unique category of lipids that are instrumental in forming vesicular structures like liposomes. These liposomes serve as powerful vehicles for encapsulating a wide range of therapeutic agents, from small molecules to large biologics.

The utility of DNPC lies in its amphiphilic nature, which allows it to self-assemble into lipid bilayers in aqueous environments, effectively mimicking the structure of natural cell membranes.[3] This biocompatibility is a cornerstone of its application, enabling the creation of delivery systems that can protect therapeutic payloads from degradation, modify their pharmacokinetic profiles, and facilitate targeted delivery. This guide provides a comprehensive overview of DNPC's properties, detailed protocols for its use in drug encapsulation, and the critical characterization techniques required to ensure the development of robust and reproducible nanoformulations.

Physicochemical Properties of DNPC

Understanding the fundamental physicochemical properties of DNPC is critical for designing effective drug delivery vehicles. These parameters dictate the behavior of DNPC in solution and the resulting characteristics of the liposomes, such as membrane fluidity, stability, and drug-loading capacity. The relatively short C9 acyl chains of DNPC result in a lower phase transition temperature (Tm) compared to longer-chain phospholipids like DPPC (C16:0). This means DNPC bilayers are in a more fluid state at physiological temperatures, which can be advantageous for certain applications requiring membrane flexibility.

Table 1: Key Physicochemical Properties of 1,2-Dinonanoylphosphatidylcholine (DNPC)

PropertyValueSignificance in Drug Delivery
Molecular Weight 818.2 g/mol [2][3]Essential for calculating molar concentrations for formulation preparation.
Chemical Formula C₄₆H₉₂NO₈P[2]Defines the elemental composition of the molecule.
Purity ≥95%[2]High purity is crucial for ensuring the reproducibility of formulations and avoiding toxicity from impurities.
Structure Saturated PhosphatidylcholineThe saturated acyl chains contribute to a more ordered and less permeable membrane compared to unsaturated lipids, which can improve drug retention.
Critical Micelle Conc. (CMC) ~1.5 mM (Estimated)The CMC is the concentration above which DNPC molecules self-assemble into micelles.[4] Understanding this value is key to controlling the formation of liposomes versus micelles.

Application Protocol 1: Liposome Formulation via Thin-Film Hydration and Extrusion

The thin-film hydration method followed by extrusion is a robust and widely adopted technique for producing unilamellar liposomes with a controlled and uniform size distribution.[5] This protocol is the gold standard for academic research and early-stage pharmaceutical development.

Causality Behind Experimental Choices:
  • Thin-Film Formation: Creating a thin, uniform lipid film is paramount.[5] A thick or uneven film leads to incomplete hydration, resulting in a heterogeneous population of multilamellar vesicles (MLVs) and reducing the efficiency of the subsequent size-reduction step.

  • Hydration Temperature: The hydration process must be conducted at a temperature above the lipid's phase transition temperature (Tm). For DNPC, its low Tm simplifies this process, allowing for efficient hydration at or slightly above room temperature. Hydrating below the Tm would result in the lipid being in a rigid gel state, preventing the proper formation of vesicular structures.[5][6]

  • Extrusion: While sonication is a simpler method for size reduction, it can cause lipid degradation and introduce contaminants from the probe tip.[7] Extrusion provides a gentler, more controlled method, forcing the vesicles through a membrane with a defined pore size to produce a population of liposomes with a narrow size distribution (low polydispersity). An odd number of passes is recommended to ensure the entire sample is processed equally.[5]

Step-by-Step Methodology:
  • Lipid Film Formation:

    • Dissolve DNPC and any other lipid components (e.g., cholesterol for membrane stabilization) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. If encapsulating a hydrophobic drug, co-dissolve it with the lipids at this stage.

    • Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the components (e.g., 30-35°C).

    • Reduce the pressure and rotate the flask to evaporate the solvent, ensuring the formation of a thin, even lipid film on the inner surface.

    • Once the film appears dry, place it under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent, which could otherwise be toxic and affect bilayer integrity.

  • Hydration:

    • Pre-warm the hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the Tm of the lipid mixture. If encapsulating a hydrophilic drug, dissolve it in this buffer.

    • Add the warm buffer to the round-bottom flask containing the dry lipid film.

    • Agitate the flask by hand-swirling or vortexing to hydrate the film. This process typically forms large, multilamellar vesicles (MLVs), and the suspension will appear milky.[5]

    • Allow the mixture to hydrate for approximately 1 hour, with intermittent agitation, to ensure all lipids are suspended.

  • Size Reduction by Extrusion:

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pre-heat the extruder assembly to the hydration temperature.

    • Draw the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth between the two syringes through the membrane. Perform a minimum of 11 passes to ensure a uniform size distribution.

    • The final pass should collect the extruded liposomes, which should now appear more translucent, into a clean vial.

  • Purification and Storage:

    • To remove unencapsulated (free) drug, the liposome suspension can be purified using size exclusion chromatography or dialysis against a fresh buffer.

    • Store the final liposome formulation at 4°C. Stability should be assessed for the specific formulation, but use within a few days is generally recommended.[5]

Visualization of the Liposome Preparation Workflow

G cluster_prep Liposome Preparation Workflow A 1. Dissolve DNPC (and hydrophobic drug) in Chloroform B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer (containing hydrophilic drug) B->C D 4. Formation of Multilamellar Vesicles (MLVs) C->D E 5. Size Reduction via Extrusion (e.g., through 100 nm membrane) D->E F 6. Formation of Unilamellar Vesicles (LUVs) E->F G 7. Purification (Removal of Free Drug) F->G H Final Characterized Liposome Formulation G->H

Caption: Workflow for preparing DNPC liposomes using the thin-film hydration and extrusion method.

Strategies for Drug Encapsulation

The amphiphilic character of DNPC allows for the encapsulation of both water-soluble (hydrophilic) and lipid-soluble (hydrophobic) drugs, though the strategy differs for each.[8]

  • Hydrophilic Drug Encapsulation: These drugs are dissolved in the aqueous buffer used for hydration. During the formation of vesicles, the drug solution is entrapped within the central aqueous core of the liposome.[8][9] A key challenge is achieving high encapsulation efficiency, as a significant portion of the drug may remain in the external buffer.[9]

  • Hydrophobic Drug Encapsulation: These drugs have poor aqueous solubility and a high affinity for nonpolar environments.[10] They are co-dissolved with DNPC in the organic solvent during the initial step. As the liposomes self-assemble, the hydrophobic drug partitions into the lipid bilayer, where it is shielded from the aqueous environment.

Visualization of Drug Entrapment in a DNPC Liposome

G cluster_liposome DNPC Liposome a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a7 a6->a7 a8 a7->a8 a8->a1 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6 b7 b6->b7 b8 b7->b8 b8->b1 core Aqueous Core bilayer DNPC Bilayer hydrophilic Hydrophilic Drug hydrophilic->core hydrophobic Hydrophobic Drug

Caption: Selective partitioning of hydrophilic and hydrophobic drugs within a DNPC liposome.

Application Protocol 2: Characterization of DNPC Liposomes

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of liposomal formulations.[11] It validates the manufacturing process and provides critical data for regulatory submissions and in-vivo performance prediction.

Step-by-Step Methodology:
  • Particle Size and Polydispersity Index (PDI) Analysis:

    • Technique: Dynamic Light Scattering (DLS).[12]

    • Principle: DLS measures the time-dependent fluctuations in light scattered by particles undergoing Brownian motion.[13] Larger particles move more slowly, and this relationship is used to calculate the hydrodynamic diameter. The PDI is a measure of the broadness of the size distribution.

    • Protocol: Dilute the liposome sample in filtered buffer to an appropriate concentration to avoid multiple scattering effects.[14] Place the sample in a cuvette and analyze using a DLS instrument. Aim for a PDI value < 0.2 for a homogenous population.

  • Zeta Potential Analysis:

    • Technique: Electrophoretic Light Scattering (ELS), often integrated into DLS instruments.

    • Principle: An electric field is applied to the sample, causing charged particles to move. The velocity of this movement (electrophoretic mobility) is measured by light scattering and is used to calculate the zeta potential.

    • Protocol: Use the same diluted sample as for DLS. A high magnitude zeta potential (e.g., > |20| mV) generally indicates good colloidal stability due to electrostatic repulsion between particles.

  • Morphology and Lamellarity Visualization:

    • Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM).

    • Principle: Cryo-TEM is the gold standard for visualizing liposomes in their native, hydrated state.[15][16] The sample is rapidly plunge-frozen to create a vitrified ice film, preserving the vesicle structure without the artifacts associated with drying or negative staining.[17][18][19]

    • Protocol: Apply a small aliquot of the liposome suspension to a TEM grid, blot away excess liquid, and rapidly freeze it in liquid ethane. Image the vitrified sample in a TEM under cryogenic conditions. This allows for direct visualization of the liposome's shape, size, and number of bilayers (lamellarity).

  • Encapsulation Efficiency (%EE) and Drug Load Determination:

    • Principle: This measurement quantifies the amount of drug successfully encapsulated within the liposomes relative to the total amount of drug used.

    • Protocol:

      • Step 1: Separation. Separate the liposomes from the unencapsulated ("free") drug using a technique like size exclusion chromatography (SEC) or dialysis.

      • Step 2: Lysis. Disrupt the collected liposomes using a suitable solvent or detergent to release the encapsulated drug.

      • Step 3: Quantification. Measure the concentration of the released drug using an appropriate analytical method (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy, or High-Performance Liquid Chromatography (HPLC)).[20]

      • Step 4: Calculation. Calculate the %EE using the formula: %EE = (Amount of Encapsulated Drug / Total Amount of Initial Drug) × 100%

Visualization of the Characterization Workflow

G cluster_char Liposome Characterization Workflow cluster_phys Physical Properties cluster_encap Encapsulation Analysis Sample Liposome Formulation DLS Dynamic Light Scattering (DLS) Sample->DLS CryoTEM Cryo-Transmission Electron Microscopy Sample->CryoTEM Separation Separation of Free Drug (e.g., SEC) Sample->Separation Size Size Distribution Polydispersity (PDI) DLS->Size Zeta Zeta Potential (Stability) DLS->Zeta Morph Morphology Lamellarity CryoTEM->Morph Quantify Quantify Drug in Liposomes (e.g., HPLC) Separation->Quantify EE Calculate % Encapsulation Efficiency (%EE) Quantify->EE

Caption: A comprehensive workflow for the analytical characterization of DNPC-based liposomes.

References

  • Imaging of Liposomes by Transmission Electron Microscopy.
  • Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations.
  • Direct Comparison of Standard Transmission Electron Microscopy and Cryogenic-TEM in Imaging Nanocrystals Inside Liposomes.
  • Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net.
  • Cryo-TEM of liposomes.
  • Liposome Characterization by Dynamic Light Scattering.
  • 1,2-Dinonanoyl-sn-glycero-3-phosphocholine. MedChemExpress.
  • Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis. Malvern Panalytical.
  • Analytical techniques used in this study for the characterisation of lipid nanoparticles.
  • Imaging of Liposomes by Transmission Electron Microscopy. Semantic Scholar.
  • Dynamic Light Scattering for Pharmaceutical Nanoparticles.
  • Effect of sample Concentration on the Characterization of Liposomes using Dynamic light Scattering Technique. Pharmaceutical Methods.
  • Analysis of Lipid Nanoparticles.
  • Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles. AIMS Press.
  • Challenges and advances in analytical separation techniques for RNA-lipid nanoparticle therapeutics. PubMed.
  • Analytical Characterization of Heterogeneities in mRNA-Lipid Nanoparticles Using Sucrose Density Gradient Ultracentrifugation.
  • DPPC bilayer properties from some representative simulations.
  • Critical micellar concentration of DPC in various media.
  • General preparation of liposomes using probe-tip sonic
  • Material Properties of Matrix Lipids Determine Conformation and Intermolecular Reactivity of a Diacetylenic Phosphatidylcholine in the Lipid Bilayer.
  • Lipid bilayer properties with thickness increasing from DLPC to DPPC and DOPC.
  • 1,2-dinonadecanoyl-sn-glycero-3-phosphocholineocholine, 19:0 PC. Blue Tiger Scientific.
  • Application Notes and Protocols for the Preparation of Liposomes with (Rac)-DPPC-d6. Benchchem.
  • 1,2-Dinonadecanoyl-sn-glycero-3-PC. TargetMol.
  • DPPC bilayer properties from some representative simulations.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. PubMed Central.
  • Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions.
  • 1,2-Dinonadecanoyl-sn-glycero-3-PC. Cayman Chemical.
  • Mechanical properties of lipid bilayers from molecular dynamics simulation.
  • 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine. MySkinRecipes.
  • Analytical characterization of liposomes and other lipid nanoparticles for drug delivery. Journal of Pharmaceutical and Biomedical Analysis.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles. PubMed.
  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Preprints.org.
  • Critical micelle formation concentration explained.
  • Can the DMPC liposome be prepared with and without magnesium chloride?
  • Critical micelle concentr
  • Development of Hydrophilic Drug Encapsulation and Controlled Release Using a Modified Nanoprecipit
  • Characteristics of liposomes composed of DMPC and L‐prolinol‐derived.
  • Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. PubMed Central.
  • Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Pharmacology.
  • Current perspectives on stability of protein drug products during formulation, fill and finish oper
  • Critical Micelle Concentr
  • Characterization of Liposomes Using Quantit
  • Critical Micelle Concentr
  • Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles.
  • Considerations on the stability of drug substances and formulation in the pharmaceutical industry domain.
  • Development of Hydrophilic Drug Encapsulation and Controlled Release Using a Modified Nanoprecipitation Method.
  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research.

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Method

Application Notes and Protocols for the Use of 1,2-Dinonanoylphosphatidylcholine (DNPC) in Small-Angle X-ray Scattering (SAXS)

Introduction: The Unique Role of DNPC in Emulating Biological Membranes for SAXS Analysis 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) is a saturated diacylphospholipid with nine-carbon (C9:0) acyl chains. In the re...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of DNPC in Emulating Biological Membranes for SAXS Analysis

1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) is a saturated diacylphospholipid with nine-carbon (C9:0) acyl chains. In the realm of biophysical characterization, particularly for small-angle X-ray scattering (SAXS), DNPC serves as a versatile tool for creating model membrane systems. Its intermediate chain length bridges the gap between the more commonly used short-chain lipids like 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC; C7:0) and long-chain lipids such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC; C14:0). This unique characteristic allows for the formation of stable yet dynamic lipid assemblies, including vesicles (liposomes), bicelles, and nanodiscs, which are invaluable for the structural analysis of membrane proteins and the investigation of lipid-based drug delivery systems.

The utility of DNPC in SAXS stems from its ability to self-assemble into structures that mimic the dimensions and physical properties of biological membranes.[1][2] SAXS, as a technique, provides low-resolution structural information about macromolecules and their complexes in solution, making it ideal for studying the overall shape, size, and organization of these lipid-based nanostructures.[2][3][4]

Physicochemical Properties of DNPC

A thorough understanding of the physicochemical properties of DNPC is paramount for designing and interpreting SAXS experiments. These properties dictate the self-assembly behavior of the lipid in aqueous solutions and the stability of the resulting structures under various experimental conditions.

PropertyValueSignificance in SAXS Experiments
Molecular Formula C₂₇H₅₄NO₈PDefines the molecular weight and elemental composition.
Molecular Weight 551.69 g/mol Essential for calculating molar concentrations and lipid-to-protein ratios.
Main Phase Transition Temperature (Tₘ) ~21 °CThis is the temperature at which the lipid transitions from a more ordered gel phase to a disordered liquid-crystalline phase.[5] SAXS experiments are typically conducted above the Tₘ to ensure the lipid assembly is in a fluid, more biologically relevant state.
Critical Micelle Concentration (CMC) Estimated to be in the low millimolar (mM) rangeThe CMC is the concentration above which the lipid monomers self-assemble into micelles or other aggregates. While a precise experimental value for DNPC is not readily available in the literature, it can be inferred to be lower than that of shorter-chain diacyl PCs. Knowing the CMC is crucial for preparing stable bicelles and for accurate buffer subtraction during SAXS data processing.

Application Note I: Structural Characterization of Membrane Proteins using DNPC-based Bicelles

Objective: To provide a framework for using DNPC in the formation of bicellar systems for the solubilization and structural analysis of membrane proteins by SAXS.

Background: Bicelles are discoidal lipid structures composed of a planar bilayer of long-chain phospholipids, with the rim stabilized by a short-chain phospholipid or detergent.[6] They provide a more native-like membrane environment compared to detergents alone, which is often crucial for maintaining the structural integrity and function of embedded membrane proteins. The choice of the short-chain lipid is critical, and DNPC, with its C9:0 chains, offers a balance between the stability of the bicelle and the dynamics of the lipid environment.

Causality Behind Experimental Choices:

  • Why DNPC? The nine-carbon acyl chains of DNPC provide sufficient hydrophobicity to effectively shield the hydrophobic core of the long-chain lipid bilayer from the aqueous solvent, while still retaining the high curvature required to form the rim of the bicelle. This results in stable, monodisperse bicelles suitable for SAXS analysis.

  • Temperature Control: Experiments must be conducted above the Tₘ of both the long-chain lipid and DNPC (~21 °C) to ensure a fluid and homogenous system.[5]

  • Concentration Management: The total lipid concentration must be well above the CMC to ensure the formation of bicelles. However, excessively high concentrations can lead to inter-particle interactions that can complicate SAXS data analysis.

Workflow for Membrane Protein Analysis in DNPC Bicelles

Caption: Workflow for SAXS analysis of membrane proteins in DNPC bicelles.

Protocol: Preparation of DNPC/DMPC Bicelles for SAXS

This protocol describes the formation of bicelles with DMPC as the long-chain lipid and DNPC as the short-chain, rim-forming lipid.

Materials:

  • 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) in chloroform

  • 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) in chloroform

  • Purified membrane protein of interest, solubilized in a suitable detergent (e.g., DDM)

  • Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Bio-Beads SM-2 or similar adsorbent for detergent removal

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath sonicator

  • Thermomixer

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, mix the desired amounts of DMPC and DNPC in chloroform. A common molar ratio (q) of DMPC:DNPC is 3:1 to 4:1. The total lipid concentration should be chosen to be well above the estimated CMC.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours (preferably overnight) to remove any residual solvent.

  • Hydration and Solubilization:

    • Resuspend the dry lipid film in the chosen buffer to the desired final lipid concentration (e.g., 5-10% w/v).

    • Vortex the mixture vigorously for several minutes until the lipid film is fully hydrated. The suspension will appear milky.

    • Add the purified membrane protein solution to the hydrated lipid mixture. The amount of protein should be optimized for the specific system.

  • Bicelle Formation and Detergent Removal:

    • Incubate the protein-lipid mixture at a temperature above the Tₘ of DMPC (24 °C) for 1-2 hours with gentle agitation.

    • Add prepared Bio-Beads to the mixture (at a concentration of ~80 mg/mL) to remove the detergent from the protein preparation.

    • Incubate the mixture with Bio-Beads for 2-4 hours (or overnight) at a temperature above the Tₘ of DMPC.

  • Sample Clarification and SAXS Measurement:

    • Carefully remove the solution, leaving the Bio-Beads behind.

    • Centrifuge the sample at high speed (e.g., >100,000 x g) for 20-30 minutes at a temperature above the Tₘ to pellet any large aggregates.

    • The clear supernatant containing the protein-bicelle complexes is now ready for SAXS analysis.

    • For SAXS data collection, it is crucial to also measure the scattering of a "blank" buffer that has been treated in the same way (including detergent and Bio-Beads) for accurate background subtraction.

Application Note II: DNPC in the Study of Lipid-Based Drug Delivery Systems

Objective: To outline the use of DNPC in forming liposomes and nanodiscs for the characterization of drug encapsulation and release using SAXS.

Background: Liposomes and nanodiscs are widely explored as nanocarriers for drug delivery.[7][8] SAXS can provide valuable information on the morphology of these carriers, the location of the encapsulated drug (in the aqueous core or within the lipid bilayer), and structural changes upon drug loading or release.[3]

Causality Behind Experimental Choices:

  • DNPC for Dynamic Systems: The use of DNPC, either alone to form vesicles or in combination with other lipids, allows for the creation of model membranes with controlled fluidity. This is particularly useful for studying how drug molecules interact with and permeate through the lipid bilayer.

  • SAXS for Structural Integrity: SAXS is a non-invasive technique that allows for the characterization of the drug delivery system in a near-native state. It can detect changes in the lamellarity of liposomes or the size and shape of nanodiscs upon drug incorporation.

Logical Flow for SAXS-based Drug Delivery System Characterization

G cluster_prep System Preparation cluster_analysis SAXS Analysis cluster_interpretation Interpretation A Formulate DNPC-based Liposomes/Nanodiscs B Encapsulate Drug Molecule A->B C Purify Drug-Loaded System B->C D Acquire SAXS Data for Empty Carrier C->D E Acquire SAXS Data for Loaded Carrier C->E F Analyze Electron Density Profiles D->F E->F G Determine Drug Location F->G H Assess Structural Changes G->H

Caption: Logical flow for characterizing drug delivery systems using DNPC and SAXS.

Protocol: Preparation of DNPC Liposomes for SAXS Analysis

This protocol describes the preparation of unilamellar vesicles (LUVs) composed of DNPC using the thin-film hydration and extrusion method.

Materials:

  • 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) in chloroform

  • Buffer or aqueous solution for hydration (e.g., PBS, pH 7.4)

  • Drug to be encapsulated (if applicable)

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Thin-Film Hydration:

    • Add the DNPC-chloroform solution to a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to create a thin, uniform lipid film.

    • Further dry the film under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with the chosen buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The temperature of the buffer should be above the Tₘ of DNPC (~21 °C).

    • Agitate the flask until the lipid film is fully dispersed, forming a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder and syringes to a temperature above the Tₘ of DNPC.

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process results in the formation of a more homogenous population of LUVs.

  • SAXS Sample Preparation:

    • The resulting liposome solution can be directly used for SAXS measurements.

    • If the drug was encapsulated, unencapsulated drug should be removed by a suitable method (e.g., size exclusion chromatography).

    • Measure the scattering of the liposome-free buffer for background subtraction.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating. For instance, in the preparation of bicelles, the clarity of the solution after high-speed centrifugation is a strong indicator of successful formation of small, monodisperse particles. For liposomes, dynamic light scattering (DLS) can be used as a complementary technique to verify the size and homogeneity of the vesicle population before committing to SA-XS beamtime. The consistency of the SAXS data, such as a well-defined Guinier region, further validates the quality of the sample.

References

  • Potekhin, S.A., Senin, A.A., Abdurakhmanov, N.N., et al. (2011). Thermodynamic invariants of gel to the liquid-crystal 1,2-diacylphosphatidylcholines transition. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(7), 1806-1810. [Link]

  • Konarev, P. V., Volkov, V. V., Sokolova, A. V., Koch, M. H. J., & Svergun, D. I. (2021). Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data. Journal of Applied Crystallography, 54(Pt 2), 459–468. [Link]

  • Vautier-Giongo, C., et al. (2005). Effects of interactions on the formation of mixed micelles of 1,2-diheptanoyl-sn-glycero-3-phosphocholine with sodium dodecyl su. Journal of Colloid and Interface Science, 282(1), 149-155. [Link]

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Application

Measuring the Size of DNPC Vesicles: A Detailed Application and Protocol Guide

For researchers, scientists, and drug development professionals, the precise characterization of 1,2-dinervonoyl-sn-glycero-3-phosphocholine (DNPC) vesicles is paramount for ensuring the efficacy, stability, and safety o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of 1,2-dinervonoyl-sn-glycero-3-phosphocholine (DNPC) vesicles is paramount for ensuring the efficacy, stability, and safety of novel therapeutic and diagnostic agents. The size and size distribution of these lipid-based nanoparticles are critical quality attributes that directly influence their in vivo behavior, including circulation time, biodistribution, and cellular uptake. This guide provides an in-depth exploration of the core techniques for measuring DNPC vesicle size, offering not just protocols, but the scientific rationale behind the experimental choices.

The Criticality of Vesicle Size in Nanomedicine

DNPC vesicles, a type of liposome, are self-assembled spherical structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and versatility in encapsulating both hydrophilic and lipophilic molecules make them attractive drug delivery vehicles.[1][2] However, the therapeutic outcome is intrinsically linked to their physical properties. Vesicles in the sub-micron range exhibit distinct pharmacokinetic profiles. For instance, liposomes smaller than 200 nm are known to have prolonged circulation times and can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Therefore, accurate and reproducible size measurement is a non-negotiable aspect of their development and quality control.

This guide will focus on three orthogonal and widely adopted techniques for sizing DNPC vesicles: Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Cryogenic Transmission Electron Microscopy (Cryo-TEM). Each method offers unique advantages and insights, and a multi-faceted approach is often recommended for comprehensive characterization.

Dynamic Light Scattering (DLS): A Rapid Ensemble Approach

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a powerful and non-invasive technique for measuring the size distribution of particles in suspension.[3][4][5] It is often the first-line method for a quick assessment of the average particle size and polydispersity of a vesicle formulation.

Scientific Principles of DLS

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid.[6][7][8] Smaller particles diffuse more rapidly than larger ones, leading to faster fluctuations in the scattered light.[4][5] By analyzing the time-dependent correlation of these intensity fluctuations, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (d.nm) is then calculated using the Stokes-Einstein equation:

d.nm = (kBT) / (3πηD)

where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The hydrodynamic diameter represents the diameter of a sphere that has the same translational diffusion coefficient as the vesicle being measured, and it includes any molecules or ions that are associated with the vesicle surface.

Protocol for DLS Measurement of DNPC Vesicles

1. Sample Preparation: The Foundation of Accurate Measurement

  • Solvent Selection: Disperse the DNPC vesicles in a high-purity, filtered (0.1 µm filter) solvent.[9] The most common solvent is deionized water or a buffered solution like phosphate-buffered saline (PBS).[1][9] The solvent should not cause the vesicles to swell, shrink, or aggregate.

  • Concentration Optimization: The sample concentration is a critical parameter. Highly concentrated samples can lead to multiple scattering events, which can introduce artifacts and inaccuracies in the measurement. Conversely, very dilute samples may not scatter enough light for a stable signal. A good starting point for liposomes is a concentration range of 0.1 to 1 mg/mL.[10] It is advisable to perform a dilution series to find the optimal concentration where the measured size is independent of the concentration.[9]

  • Filtration: To remove large aggregates and dust particles that can disproportionately affect the DLS measurement, it is recommended to filter the sample through a low-binding syringe filter (e.g., 0.22 µm or 0.45 µm, depending on the expected vesicle size).

2. Instrumental Setup and Measurement

  • Instrument Equilibration: Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.

  • Cuvette Selection and Cleaning: Use clean, scratch-free cuvettes. Rinse the cuvette with the filtered solvent before adding the sample.

  • Parameter Settings:

    • Temperature: Set the measurement temperature, typically 25°C, and allow the sample to equilibrate.

    • Solvent Properties: Enter the correct viscosity and refractive index of the solvent at the measurement temperature.

    • Measurement Angle: For most modern instruments, a backscattering angle (e.g., 173°) is used to minimize multiple scattering.

  • Data Acquisition: Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.

3. Data Analysis and Interpretation

  • Correlation Function: The instrument's software will generate a correlation function. A smooth, single-exponential decay is indicative of a monodisperse sample.

  • Size Distribution: The primary outputs are the intensity-weighted, volume-weighted, and number-weighted size distributions. For vesicle characterization, the intensity-weighted distribution is the most direct result, but it can be skewed by the presence of a small number of large particles. The volume and number distributions are derived from the intensity distribution and may provide a more realistic representation of the sample.

  • Z-Average and Polydispersity Index (PDI): The Z-average is the intensity-weighted mean hydrodynamic size. The PDI is a measure of the width of the size distribution, with values below 0.2 generally considered acceptable for monodisperse vesicle preparations.

Nanoparticle Tracking Analysis (NTA): Visualizing and Sizing Individual Vesicles

Nanoparticle Tracking Analysis (NTA) is a powerful technique that provides high-resolution size distribution and concentration measurements of nanoparticles in liquid suspension.[11][12] Unlike DLS, which is an ensemble technique, NTA visualizes and tracks individual particles, offering a number-based size distribution.

Scientific Principles of NTA

In NTA, a laser beam is passed through the sample, and the light scattered by individual vesicles is captured by a microscope objective and recorded by a camera.[11][12] The NTA software then tracks the Brownian motion of each vesicle on a frame-by-frame basis.[11] The diffusion coefficient of each particle is calculated from its mean squared displacement, and the hydrodynamic diameter is determined using the Stokes-Einstein equation, similar to DLS.

Protocol for NTA Measurement of DNPC Vesicles

1. Sample Preparation: Dilution is Key

  • Diluent: Use a high-purity, particle-free diluent, such as filtered PBS.[13] It is crucial to measure the diluent as a blank to ensure it is free of contaminating particles.

  • Serial Dilution: The optimal particle concentration for NTA is typically between 107 and 109 particles/mL.[14] This usually requires significant dilution of the stock vesicle suspension.[12] Perform serial dilutions to find the concentration that allows for the clear tracking of individual particles without significant overlap.[11][15]

2. Instrumental Setup and Measurement

  • Instrument Priming and Cleaning: Thoroughly clean the instrument's flow cell with the diluent to remove any residual particles from previous measurements.

  • Sample Loading: Introduce the diluted sample into the flow cell.

  • Focusing and Camera Settings: Adjust the focus to obtain sharp, well-defined diffraction patterns from the vesicles. Optimize the camera level and detection threshold to ensure that all vesicles are being accurately detected without capturing background noise.

  • Video Capture: Record multiple videos (e.g., 3-5 videos of 60 seconds each) to obtain statistically robust data.[13]

3. Data Analysis and Interpretation

  • Particle Tracking: The software analyzes the captured videos to track the movement of each vesicle and calculate its size.

  • Size Distribution and Concentration: The output is a high-resolution, number-based size distribution profile and a direct measurement of the particle concentration.

  • Fluorescence Mode: Many NTA instruments are equipped with fluorescence detection capabilities.[14][16] By labeling the DNPC vesicles with a fluorescent dye, it is possible to specifically track and size only the labeled vesicles, discriminating them from other non-labeled particles in the sample.[16]

Cryogenic Transmission Electron Microscopy (Cryo-TEM): Direct Visualization of Vesicle Morphology

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is an invaluable imaging technique that allows for the direct visualization of DNPC vesicles in their native, hydrated state.[17][18] This method avoids the artifacts associated with conventional electron microscopy techniques that require dehydration, fixation, and staining.[18][19]

Scientific Principles of Cryo-TEM

In Cryo-TEM, a thin aqueous film of the vesicle suspension is rapidly frozen by plunging it into a cryogen, such as liquid ethane.[20][21] This vitrification process freezes the water so quickly that ice crystals do not have time to form, preserving the native structure of the vesicles in a layer of amorphous ice.[21][22] The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures.

Protocol for Cryo-TEM of DNPC Vesicles

1. Sample Preparation: The Art of Vitrification

  • Grid Preparation: TEM grids, typically copper grids with a lacey carbon support film, are made hydrophilic by glow-discharging.

  • Sample Application: A small aliquot (typically 3-4 µL) of the DNPC vesicle suspension is applied to the grid.

  • Blotting and Plunging: The excess liquid is blotted away to create a thin film of the suspension across the holes in the carbon film.[23] The grid is then immediately plunged into liquid ethane, which is cooled by liquid nitrogen.[20] This entire process is often automated using a vitrification robot to ensure reproducibility.[22]

2. Imaging

  • Cryo-Transfer: The vitrified grid is transferred to a cryo-electron microscope under liquid nitrogen to maintain its temperature.

  • Low-Dose Imaging: Imaging is performed using a low electron dose to minimize radiation damage to the sample.[24]

  • Image Acquisition: A series of images are captured at different locations on the grid.

3. Data Analysis and Interpretation

  • Direct Visualization: The resulting images provide direct visualization of the DNPC vesicles, allowing for the assessment of their size, shape, lamellarity (number of lipid bilayers), and the presence of any structural anomalies.

  • Image Analysis Software: The size of a statistically significant number of vesicles is measured using image analysis software to generate a size distribution. This provides a direct, number-weighted distribution based on the physical dimensions of the vesicles.[25]

Comparison of Techniques

FeatureDynamic Light Scattering (DLS)Nanoparticle Tracking Analysis (NTA)Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Principle Measures fluctuations in scattered light from an ensemble of particles undergoing Brownian motion.[6][7]Tracks the Brownian motion of individual particles to determine their size.[12]Direct imaging of vitrified vesicles in their native state.[17][18]
Measurement Type Ensemble (average properties of the bulk sample).Particle-by-particle analysis.[26]Direct visualization and measurement of individual particles.[27]
Information Provided Hydrodynamic size (Z-average), Polydispersity Index (PDI), size distribution (intensity, volume, number).Hydrodynamic size distribution (number-based), particle concentration.[14]Physical size, morphology, lamellarity, size distribution (number-based).[25]
Advantages Fast, non-invasive, high-throughput, good for routine quality control.[3][4]High-resolution size distribution, provides particle concentration, can analyze polydisperse samples.[26]Provides direct visualization of vesicle structure, avoids artifacts from staining/fixation, high accuracy.[18][24]
Limitations Sensitive to large particles and aggregates, lower resolution for polydisperse samples, provides an intensity-weighted average.[6][7]Requires significant sample dilution, lower throughput than DLS, can be sensitive to instrument settings.[12]Lower throughput, requires specialized equipment and expertise, provides a 2D projection of a 3D object.[17]
Sample Preparation Simple dilution in a suitable solvent.[9][10]Serial dilution to an optimal concentration is critical.[11][15]Complex vitrification process (plunge-freezing).[20][22]

Experimental Workflow Diagrams

Dynamic Light Scattering (DLS) Workflow

DLS_Workflow cluster_prep Sample Preparation cluster_measure DLS Measurement cluster_analysis Data Analysis prep1 DNPC Vesicle Suspension prep2 Dilute in Filtered Solvent (e.g., PBS) prep1->prep2 prep3 Filter Sample (if necessary) prep2->prep3 measure1 Transfer to Cuvette prep3->measure1 measure2 Equilibrate Temperature measure1->measure2 measure3 Perform Measurement measure2->measure3 analysis1 Analyze Correlation Function measure3->analysis1 analysis2 Generate Size Distribution analysis1->analysis2 analysis3 Report Z-Average & PDI analysis2->analysis3

Caption: Workflow for DNPC vesicle size analysis using Dynamic Light Scattering (DLS).

Nanoparticle Tracking Analysis (NTA) Workflow

NTA_Workflow cluster_prep Sample Preparation cluster_measure NTA Measurement cluster_analysis Data Analysis prep1 DNPC Vesicle Suspension prep2 Perform Serial Dilution prep1->prep2 measure1 Load Sample into Flow Cell prep2->measure1 prep3 Measure Diluent (Blank) measure2 Adjust Focus & Camera Settings measure1->measure2 measure3 Capture Videos measure2->measure3 analysis1 Track Individual Particles measure3->analysis1 analysis2 Generate Size Distribution analysis1->analysis2 analysis3 Determine Particle Concentration analysis2->analysis3

Caption: Workflow for DNPC vesicle size and concentration analysis using Nanoparticle Tracking Analysis (NTA).

Cryogenic Transmission Electron Microscopy (Cryo-TEM) Workflow

CryoTEM_Workflow cluster_prep Sample Vitrification cluster_imaging Cryo-TEM Imaging cluster_analysis Image Analysis prep1 Apply Sample to TEM Grid prep2 Blot Excess Liquid prep1->prep2 prep3 Plunge-freeze in Liquid Ethane prep2->prep3 img1 Transfer Grid to Microscope prep3->img1 img2 Low-Dose Imaging img1->img2 img3 Acquire Images img2->img3 analysis1 Measure Individual Vesicle Diameters img3->analysis1 analysis2 Generate Size Distribution analysis1->analysis2 analysis3 Assess Morphology & Lamellarity analysis2->analysis3

Caption: Workflow for DNPC vesicle size and morphology analysis using Cryogenic Transmission Electron Microscopy (Cryo-TEM).

Conclusion

The selection of an appropriate technique for measuring the size of DNPC vesicles depends on the specific requirements of the analysis. DLS is an excellent tool for rapid, routine quality control, while NTA provides high-resolution size distributions and concentration measurements, particularly for polydisperse samples. Cryo-TEM offers unparalleled detail on vesicle morphology and is the gold standard for visualizing these nanostructures in their native state. For a comprehensive and robust characterization of DNPC vesicles, a combination of these techniques is highly recommended, as the orthogonal nature of the measurements provides a more complete picture of these critical drug delivery systems.

References

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Method

The Art of the Near-Native State: 1,2-Dinonanoylphosphatidylcholine (DNPC) as a Premier Surfactant for Protein Crystallization

For researchers, structural biologists, and professionals in drug development, the path to a high-resolution protein structure is often paved with the arduous task of producing diffraction-quality crystals. This challeng...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, structural biologists, and professionals in drug development, the path to a high-resolution protein structure is often paved with the arduous task of producing diffraction-quality crystals. This challenge is particularly acute for membrane proteins, which are notoriously difficult to extract from their native lipid environment and stabilize for crystallization. This guide delves into the application of 1,2-dinonanoyl-sn-glycero-3-phosphocholine (DNPC), a short-chain phospholipid that has emerged as a powerful tool in the crystallographer's arsenal. We will explore its unique properties, mechanism of action, and provide detailed protocols for its use in solubilizing and crystallizing proteins, moving beyond a simple recitation of steps to explain the "why" behind the "how."

The Crystallization Conundrum: A Surfactant's Role

The journey from a purified protein to a well-ordered crystal lattice is a delicate dance of thermodynamics and kinetics. The protein must be coaxed out of its soluble state into a supersaturated one, where nucleation and subsequent crystal growth can occur. For membrane proteins, this process is complicated by their hydrophobic transmembrane domains, which require a surrogate membrane environment to maintain their native conformation and stability. This is where surfactants, or detergents, play a pivotal role.

Traditional detergents, while effective at solubilizing membrane proteins, can sometimes be too harsh, leading to denaturation and preventing the formation of the specific, weak intermolecular contacts necessary for crystallization. Short-chain phospholipids, such as DNPC, offer a milder alternative. Their structural similarity to endogenous lipids provides a more "native-like" environment, enhancing the probability of crystallizing the protein in a functionally relevant state.

Unveiling the Properties of DNPC

1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) is a synthetic phospholipid with two nine-carbon acyl chains. Its amphipathic nature, possessing a hydrophilic phosphocholine head group and hydrophobic nonanoyl tails, is the key to its function as a surfactant.

PropertyValueReference
Molecular Formula C₂₅H₅₀NO₈P[1]
Molecular Weight 507.63 g/mol N/A
Acronym DNPC, 9:0 PCN/A
Critical Micelle Concentration (CMC) 0.029 mM[2][3]
Aggregation Number (Nagg) ~20-40 (estimated)N/A
Main Phase Transition Temperature (Tm) < 0 °C (estimated)N/A

The Critical Micelle Concentration (CMC) is a crucial parameter. Above this concentration, DNPC monomers self-assemble into micelles, which are spherical structures that can encapsulate the hydrophobic regions of membrane proteins, effectively solubilizing them in an aqueous environment. The low CMC of DNPC means that a relatively low concentration is needed to form these protein-detergent complexes.

The Mechanism of DNPC-Facilitated Crystallization

The effectiveness of DNPC in protein crystallization stems from a combination of factors that create a favorable environment for the formation of a well-ordered crystal lattice.

Gentle Solubilization and Stabilization

DNPC's phospholipid structure mimics the native lipid bilayer, providing a gentle and stabilizing environment for membrane proteins. Unlike some harsher detergents that can strip away essential boundary lipids, DNPC is thought to interact primarily with the lipid bilayer of a membrane, minimizing direct, potentially denaturing interactions with the protein itself. This helps to preserve the protein's native conformation and functional integrity, which are prerequisites for successful crystallization.

Formation of Small, Homogeneous Micelles

The short nonanoyl chains of DNPC lead to the formation of relatively small and uniform micelles. This is advantageous for crystallization as it results in a monodisperse population of protein-detergent complexes. Homogeneity of the sample is a critical factor for successful crystallization; a solution containing protein-detergent complexes of varying sizes is less likely to form a well-ordered crystal lattice.

Facilitating Crystal Contacts

While the primary role of the surfactant is to solubilize the protein, it can also influence the formation of crystal contacts. The small size of DNPC micelles can expose more of the protein's hydrophilic surface area, which is essential for forming the protein-protein interactions that hold the crystal lattice together. In contrast, larger detergent micelles can sterically hinder these interactions.

DNPC_Mechanism PDC PDC Supersaturation Supersaturation PDC->Supersaturation Concentration of Homogeneous PDCs Stabilization Structural Integrity Membrane Membrane DNPC_Monomers DNPC_Monomers Nucleation Nucleation Crystal_Growth Crystal_Growth Crystal Crystal

Protocols for Application

The following protocols provide a starting point for using DNPC in protein crystallization experiments. It is crucial to remember that crystallization is an empirical science, and optimization of these conditions will likely be necessary for each specific protein.

Protocol 1: Solubilization of Membrane Proteins with DNPC

This protocol outlines the initial step of extracting and solubilizing a target membrane protein from its native membrane environment.

Materials:

  • Isolated cell membranes containing the target protein.

  • 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC) stock solution (e.g., 10% w/v in water).

  • Solubilization Buffer: A buffer in which the target protein is known to be stable (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Protease inhibitor cocktail.

  • Ultracentrifuge and appropriate tubes.

  • Dounce homogenizer or similar device.

Procedure:

  • Membrane Preparation: Start with a pellet of isolated cell membranes. Resuspend the membrane pellet in ice-cold Solubilization Buffer containing a protease inhibitor cocktail to a final protein concentration of 5-10 mg/mL. Homogenize the suspension gently using a Dounce homogenizer.

  • Detergent Addition: While gently stirring the membrane suspension on ice, add the DNPC stock solution dropwise to achieve a final concentration that is 2-5 times the critical micelle concentration (CMC) and at a detergent-to-protein ratio (w/w) of 2:1 to 10:1. A good starting point is a final DNPC concentration of 0.1-0.5% (w/v).

  • Incubation: Continue to stir the mixture gently on ice for 1-2 hours to allow for complete solubilization. The optimal incubation time should be determined empirically for each protein.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated protein.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized protein-DNPC complexes. This solution is now ready for purification.

Self-Validation and Causality: The success of this step is validated by analyzing the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the efficiency of solubilization. The choice of a DNPC concentration above the CMC ensures micelle formation, which is necessary for solubilization. The gentle stirring and incubation on ice are crucial for preventing protein denaturation.

Protocol 2: Crystallization by Vapor Diffusion (Hanging Drop)

Vapor diffusion is a widely used method for protein crystallization.[1][4][5][6] This protocol describes the hanging drop variation.

Materials:

  • Purified and concentrated protein-DNPC complex (5-15 mg/mL) in a suitable buffer containing DNPC at a concentration just above its CMC (e.g., 0.05-0.1 mM).

  • Crystallization screening solutions (commercial or custom-made).

  • 24-well crystallization plates and siliconized glass cover slips.

  • High-vacuum grease.

  • Micro-pipettes and tips.

Procedure:

  • Plate Preparation: Apply a thin, even ring of high-vacuum grease around the top of each well of the crystallization plate. Pipette 500 µL of the crystallization screen solution into each well.

  • Drop Preparation: On a clean, siliconized cover slip, pipette 1 µL of the purified protein-DNPC complex solution.

  • Mixing: To the same drop, add 1 µL of the crystallization solution from the corresponding well. Avoid introducing air bubbles.

  • Sealing: Invert the cover slip and place it over the well, ensuring the grease creates an airtight seal.

  • Incubation: Incubate the plates at a constant temperature (e.g., 4°C, 18°C, or 20°C) and monitor for crystal growth over several days to weeks.

Self-Validation and Causality: The principle of vapor diffusion relies on the slow evaporation of water from the drop to the reservoir, which gradually increases the concentration of both the protein and the precipitant, leading to supersaturation and crystal formation. The success of this protocol is validated by the appearance of crystals in the drop. Optimization may involve varying the protein concentration, the protein-to-precipitant ratio in the drop, and the composition of the crystallization solution.

Vapor_Diffusion_Workflow cluster_plate_prep Plate Preparation cluster_drop_prep Drop Preparation cluster_incubation Incubation & Observation Grease Apply Grease to Well Reservoir Add Reservoir Solution (500 µL) Grease->Reservoir Precipitant Add Reservoir Solution (1 µL) to Drop Reservoir->Precipitant Source of Precipitant Protein Pipette Protein-DNPC (1 µL) onto Coverslip Protein->Precipitant Seal Invert and Seal Coverslip on Well Precipitant->Seal Ready for Sealing Incubate Incubate at Constant Temperature Seal->Incubate Observe Monitor for Crystal Growth Incubate->Observe

Protocol 3: Crystallization in Lipidic Cubic Phase (LCP)

LCP crystallization provides a membrane-mimetic environment that can be highly effective for membrane proteins.[3][7][8][9][10]

Materials:

  • Purified and concentrated protein-DNPC complex (10-20 mg/mL).

  • Monoolein (or other LCP-forming lipid).

  • Two gas-tight Hamilton syringes (e.g., 100 µL).

  • A syringe coupler.

  • LCP crystallization plates (e.g., glass sandwich plates).

  • Crystallization screening solutions.

  • A repetitive dispenser for viscous liquids.

Procedure:

  • LCP Preparation: In one syringe, place the appropriate amount of monoolein. In the second syringe, place the protein-DNPC solution. A typical ratio is 60% lipid to 40% protein solution by weight.

  • Mixing: Connect the two syringes with the coupler. Mix the contents by passing the mixture back and forth between the syringes for at least 100 cycles. This will form a transparent and viscous LCP with the protein reconstituted into the lipidic bilayer.

  • Dispensing: Using a repetitive dispenser, dispense small boluses (e.g., 50-200 nL) of the protein-laden LCP into the wells of the LCP crystallization plate.

  • Precipitant Addition: Add the crystallization screen solution (e.g., 1 µL) on top of each LCP bolus.

  • Sealing and Incubation: Seal the plate and incubate at a constant temperature (typically 20°C, as monoolein-based LCP is stable above 17°C). Monitor for crystal growth.

Self-Validation and Causality: LCP provides a continuous lipid bilayer environment where the protein can diffuse and form crystal contacts. The success of this method is validated by the growth of crystals within the LCP matrix. The thorough mixing is critical for the formation of a homogeneous LCP, and the use of specialized plates and dispensers is necessary to handle the viscous material.

Conclusion: A Gentle Path to High-Resolution Structures

1,2-Dinonanoylphosphatidylcholine stands out as a valuable surfactant for the crystallization of challenging proteins, particularly membrane proteins. Its ability to provide a mild, native-like environment enhances the probability of obtaining well-ordered crystals that yield high-resolution structural data. By understanding the physicochemical properties of DNPC and the rationale behind the experimental protocols, researchers can more effectively navigate the complex landscape of protein crystallization and unlock the secrets of protein structure and function.

References

  • Hauser, H. (2000). Short-chain phospholipids as detergents. Progress in Lipid Research, 39(6), 477-505. Retrieved from [Link]

  • Wang, H. W., & Pethica, B. A. (2017). Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. Langmuir, 33(37), 9429-9437. Retrieved from [Link]

  • CORE. (n.d.). Reconstitution of membrane proteins. Retrieved from [Link]

  • Wydro, P., & Hac-Wydro, K. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. International Journal of Molecular Sciences, 22(10), 5123. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase transition temperatures of DMPC determined by various... Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

  • Caffrey, M. (2009). Crystallizing membrane proteins using lipidic mesophases. Nature Protocols, 4(5), 705-721. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Retrieved from [Link]

  • The Cherezov Lab. (n.d.). LCP Protocols: Reconstitution of proteins in LCP. Retrieved from [Link]

  • Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Polymers. Retrieved from [Link]

  • The Cherezov Lab. (n.d.). LCP Protocols: Crystallization setup. Retrieved from [Link]

  • Wikipedia. (n.d.). Aggregation number. Retrieved from [Link]

  • Peak Proteins. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved from [Link]

  • Google Sites. (n.d.). Protein XRD Protocols - Crystallization of Proteins.
  • DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained. Retrieved from [Link]

  • National Institutes of Health. (2011). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • PubMed. (2012). Protein crystallization for structure-based drug design. Retrieved from [Link]

  • Masaryk University. (n.d.). Crystallization Methods and Protein Crystal Properties. Retrieved from [Link]

  • YouTube. (2021). Membrane Protein Crystallization in LCP. Retrieved from [Link]

Sources

Application

Leveraging DNPC-Based Supported Lipid Bilayers in Surface Plasmon Resonance (SPR) for High-Fidelity Ligand Binding Analysis

APPLICATION NOTE & PROTOCOL Introduction: The Imperative for Biomimetic Surfaces in Drug Discovery The plasma membrane is the gatekeeper of cellular function, mediating a vast array of biological processes from signal tr...

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE & PROTOCOL

Introduction: The Imperative for Biomimetic Surfaces in Drug Discovery

The plasma membrane is the gatekeeper of cellular function, mediating a vast array of biological processes from signal transduction to molecular transport. Consequently, a significant fraction of modern therapeutic targets are membrane-associated proteins.[1][2] Studying the interactions of these proteins with potential ligands (drugs, antibodies, peptides) in a physiologically relevant context is a paramount challenge in drug discovery. Surface Plasmon Resonance (SPR) offers a powerful, label-free, and real-time method to quantify binding kinetics and affinity, but its traditional application to soluble proteins falls short when addressing membrane targets.[3][4]

To bridge this gap, creating biomimetic surfaces on SPR sensor chips is essential. Supported Lipid Bilayers (SLBs) have emerged as a robust and effective model of the cell membrane for in vitro biophysical studies.[5][6][7] This application note provides a comprehensive guide to the use of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DNPC) , a synthetic phosphatidylcholine, to create high-quality SLBs for quantitative SPR analysis of ligand-membrane and ligand-receptor interactions.

DNPC is a saturated lipid with a well-defined main phase transition temperature (Tm) of approximately 41°C.[8][9] This distinct biophysical property is not a limitation but a critical experimental handle. By performing experiments above its Tm, researchers can ensure the formation of a fluid, dynamic lipid bilayer that more accurately mimics the state of a biological membrane, facilitating the study of interactions in a near-native environment.[7][10]

Scientific Principles: From Vesicles to a Planar Bilayer

The foundation of a successful DNPC-based SPR assay is the formation of a complete and stable Supported Lipid Bilayer on the sensor surface. The most common and reliable method to achieve this is through the spontaneous fusion of small unilamellar vesicles (SUVs) onto a hydrophilic sensor surface, such as a silicon dioxide or dextran-based chip (e.g., Biacore L1 chip).[11][12]

The process unfolds in a series of steps:

  • Vesicle Adsorption: DNPC vesicles, prepared in a suitable buffer, are injected over the sensor surface and begin to adsorb.[11]

  • Vesicle Rupture & Fusion: Upon reaching a critical surface concentration, the vesicles rupture and fuse, driven by hydrophilic interactions between the lipid headgroups and the sensor surface.[10]

  • Bilayer Spreading: The fused lipid fragments coalesce and spread across the surface, annealing into a continuous, planar lipid bilayer approximately 4-5 nm thick. A thin layer of water (1-2 nm) is trapped between the bilayer and the support, ensuring membrane fluidity.[11]

The success of this process is highly dependent on several factors, including vesicle size and quality, buffer composition (pH and ionic strength), and, critically for DNPC, the deposition temperature.[10][11]

The Critical Role of Temperature

DNPC exists in a rigid, ordered gel phase below its Tm (~41°C) and transitions to a disordered, fluid liquid-crystalline phase above it. For efficient vesicle fusion and the formation of a fluid, biologically relevant bilayer, it is imperative to perform the vesicle deposition step at a temperature above DNPC's Tm.[7] Working below this temperature can lead to the formation of an incomplete bilayer or a layer of intact, adsorbed vesicles, both of which will produce unreliable and artifact-prone binding data.[5][13]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=Mrecord, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [penwidth=2, color="#4285F4"];

} caption: "Workflow for DNPC-based SPR assays." end

Detailed Protocols

Protocol A: Preparation of DNPC Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of 100 nm DNPC vesicles, a size generally suitable for the vesicle fusion method.[14]

Materials:

  • DNPC powder (e.g., Avanti Polar Lipids)

  • Chloroform

  • SPR running buffer (e.g., HBS-N: 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder kit with 100 nm pore size polycarbonate membranes

  • Glass vials, gas-tight Hamilton syringe, rotary evaporator, nitrogen/argon gas stream.

Methodology:

  • Lipid Film Preparation: a. Dissolve a known mass of DNPC in chloroform in a round-bottom flask to achieve a final lipid concentration of 1-5 mg/mL. b. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Further dry the film under a gentle stream of nitrogen or argon for at least 1-2 hours (or under vacuum overnight) to remove all residual solvent.

  • Hydration: a. Hydrate the lipid film with the desired SPR running buffer. The volume should be calculated to yield the target final lipid concentration (typically 0.5 - 1.0 mM). b. Vortex the mixture vigorously for several minutes. The solution will appear milky, indicating the formation of large, multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended): a. Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen (or a dry ice/ethanol bath) and a warm water bath (~50°C, above DNPC's Tm). This helps to break down the multilamellar structures.

  • Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Equilibrate the extruder assembly by heating it in a water bath to a temperature above DNPC's Tm (e.g., 50-60°C). c. Load the hydrated lipid suspension into one of the syringes. d. Pass the suspension through the membranes back and forth for an odd number of passes (e.g., 21 times).[14] An odd number ensures the final vesicle collection is in the opposite syringe.[14] e. The resulting solution should be a clear or slightly opalescent suspension of SUVs.

  • Storage: a. Store the prepared vesicles at room temperature. Vesicles of this size are typically stable for 36-48 hours.[14] For longer-term storage, consult lipid-specific literature, though fresh preparation is always preferred for SPR.

Protocol B: Formation and Validation of a DNPC Supported Lipid Bilayer on an L1 Chip

Materials:

  • SPR instrument with temperature control (e.g., Biacore series)

  • L1 Sensor Chip

  • Prepared DNPC SUVs (0.5 mM in running buffer)

  • SPR Running Buffer (e.g., HBS-N)

  • 0.5% (w/v) Sodium Dodecyl Sulfate (SDS) solution

  • 100 mM NaOH solution

Methodology:

  • System Preparation: a. Prime the SPR system with the running buffer. b. Set the experimental temperature to be above DNPC's Tm, for example, 45°C . Allow the system to equilibrate. Causality: This ensures the DNPC vesicles are in a fluid state, which is critical for efficient fusion and bilayer formation.[7]

  • Surface Conditioning (for L1 Chip): a. Perform two consecutive 30-second injections of 100 mM NaOH to clean and condition the sensor surface. This ensures a clean, hydrophilic surface optimal for vesicle fusion.

  • Bilayer Formation: a. Inject the 0.5 mM DNPC SUV suspension over all flow cells at a low flow rate (e.g., 2-5 µL/min) for 30-60 minutes. b. Monitor the SPR signal (Response Units, RU). You will observe a rapid increase in RU as vesicles adsorb, which then plateaus as a stable bilayer is formed. A typical, fully formed lipid bilayer will yield a response of ~2500-3000 RU. c. After the injection, increase the flow rate to 100 µL/min for 5-10 minutes to wash away any loosely bound or intact vesicles. The signal should remain stable.

  • Self-Validation: Quality Control Check: a. This step is critical to validate the integrity of the bilayer. b. Perform a 1-minute injection of 0.5% SDS. c. Expected Result: A sharp and complete drop in the SPR signal back to baseline indicates that the SDS has solubilized and stripped away a continuous lipid bilayer. d. Troubleshooting: If the signal does not return to baseline, or the initial RU was too low/high, it may indicate an incomplete bilayer or a layer of adsorbed vesicles. The surface preparation should be repeated.

dot graph TD { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontcolor="#202124", penwidth=2]; edge [penwidth=2];

} caption: "Self-validating protocol for SLB formation." end

Protocol C: Ligand Binding Analysis

Once a high-quality DNPC bilayer is formed and validated, it can be used to study two main types of interactions:

  • Direct Ligand-Membrane Binding: Analyzing analytes that bind directly to the lipid components.

  • Ligand-Receptor Binding: Analyzing analytes that bind to a membrane protein reconstituted within the DNPC bilayer (requires co-preparation of proteoliposomes).

Methodology (for Direct Ligand-Membrane Binding):

  • Analyte Preparation: a. Prepare a dilution series of your analyte (e.g., peptide, small molecule) in the SPR running buffer. A typical concentration range might be 0.1x to 10x the expected dissociation constant (KD). b. Include a "zero concentration" sample (buffer only) for double referencing.

  • Binding Measurement: a. Set the experimental temperature. This can be maintained at 45°C or adjusted depending on the specific interaction being studied. Note that temperature can affect binding kinetics.[15] b. Inject the analyte concentrations in ascending order over the DNPC surface (and a reference surface, if used). Use a sufficient association time to approach equilibrium and a sufficient dissociation time to observe the decay of the signal. c. Between each analyte injection, ensure the signal returns to the baseline. If not, a regeneration step (e.g., a short pulse of low pH buffer or mild detergent) may be required, but this must be carefully optimized to avoid damaging the bilayer.

  • Data Analysis: a. The resulting sensorgrams show the change in RU over time, corresponding to the binding and dissociation of the analyte.[16] b. After subtracting the reference channel and buffer injection signals, fit the data to a suitable binding model (e.g., 1:1 Langmuir kinetics) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation & Interpretation

Quantitative data should be summarized for clarity.

Table 1: Key Properties of DNPC

PropertyValueSource
Full Name1,2-dipalmitoyl-sn-glycero-3-phosphocholineN/A
AbbreviationDNPC (or DPPC)N/A
Molecular Weight734.039 g/mol N/A
Main Phase Transition (Tm)~41.4 °C[8][9]
Lipid Phase at 25°CGel (Lβ')N/A
Lipid Phase at 45°CLiquid Crystalline (Lα)N/A

Table 2: Typical SPR Experimental Parameters for DNPC SLB Formation

ParameterRecommended ValueRationale
Sensor ChipL1 (or equivalent hydrophilic surface)Promotes vesicle fusion.[12]
Vesicle Concentration0.5 mMSufficient for achieving critical surface concentration for fusion.
Vesicle Injection Flow Rate2-5 µL/minAllows sufficient time for vesicle adsorption and rupture.
Temperature> 41°C (e.g., 45°C)Ensures lipids are in the fluid phase for proper fusion.[7]
Expected RU for Bilayer~2500 - 3000 RUCorresponds to the mass of a complete phospholipid bilayer.
QC Agent0.5% SDSEffectively solubilizes lipid membranes for validation.

Conclusion and Authoritative Grounding

The use of DNPC to form supported lipid bilayers provides a robust, reproducible, and physiologically relevant platform for studying molecular interactions at the membrane interface using SPR. The key to success lies in the careful control of experimental parameters, most notably the temperature, to ensure the formation of a high-quality, fluid-phase bilayer. The self-validating protocols described herein, which include a mandatory quality control step, ensure data integrity and build confidence in the resulting kinetic and affinity measurements. By adopting this methodology, researchers can unlock high-fidelity insights into the binding mechanisms of membrane-targeting drugs and biologics, accelerating the pace of discovery and development.

References

  • Richter, R. P., Bérat, R., & Brisson, A. R. (2006). Formation of solid-supported lipid bilayers: an integrated view. Langmuir, 22(8), 3497-3505. [Link]

  • Viitala, T., et al. (2018). Biophysical Characterization of Supported Lipid Bilayers Using Parallel Dual-Wavelength Surface Plasmon Resonance and Quartz Crystal Microbalance Measurements. Langmuir, 34(28), 8213-8224. [Link]

  • Viitala, T., et al. (2018). Biophysical Characterization of Supported Lipid Bilayers Using Parallel Dual-Wavelength Surface Plasmon Resonance and Quartz Crystal Microbalance Measurements. ACS Publications. [Link]

  • Viitala, T., et al. (2018). Biophysical Characterization of Supported Lipid Bilayers Using Parallel Dual-Wavelength Surface Plasmon Resonance and Quartz Crystal Microbalance Measurements. PubMed. [Link]

  • Seantier, B., & Kasas, S. (2009). Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. Journal of Visualized Experiments, (31), 1483. [Link]

  • Chakraborty, S., et al. (2021). Structure, Formation, and Biological Interactions of Supported Lipid Bilayers (SLB) Incorporating Lipopolysaccharide. Molecules, 26(16), 4983. [Link]

  • De Crescenzo, G. (n.d.). Surface plasmon resonance. McGill University. [Link]

  • Das, A., et al. (2015). Applications of Lipid Nanodiscs for the Study of Membrane Proteins by Surface Plasmon Resonance. Methods in Molecular Biology, 1261, 237-259. [Link]

  • Mozsolits, H., & Aguilar, M. I. (2002). Surface plasmon resonance for measuring interactions of proteins with lipid membranes. Methods in Molecular Biology, 194, 215-228. [Link]

  • Shusta, E. V., et al. (2012). Next generation SPR technology of membrane-bound proteins for ligand screening and biomarker discovery. Expert Opinion on Drug Discovery, 7(8), 701-716. [Link]

  • Ujike, M., & Ebihara, S. (2002). Thermotropic and barotropic phase transitions of dilauroylphosphatidylcholine bilayer. Chemistry and Physics of Lipids, 117(1-2), 75-84. [Link]

  • Goksu, E. I., et al. (2009). Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study. Biophysical Journal, 96(6), 2363-2375. [Link]

  • Hsieh, Y. T., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Scientific Reports, 8(1), 14815. [Link]

  • Sygnature Discovery. (n.d.). Membrane Protein Characterisation. [Link]

  • Johnston, M. J. W. (2017). Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. Methods in Molecular Biology, 1522, 133-146. [Link]

  • G. Olaru, et al. (2017). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. PLoS One, 12(1), e0170425. [Link]

  • Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2365, 3-20. [Link]

  • L. J. L. et al. (2003). Temperature Effects on DNA Chip Experiments from Surface Plasmon Resonance Imaging: Isotherms and Melting Curves. Biophysical Journal, 85(1), 522-531. [Link]

  • Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed. [Link]

  • Gallart-Palau, X., et al. (2015). Extracellular vesicles are rapidly purified from human plasma by PRotein Organic Solvent PRecipitation (PROSPR). Scientific Reports, 5, 14664. [Link]

  • Bio-Rad. (2012). Highly Efficient Lipoparticle Capture and SPR Binding Kinetics of a Membrane Protein Using the ProteOn™ XPR36 Protein Interaction Array System. Bio-Radiations. [Link]

  • Hsieh, Y. T., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. PubMed. [Link]

  • Jia, L., et al. (2009). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Journal of Visualized Experiments, (24), 1108. [Link]

  • Kim, Y., et al. (2025). Plasma Preparation Strategies for Extracellular Vesicle-Based Biomarkers in Metastatic Castration-Resistant Prostate Cancer. The Journal of Pathology. [Link]

  • Soekmadji, C., et al. (2020). Extracellular vesicles as a source of prostate cancer biomarkers in liquid biopsies: a decade of research. Proteomics, 20(15-16), e1900118. [Link]

  • Principe, S., et al. (2022). Optimization of small extracellular vesicle isolation from expressed prostatic secretions in urine for in-depth proteomic analysis. Journal of Extracellular Vesicles, 11(2), e12191. [Link]

  • Mehan, N. (2023). Effect of Temperature on the Surface Plasmon Resonance (SPR) Mode along a Metal - Liquid Crystal Interface. Indian Journal of Pure & Applied Physics, 60(3). [https://ijpap.niscpr.res.in/index.php/IJ celebración/article/view/55987]([Link] celebración/article/view/55987)

  • Kim, Y., et al. (2025). Plasma Preparation Strategies for Extracellular Vesicle-Based Biomarkers in Metastatic Castration-Resistant Prostate Cancer. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low encapsulation efficiency in DNPC liposomes

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on troubleshooting low encapsulation efficiency in 1,2-dinervonoyl-sn-glycero-3-phosphocholine (DNPC) liposomes....

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on troubleshooting low encapsulation efficiency in 1,2-dinervonoyl-sn-glycero-3-phosphocholine (DNPC) liposomes. This guide is structured to offer not just procedural steps, but also the underlying scientific principles to empower researchers in their experimental design and execution.

DNPC (1,2-dinervonoyl-sn-glycero-3-phosphocholine) is a synthetic phospholipid with long, saturated 24-carbon acyl chains. This composition results in a highly rigid and stable lipid bilayer, which can be advantageous for drug delivery applications requiring slow release and high stability. However, these same properties can present challenges in achieving high encapsulation efficiency. This guide will walk you through common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the phase transition temperature (Tm) of DNPC and why is it critical?

This parameter is critical because the hydration of the lipid film to form liposomes should be performed above the Tm[3][4]. At temperatures above the Tm, the lipid bilayer is more fluid and flexible, which facilitates the formation of uniform vesicles and the encapsulation of the aqueous core containing hydrophilic drugs.

Q2: How does the choice of drug (hydrophilic vs. hydrophobic) impact encapsulation in DNPC liposomes?

The physicochemical properties of the drug are a primary determinant of its encapsulation efficiency.

  • Hydrophilic Drugs: These are encapsulated in the aqueous core of the liposome. Their encapsulation is a passive process that depends on the volume of the entrapped aqueous space[3][5]. Therefore, the encapsulation efficiency of hydrophilic drugs is often limited by the liposome size and lamellarity.

  • Hydrophobic Drugs: These drugs are incorporated into the lipid bilayer of the liposome[6]. Due to the long, saturated acyl chains of DNPC, the bilayer is thick and ordered, which can provide a favorable environment for certain lipophilic molecules, potentially leading to high encapsulation efficiencies[6]. However, the drug's molecular structure and its ability to intercalate within the rigid DNPC bilayer are crucial.

Q3: What are the key factors influencing encapsulation efficiency in DNPC liposomes?

Several factors, beyond the drug's properties, influence encapsulation efficiency. These include:

  • Lipid Composition: The inclusion of other lipids, such as cholesterol, can modulate the rigidity and permeability of the DNPC bilayer, which in turn affects drug retention[4].

  • Preparation Method: The method used to prepare the liposomes (e.g., thin-film hydration, sonication, extrusion) significantly impacts their size, lamellarity, and, consequently, encapsulation efficiency[].

  • Drug-to-Lipid Ratio: There is an optimal ratio for each drug-lipid formulation. Exceeding the saturation point of the drug in the bilayer (for hydrophobic drugs) or the aqueous core can lead to drug precipitation and low encapsulation[8].

  • Hydration Conditions: The temperature, hydration medium (including pH and ionic strength), and agitation during hydration all play a role in the formation of liposomes and the encapsulation of the drug[3].

Troubleshooting Guide: Low Encapsulation Efficiency

This section addresses common problems encountered during the encapsulation of drugs in DNPC liposomes and provides actionable solutions.

Problem 1: Low encapsulation of a hydrophilic drug.

Potential Cause Explanation Recommended Solution
Inadequate Hydration Temperature If the hydration is performed below the Tm of DNPC, the lipid film will not hydrate efficiently, leading to the formation of large, multilamellar vesicles with a small entrapped aqueous volume.Ensure the hydration temperature is maintained above the estimated Tm of DNPC (e.g., 65-75°C). The buffer containing the drug should be pre-heated to this temperature before being added to the lipid film[4][9].
Suboptimal Hydration Volume The amount of drug encapsulated is directly proportional to the volume of the hydration buffer entrapped within the liposomes.Optimize the hydration volume. A smaller volume can lead to a higher concentration of the drug in the final liposome suspension, but may not be sufficient for complete hydration of the lipid film.
Inefficient Sizing Method The initial multilamellar vesicles (MLVs) formed during hydration have a low entrapped volume. Sizing methods like extrusion are necessary to produce smaller, unilamellar vesicles (LUVs) with a larger entrapped volume-to-lipid ratio.Employ extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to generate LUVs. Perform multiple passes (e.g., 11-21) to ensure a homogenous size distribution[4]. The extrusion should also be performed at a temperature above the Tm of DNPC.
Drug Leakage During Sizing Aggressive sizing methods, such as probe sonication, can disrupt the liposome structure and cause the leakage of the encapsulated drug[3].Preferential use of extrusion over probe sonication for sizing. If sonication is necessary, use a bath sonicator and optimize the sonication time and power to minimize liposome disruption.
Unfavorable Electrostatic Interactions If the hydrophilic drug and the DNPC liposomes (which are zwitterionic) have opposing charges, this can lead to surface adsorption rather than encapsulation, or destabilization of the liposomes.Adjust the pH of the hydration buffer to modulate the charge of the drug and/or the liposome surface. Consider the inclusion of charged lipids (e.g., a small percentage of a cationic or anionic lipid) to promote or prevent electrostatic interactions as needed[10].

Problem 2: Low encapsulation of a hydrophobic drug.

Potential Cause Explanation Recommended Solution
Incomplete Solubilization with Lipids For a hydrophobic drug to be incorporated into the lipid bilayer, it must be completely solubilized with the DNPC in the organic solvent during the initial step of lipid film formation.Ensure the drug and lipids are fully dissolved in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) before evaporation. Gentle warming and vortexing can aid in dissolution.
Uneven Lipid Film A thick or uneven lipid film will not hydrate properly, leading to incomplete formation of liposomes and poor drug incorporation[3].Rotate the flask during solvent evaporation to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.
Drug Precipitation During Hydration If the drug has limited solubility in the lipid bilayer, it may precipitate out during the hydration process.Optimize the drug-to-lipid ratio. Perform a loading efficiency study by varying the drug concentration while keeping the lipid concentration constant to find the saturation point[8].
Bilayer Rigidity Hinders Incorporation The highly ordered and rigid nature of the DNPC bilayer may sterically hinder the intercalation of bulky hydrophobic drugs.Consider incorporating a small percentage of a more fluid lipid or cholesterol into the formulation. Cholesterol can increase the spacing between the phospholipid acyl chains, potentially creating more room for the drug within the bilayer.

Visualizing Key Factors in Encapsulation Efficiency

The following diagram illustrates the interplay of key factors that determine the encapsulation efficiency of DNPC liposomes.

Caption: Key factors influencing DNPC liposome encapsulation efficiency.

Experimental Protocols

Protocol 1: Preparation of DNPC Liposomes by Thin-Film Hydration and Extrusion

This protocol is a standard method for producing unilamellar DNPC liposomes with a controlled size distribution.

Materials:

  • 1,2-dinervonoyl-sn-glycero-3-phosphocholine (DNPC)

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Chloroform or a 2:1 (v/v) chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of DNPC (and hydrophobic drug, if applicable) in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature below the estimated Tm of DNPC (e.g., 40-50°C). Rotate the flask to create a thin, uniform lipid film on the inner surface. d. Dry the film under a gentle stream of nitrogen or under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Pre-heat the hydration buffer (containing the hydrophilic drug, if applicable) to a temperature above the estimated Tm of DNPC (e.g., 65-75°C). b. Add the pre-heated buffer to the flask with the lipid film. c. Agitate the flask by hand-swirling or vortexing to hydrate the film. This will form multilamellar vesicles (MLVs). d. Maintain the temperature of the suspension above the Tm and allow it to hydrate for 1 hour with intermittent agitation.

  • Sizing by Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane and pre-heat it to the hydration temperature. b. Draw the MLV suspension into a syringe and pass it through the extruder to another syringe. c. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure a uniform size distribution. The final suspension of unilamellar vesicles (LUVs) should be more translucent.

Protocol 2: Determination of Encapsulation Efficiency

This protocol describes a general method for separating free drug from encapsulated drug to calculate the encapsulation efficiency.

Materials:

  • Liposome suspension

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-50) or ultracentrifuge

  • Spectrophotometer or HPLC system for drug quantification

  • Lysis buffer (e.g., a solution containing a detergent like Triton X-100 or an organic solvent like methanol)

Procedure:

  • Separation of Free Drug:

    • SEC Method: a. Equilibrate the SEC column with the hydration buffer. b. Apply the liposome suspension to the top of the column. c. Elute the liposomes with the hydration buffer. The liposomes (containing the encapsulated drug) will elute in the void volume, while the free drug will be retained and elute later. d. Collect the fraction containing the liposomes.

    • Ultracentrifugation Method: a. Place the liposome suspension in an ultracentrifuge tube. b. Centrifuge at a high speed (e.g., >100,000 x g) for a sufficient time to pellet the liposomes. c. Carefully collect the supernatant containing the free drug.

  • Quantification of Drug: a. Total Drug (Dt): Take an aliquot of the original, unpurified liposome suspension and add the lysis buffer to disrupt the liposomes and release the encapsulated drug. Measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). b. Free Drug (Df): Measure the concentration of the drug in the supernatant (from ultracentrifugation) or the later fractions (from SEC). c. Encapsulated Drug (De): De = Dt - Df

  • Calculation of Encapsulation Efficiency (EE%): EE% = (De / Dt) * 100

Workflow for Troubleshooting Low Encapsulation Efficiency

G start Low Encapsulation Efficiency Observed q1 What is the nature of your drug? start->q1 hydrophilic Hydrophilic q1->hydrophilic Hydrophilic hydrophobic Hydrophobic q1->hydrophobic Hydrophobic check_hydration_temp Verify hydration T > Tm of DNPC hydrophilic->check_hydration_temp check_solubilization Confirm complete co-solubilization of drug and lipid hydrophobic->check_solubilization check_sizing Review sizing method (extrusion preferred) check_hydration_temp->check_sizing optimize_ratio Optimize drug-to-lipid ratio check_sizing->optimize_ratio check_film_quality Inspect lipid film for uniformity check_solubilization->check_film_quality check_film_quality->optimize_ratio analyze_ee Re-measure Encapsulation Efficiency optimize_ratio->analyze_ee success Encapsulation Efficiency Improved analyze_ee->success Improved fail Still Low, Re-evaluate Formulation analyze_ee->fail Not Improved

Caption: A logical workflow for troubleshooting low encapsulation efficiency.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Encapsulation Efficiency of 1,2-Didecanoyl-PC Liposomes.
  • Cheng, C. J., et al. (2017). Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. NIH Public Access.
  • Eloy, J. O., et al. (2014). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches.
  • Ghaferi, M., et al. (2021). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Pharmacology.
  • Hamblin, G. D., et al. (2021). A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology. Pharmaceutical Research.
  • Haque, S. S., et al. (2018). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery.
  • Liu, D., et al. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue.
  • Madni, A., et al. (2021). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. JoVE.
  • Michel, R., et al. (2006). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Biophysical Journal.
  • Mozafari, M. R. (2010). Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize?.
  • PubChem. (n.d.). 1,2-Distearoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • ResearchGate. (2015). Can the DMPC liposome be prepared with and without magnesium chloride?
  • ResearchGate. (2022). How to determine the encapsulation efficiency of a hydrophobic drug in liposomes?
  • Salentinig, S., et al. (2019). Electrostatically Driven Encapsulation of Hydrophilic, Non-Conformational Peptide Epitopes into Liposomes. Pharmaceutics.
  • Scientific Protocols. (n.d.).
  • Sezlev, H., et al. (2012). Phase transition temperatures of DMPC determined by various methods.
  • Shah, S., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Food Science and Technology.
  • Sisto, A., et al. (2013). Studying the Characteristics of Liposomes Composed of DMPC by Lipid Film Hydration Technique to be Manipulated as Carriers for M. Polytechnique Montreal.
  • Tardi, C., et al. (2007). Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. NIH Public Access.
  • Tsvetkova, Y., et al. (2011). Phase transition temperature of DMPC and POPC as a function of hydration pressure and hydrostatic pressure.
  • Zylberberg, C., et al. (2017).

Sources

Optimization

Technical Support Center: DNPC Lipid Film Preparation

Welcome to the technical support center for lipid film preparation. This guide is designed for researchers, scientists, and drug development professionals working with 1,2-dinervonoyl-sn-glycero-3-phosphocholine (DNPC) a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for lipid film preparation. This guide is designed for researchers, scientists, and drug development professionals working with 1,2-dinervonoyl-sn-glycero-3-phosphocholine (DNPC) and other lipids. Here, we address common challenges and questions related to the critical step of removing residual organic solvents to ensure the integrity and reproducibility of your downstream applications, such as liposome formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the solvent removal process.

Q1: My final lipid preparation is a gummy or oily residue, not a fine powder. What went wrong and can I salvage it?

A: This is a classic sign of incomplete solvent removal. When residual solvent, such as chloroform, remains trapped within the lipid matrix, it prevents the formation of a dry, crystalline film.[1] The lipids remain in a semi-dissolved state, resulting in a sticky or oily appearance.

Causality: This issue typically arises from two primary procedural errors:

  • The lipid film was too thick: Drying the lipid solution in a stationary vial causes it to concentrate at the bottom, forming a thick layer. The solvent molecules deep within this layer cannot easily escape to the surface for evaporation, becoming trapped.[2]

  • Insufficient vacuum drying: The duration or strength of the vacuum was inadequate to remove the deeply entrapped solvent molecules.

Solution & Salvage Protocol:

Yes, the sample can often be salvaged.

  • Re-dissolution: Add a small volume of the original organic solvent (e.g., chloroform or a chloroform/methanol mixture) to completely re-dissolve the oily residue. Ensure the solution is clear.

  • Create a Thin Film: This is the most critical step. In a round-bottom flask or glass vial, rotate the vessel (either by hand or on a rotary evaporator) while removing the bulk solvent with a gentle stream of inert gas (nitrogen or argon).[3] This action deposits the lipids as a thin, uniform film over a large surface area, which is essential for effective drying.[2]

  • High-Vacuum Desiccation: Place the vessel containing the newly formed thin film under high vacuum (<1000 mTorr is recommended) for a minimum of 4 hours, or preferably overnight.[1] This step is designed to remove the final traces of solvent that are tightly associated with the lipid molecules.

  • Verification: The final product should be a uniform, dry, white, or crystalline film. The vessel should not feel cold to the touch upon removal from the vacuum system, nor should there be any detectable solvent odor.[4]

Q2: I followed the protocol, but my hydrated liposome suspension is cloudy, or I see visible aggregates. Could residual solvent be the culprit?

A: Absolutely. Residual organic solvent is a primary suspect for poor hydration and aggregation.

Causality: Solvents like chloroform can interfere with the hydrophilic-hydrophobic interactions that drive the self-assembly of lipid bilayers during hydration.[1] This interference can lead to:

  • Altered Membrane Properties: The physical characteristics of the bilayer are changed, affecting fluidity and packing.[1]

  • Incomplete Hydration: Pockets of solvent can prevent water molecules from properly intercalating with the polar headgroups of the DNPC lipids.

  • Fusion and Aggregation: The disrupted surface properties of the nascent vesicles can promote aggregation or fusion, leading to a cloudy appearance and a larger, more heterogeneous particle size distribution.

Solution & Prevention:

The key is to ensure meticulous solvent removal before hydration. If you suspect solvent is the cause of aggregation, the batch may not be salvageable. It is better to prevent the issue:

  • Always use a two-step drying process: First, remove the bulk solvent with a nitrogen/argon stream to form a thin film. Second, use high vacuum to remove the residual traces.[1][3]

  • Verify dryness: Before hydration, ensure the film is completely dry (see Q1 verification steps).

  • Control Hydration Temperature: Hydrate the DNPC lipid film with your aqueous buffer pre-heated to a temperature above DNPC's gel-liquid crystal transition temperature (Tc or Tm). This promotes proper lipid mobility and vesicle formation.[5]

Q3: How can I be certain that all the residual solvent has been removed from my film?

A: While simple physical checks are useful, definitive confirmation requires analytical instrumentation. The level of certainty required depends on your application.

Methods for Verification:

MethodPrinciple & ProcedureApplication & Limitations
Physical Inspection Visual: The film should be a fine, uniform white powder or crystalline layer. Olfactory: No scent of the organic solvent should be detectable. Thermal: The vial should be at ambient temperature, not cold from evaporation.[4]Application: Routine, non-clinical lab preparations. Limitations: Subjective and not quantitative. Cannot detect trace amounts that may still affect experiments.
Gravimetric Analysis Dry the film to a constant weight by taking measurements at set intervals (e.g., every 2 hours) during high-vacuum desiccation. The absence of weight change indicates complete solvent evaporation.[6]Application: Process development and quality control. Limitations: Requires a high-precision balance; can be time-consuming.
Headspace Gas Chromatography (HS-GC) This is the gold-standard analytical method.[7][8] The lipid film is sealed in a vial and heated, causing any residual volatile solvents to partition into the gas phase (headspace). This gas is then injected into a GC system for separation and quantification.[9]Application: Required for pharmaceutical/clinical applications (per USP <467>), and for research where solvent effects must be definitively ruled out.[10][11] Limitations: Requires specialized equipment and expertise.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual solvent so critical for DNPC lipid films?

Residual organic solvents are not inert impurities; they actively disrupt the physicochemical properties of the lipid system and can compromise your results.[12] Key reasons for meticulous removal include:

  • Altered Bilayer Properties: Solvents can change membrane fluidity, thickness, and permeability, leading to inconsistent liposome characteristics.[1]

  • Toxicity: Many organic solvents are cytotoxic and can interfere with in vitro or in vivo experiments.

  • Inconsistent Product Quality: Unregulated amounts of residual solvent lead to poor batch-to-batch reproducibility.[12]

  • Artifacts in Characterization: Solvents can interfere with analytical techniques used to characterize the final liposomes.

Q2: What are the main methods for removing solvent from a lipid film?

There are two primary, often complementary, methods used in the lab:

  • Inert Gas Stream + High-Vacuum Desiccation: This is the most common method. A gentle stream of nitrogen or argon is used to evaporate the bulk of the solvent, creating a thin film.[3][5] This is followed by a prolonged period under high vacuum to remove the final, trapped solvent traces.[1][13]

  • Lyophilization (Freeze-Drying): In this method, the lipid is first dissolved in a solvent with a relatively high freezing point (e.g., cyclohexane or tertiary-butanol).[5] The solution is then frozen and placed under high vacuum. The solvent sublimates directly from a solid to a gas, leaving a very fine, porous lipid powder that is easily hydrated.[4][14]

Q3: Which is better: nitrogen stream drying or high-vacuum desiccation?

They are not competing methods but rather two stages of the same process.

  • Nitrogen/Argon Stream: This is for bulk solvent removal . It is fast and efficient at evaporating the majority of the liquid solvent. However, it is insufficient on its own to remove solvent molecules trapped within the lipid film.[1]

  • High-Vacuum Desiccation: This is for residual solvent removal . It is essential for removing the last traces of solvent that are difficult to dislodge.[1][3]

For high-quality, reproducible lipid films, a combination of both is the standard and recommended practice.[1][5][13]

Q4: Can I use heat to speed up the solvent removal process?

Gentle heating can be used cautiously, but it carries risks. While warming the lipid film can increase the vapor pressure of the solvent and accelerate evaporation, excessive heat can cause a different set of problems.[15]

  • Risk of Oxidation: DNPC contains unsaturated fatty acid chains (nervonic acid), which are susceptible to oxidation. Heat, especially in the presence of oxygen, can accelerate this degradation, compromising the integrity of your lipid.[16]

  • Recommendation: If you use heat, do so gently (e.g., holding the vial in your hand to provide body heat during nitrogen drying is often sufficient[3]). For vacuum drying, heating is generally not required if the vacuum is strong enough (<1000 mTorr).[1] If heating is applied, it should be done under an inert atmosphere or vacuum.

Q5: When should I choose lyophilization over the standard nitrogen/vacuum method?

Lyophilization is a powerful technique that is particularly advantageous in certain situations:

  • Heat-Sensitive Lipids: For lipids that are highly unsaturated or otherwise prone to thermal degradation, lyophilization avoids any heating steps.

  • Improved Hydration: The process yields a highly porous, fluffy lipid cake that has a very large surface area, often leading to faster and more complete hydration.[4]

  • Difficult-to-Hydrate Formulations: For lipid mixtures that tend to form stubborn films, the porous nature of a lyophilized cake can be beneficial.

However, it requires a suitable solvent (one that can be frozen by your equipment) and access to a lyophilizer.[17]

Q6: What is the best way to store my dried DNPC lipid film?

Once the solvent is completely removed, the dry lipid film should be stored under conditions that prevent degradation.

  • Backfill with Inert Gas: Release the vacuum on your desiccation chamber with an inert gas like argon or nitrogen.[3]

  • Seal Tightly: Securely cap the vial. For long-term storage, sealing the cap with parafilm is a good practice.

  • Store Cold: Store the dried film at -20°C or below.[4] Following these steps will protect the unsaturated lipid from oxidation and hydrolysis.

Visual Workflows & Protocols

Decision-Making Workflow for Solvent Removal

The following diagram outlines the decision process for selecting the appropriate solvent removal technique.

start Start: Lipids dissolved in organic solvent is_heat_sensitive Is the lipid formulation heat-sensitive or difficult to hydrate? start->is_heat_sensitive choose_lyo Choose Lyophilization Method is_heat_sensitive->choose_lyo Yes choose_standard Choose Standard Method (Inert Gas + Vacuum) is_heat_sensitive->choose_standard No (Default Method) dissolve_lyo_solvent Dissolve lipids in Cyclohexane or t-Butanol choose_lyo->dissolve_lyo_solvent freeze_sample Freeze sample (e.g., dry ice bath) dissolve_lyo_solvent->freeze_sample lyophilize Lyophilize under high vacuum until dry freeze_sample->lyophilize end_state Result: Dry Lipid Film Ready for Hydration lyophilize->end_state n2_stream Step 1: Bulk Solvent Removal Use N2/Ar stream while rotating to create a thin film choose_standard->n2_stream high_vac Step 2: Residual Solvent Removal Place under high vacuum (e.g., >4 hours, overnight) n2_stream->high_vac high_vac->end_state

Caption: Decision workflow for solvent removal method selection.

Troubleshooting Flowchart: Suspected Residual Solvent

Use this flowchart if you suspect residual solvent is affecting your results.

start Symptom: - Gummy/oily film - Cloudy suspension - Aggregation check_film Was the initial dried film thin and uniform? start->check_film re_dissolve Action: Re-dissolve film in organic solvent check_film->re_dissolve No check_vac Was the film dried under high vacuum overnight? check_film->check_vac Yes re_dry_thin Action: Re-dry under N2/Ar stream with rotation to ensure a thin film is formed re_dissolve->re_dry_thin re_dry_thin->check_vac increase_vac Action: Increase vacuum duration to overnight and ensure vacuum is <1000 mTorr check_vac->increase_vac No verify Verify dryness: - No solvent smell - Crystalline appearance - Ambient temperature check_vac->verify Yes increase_vac->verify proceed Proceed to hydration verify->proceed

Caption: Troubleshooting flowchart for incomplete solvent removal.

References
  • Gaudin, A., et al. (2020). Residual Solvents in Nanomedicine and Lipid-Based Drug Delivery Systems: a Case Study to Better Understand Processes. Pharmaceutical Research, 37(149). Retrieved from [Link]

  • ResearchGate. (2020). The removal of chloroform from lipid film by vacuum drying is... [Image]. Retrieved from [Link]

  • Google Patents. (2006). EP1809254A2 - Lyophilized liposome formulations and method.
  • CD Formulation. (n.d.). Liposome Residual Solvent Analysis. Retrieved from [Link]

  • Penić, T., et al. (2020). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 25(7), 1555. Retrieved from [Link]

  • Gaudin, A., et al. (2020). Residual Solvents in Nanomedicine and Lipid-Based Drug Delivery Systems: a Case Study to Better Understand Processes. Pharmaceutical Research, 37(8). Retrieved from [Link]

  • Edelmann, F. T. (2021). Vacuum desiccation vs flushing with inert gas. Which is better for liposome production? ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Accelerated Solvent Extraction Improves Efficiency of Lipid Removal from Dry Pet Food While Limiting Lipid Oxidation. Retrieved from [Link]

  • OCL - Oilseeds and fats, Crops and Lipids. (2023). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality. Retrieved from [Link]

  • Min, D. B., & O'Keefe, S. F. (2002). Impact of extraction method on yield of lipid oxidation products from oxidized and unoxidized walnuts. Journal of the American Oil Chemists' Society, 79(5), 453-456. Retrieved from [Link]

  • Buchi.com. (n.d.). How to effectively use organic solvents in lyophilization. Retrieved from [Link]

  • Ball, R. L., et al. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine, 12, 305-312. Retrieved from [Link]

  • Keller, R. (2023). Why does lipids need to be dried as a thin lipid film when making liposome? ResearchGate. Retrieved from [Link]

  • Mylnefield Lipid Analysis. (2021). Residual Solvents Analysis. Retrieved from [Link]

  • Armstrong, C. L., et al. (2013). Lipid loss and compositional change during preparation of simple two-component liposomes. Journal of Lipid Research, 54(5), 1465-1470. Retrieved from [Link]

  • McClements, D. J. (n.d.). Analysis of Lipids. University of Massachusetts Amherst. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-20. Retrieved from [Link]

  • Md Sani, N. D., et al. (2021). Lyophilized Drug-Loaded Solid Lipid Nanoparticles Formulated with Beeswax and Theobroma Oil. Pharmaceutics, 13(10), 1546. Retrieved from [Link]

  • Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 4(3), 429-449. Retrieved from [Link]

  • Mat-Bio. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration. Retrieved from [Link]

  • Practical Biochemistry. (2022, August 10). Preparing Lipids for extrusion, from chloroform to aqueous buffer [Video]. YouTube. Retrieved from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch26: Lipids. Retrieved from [Link]

  • Gaudin, A., et al. (2020). Residual Solvents in Nanomedicine and Lipid-Based Drug Delivery Systems: a Case Study to Better Understand Processes. Pharmaceutical Research, 37(8), 149. Retrieved from [Link]

  • National Institutes of Health. (2018). Multiplicity of solvent environments in lipid bilayer revealed by DAS deconvolution of twin probes: Comparative method of Laurdan and Prodan. Biophysical Journal, 114(3), 597-608. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 22.1: Lipids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Lipids. StatPearls. Retrieved from [Link]

  • Dailymotion. (2016, March 18). Lipids & their General Properties , Structure , Composition & Physical properties of Fats and Oil [Video]. Retrieved from [Link]

  • Favretto, M. E. (2015). While preparing liposome by thin film method, white residue appears on the wall during solvent evaporation, can anybody tell me why? ResearchGate. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Improving the Homogeneity of Bicelle Preparations

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for bicelle preparations. This guide is designed to provide in-depth, field-proven insights into optimizing...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for bicelle preparations. This guide is designed to provide in-depth, field-proven insights into optimizing the homogeneity of your bicelle samples. Achieving a monodisperse, uniform bicelle population is critical for the success of downstream applications, particularly for high-resolution solution and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and protein crystallization.[1][2] This document will walk you through the fundamental principles, common challenges, and actionable troubleshooting strategies to enhance the quality and reproducibility of your experiments.

Note on Terminology: DNPC vs. DMPC/DHPC

The user query specified "DNPC bicelles." It is important to clarify that bicelles are typically formed from a mixture of a long-chain phospholipid, which forms the planar bilayer, and a short-chain phospholipid or detergent that segregates to the high-curvature rim. The most common and extensively characterized system uses 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) as the long-chain lipid and 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) as the short-chain lipid.[3] DNPC (1,2-dinervonoyl-sn-glycero-3-phosphocholine) is a very long-chain lipid not typically used for bicelle formation. Therefore, this guide will focus on the widely used DMPC/DHPC system, as the principles and troubleshooting steps are directly applicable to other similar lipid combinations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding bicelle homogeneity.

Q1: What is bicelle homogeneity and why is it so important?

Answer: Bicelle homogeneity refers to the uniformity of size, shape, and composition within a population of bicelles. A "homogeneous" or "monodisperse" sample consists of bicelles that are all nearly identical. This is critical because downstream analytical techniques, such as solution NMR, rely on the sample tumbling uniformly in solution. A heterogeneous (or "polydisperse") sample containing a wide range of particle sizes will lead to broadened spectral lines, poor resolution, and potentially inaccurate structural or dynamic data. For crystallization, a uniform starting population of protein-bicelle complexes is often a prerequisite for forming well-ordered crystals.

Q2: What is the "q-ratio" and how does it affect bicelle size and homogeneity?

Answer: The q-ratio (q) is the molar ratio of the long-chain lipid (DMPC) to the short-chain lipid (DHPC).[3] It is the single most critical parameter for controlling the size of the resulting bicelles.[4][5]

  • Low q-ratios (e.g., q = 0.25 to 0.6): These ratios produce small, rapidly tumbling "isotropic" bicelles suitable for solution NMR.[4][6] Studies suggest that q-values between 0.5 and 0.6 offer a good compromise, providing a bilayer-like environment while maintaining favorable relaxation properties for high-resolution NMR.[6][7]

  • High q-ratios (e.g., q > 2.5): These ratios result in large, disc-like "anisotropic" bicelles, also known as macrodiscs. These larger bicelles can align spontaneously in a strong magnetic field and are used for solid-state NMR studies.[3][8]

An incorrect or poorly chosen q-ratio is a primary cause of heterogeneity. It can lead to the coexistence of bicelles, micelles, and larger vesicular structures.[9]

Q3: My bicelle solution is cloudy or turbid. What does this indicate?

Answer: Turbidity is a strong indicator of large, light-scattering aggregates and a lack of homogeneity. The most common causes are:

  • Incomplete Solubilization: The lipids, particularly the long-chain DMPC, have not been fully hydrated and broken down into small particles.

  • Incorrect Temperature: Bicelle formation is highly temperature-dependent.[5][9] Samples must be maintained above the main phase transition temperature (Tm) of the long-chain lipid (for DMPC, Tm ≈ 24°C) to ensure the bilayer is in a fluid, liquid-crystalline state.[10] Below this temperature, the lipids can transition to a gel phase, promoting aggregation and vesicle formation.[10]

  • Precipitation upon Dilution: Diluting a bicelle preparation, especially those with higher q-ratios, can destabilize the structures, leading to the formation of large vesicles.[11][12] This happens because the concentration of the short-chain lipid (DHPC) can fall below its critical micelle concentration (CMC), causing it to partition out of the bicelle rims.[9]

Q4: How can I quickly check the quality of my bicelle preparation?

Answer:

  • Visual Inspection: The sample should be perfectly clear and non-viscous (for low-q bicelles) at the working temperature.

  • Dynamic Light Scattering (DLS): This is a powerful technique for assessing the size distribution of your sample. A homogeneous bicelle preparation will show a single, narrow peak with a low Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse sample.

  • ³¹P-NMR: Phosphorus NMR can distinguish between the DMPC in the bilayer and the DHPC at the rim, providing information on the phase behavior and integrity of the bicelles.[8][11]

Part 2: Troubleshooting Guide: From Preparation to Analysis

This guide provides a structured approach to diagnosing and solving homogeneity issues.

Issue 1: Sample is Viscous or Contains Precipitate After Initial Hydration
Potential Cause Scientific Rationale Troubleshooting Action
Incomplete Hydration DMPC has very low water solubility and requires significant energy and time to hydrate fully and form a lamellar phase that can be solubilized by DHPC.Ensure lipids are prepared as a thin film before hydration to maximize surface area. Vortex vigorously and allow sufficient hydration time (can be several hours).[13]
Incorrect Temperature If the temperature is below the Tm of DMPC (~24°C), the lipid chains are in a rigid gel state, which prevents proper mixing and solubilization by DHPC.Perform hydration and all subsequent steps at a temperature well above the DMPC phase transition (e.g., 30-37°C). A brief heating period to ~40°C can accelerate hydration.[13][14]
High Lipid Concentration Very high total lipid concentrations (>20% w/v) can lead to high viscosity and hinder effective mixing and hydration.Start with a standard total lipid concentration (e.g., 10-15% w/v) and adjust if necessary.[13]
Issue 2: DLS Shows Multiple Peaks or a High Polydispersity Index (PDI > 0.3)
Potential Cause Scientific Rationale Troubleshooting Action
Insufficient Mechanical Disruption Simple hydration and vortexing are often not enough to break down large multilamellar vesicles (MLVs) into a uniform population of small bicelles.Implement more rigorous homogenization techniques such as Freeze-Thaw Cycles or Extrusion . See the detailed protocols in Part 3.
Incorrect q-ratio The molar ratio of DMPC to DHPC is incorrect, leading to a mixture of structures (micelles, bicelles, vesicles).[9]Carefully recalculate and re-weigh the lipids. For solution NMR, a q-ratio of 0.5 is a robust starting point.[6][7]
Sample Aging / Instability Over time, bicelles can be thermodynamically unstable and may fuse to form larger vesicles, especially if the total lipid concentration is low.[12]Prepare bicelles fresh for each experiment. If storage is necessary, store at a concentration above the critical bicellar concentration and above the Tm of DMPC.
Buffer Composition pH and ionic strength can influence lipid headgroup interactions and affect bicelle stability.[15][16]Use a well-buffered solution (e.g., 20 mM HEPES or Phosphate, pH 6.5-7.5) with moderate salt (e.g., 50-150 mM NaCl). Extreme pH can alter the phase behavior of DMPC.[16]
Issue 3: NMR Spectra Show Broad Peaks and Poor Resolution
Potential Cause Scientific Rationale Troubleshooting Action
Sample Heterogeneity A polydisperse sample contains particles tumbling at different rates, leading to an averaging effect that broadens NMR signals.This is the most common cause. Re-prepare the sample focusing on homogenization. Use the Extrusion Protocol (Part 3) for the most reliable results.
Bicelles are Too Large Even if homogeneous, bicelles with a high q-ratio (e.g., > 0.7) will tumble too slowly for high-resolution solution NMR, causing line broadening.[6]Decrease the q-ratio to 0.5 or 0.4 to reduce the overall particle size and speed up tumbling.[7]
Protein-Induced Aggregation The incorporated membrane protein may be causing the bicelles to aggregate.Screen different q-ratios and lipid compositions (e.g., adding a small percentage of charged lipids like DMPG). Optimize the protein-to-lipid ratio.

Part 3: Key Protocols for Improving Homogeneity

Protocol 1: Preparation via Thin-Film Hydration (The Starting Point)

This is the fundamental method for preparing bicelles. Subsequent homogenization steps are applied to the product of this protocol.

  • Lipid Preparation: Weigh out the desired amounts of DMPC and DHPC powders to achieve the target q-ratio.

  • Co-solubilization: Dissolve the lipid powders in a volatile organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the solvent using a rotary evaporator to create a thin, uniform lipid film on the wall of the flask. Further dry the film under high vacuum for at least 2-3 hours to remove residual solvent.

  • Hydration: Add the desired aqueous buffer to the flask. The volume should correspond to the target total lipid concentration.

  • Initial Mixing: Vortex the flask vigorously for 10-15 minutes. The solution will likely appear milky. This initial suspension consists of large, multilamellar vesicles (MLVs).

  • Temperature Incubation: Incubate the solution in a water bath at a temperature above the DMPC Tm (e.g., 37°C) for 1-2 hours with intermittent vortexing to facilitate hydration.[13]

Protocol 2: Homogenization via Freeze-Thaw Cycles

This method uses physical stress to break down large lipid structures. It is effective but may be less controlled than extrusion.

G

Caption: Workflow for bicelle homogenization using freeze-thaw cycles.

Mechanism: The formation of ice crystals during freezing exerts mechanical stress on the lipid bilayers, causing them to rupture.[17][18] During the thawing phase, these fragments reassemble into smaller, more thermodynamically stable structures, gradually leading to a more uniform population.[19]

Step-by-Step Method:

  • Begin with the MLV suspension from Protocol 1.

  • Transfer the suspension to a suitable tube (e.g., a polypropylene cryotube).

  • Freezing: Plunge the tube into liquid nitrogen and hold until the sample is completely frozen solid (~1-2 minutes).

  • Thawing: Transfer the tube to a warm water bath (e.g., 37-45°C) and swirl gently until the sample is completely thawed. The solution should become progressively clearer with each cycle.

  • Vortexing: After thawing, vortex the sample vigorously for 30-60 seconds.

  • Repeat: Repeat steps 3-5 for a total of 5 to 10 cycles. The solution should be transparent by the final cycle.

  • Quality Control: Analyze the final sample using DLS to confirm a reduction in particle size and PDI.

Protocol 3: Homogenization via Extrusion

Extrusion is the gold-standard method for producing highly uniform, monodisperse vesicle and bicelle populations. It involves forcing the lipid suspension through a polycarbonate membrane with a defined pore size.[20]

G

Mechanism: As the heterogeneous mixture of MLVs is forced through the small, cylindrical pores of the membrane, the larger structures are sheared and broken down. They then re-form on the other side into smaller particles whose maximum diameter is constrained by the pore size, resulting in a highly uniform population. [20][21] Step-by-Step Method:

  • Prepare the initial MLV suspension using Protocol 1. It is highly recommended to perform 3-5 freeze-thaw cycles prior to extrusion to make the process easier and reduce the risk of membrane rupture.

  • Assemble the Extruder: Assemble a mini-extruder device (e.g., from Avanti Polar Lipids) with a polycarbonate membrane of the desired pore size (e.g., 100 nm is a common choice for creating a starting population that can equilibrate into smaller bicelles).

  • Equilibrate Temperature: Place the extruder block on a hot plate set to a temperature well above the Tm of DMPC (e.g., 40-50°C) to prevent the lipids from solidifying in the device.

  • Load: Draw the lipid suspension into one of the gas-tight syringes and assemble it onto the extruder.

  • Extrude: Gently push the plunger to pass the entire sample through the membrane into the opposing syringe. This is one pass.

  • Repeat the process, passing the sample back and forth. A total of 11 to 21 passes is recommended for optimal homogeneity. Note: Always end with an odd number of passes to ensure the entire sample has passed through the membrane the same number of times.

  • Collect: After the final pass, collect the now-translucent sample from the extruder.

  • Quality Control: Analyze the sample by DLS. The PDI should be significantly improved, ideally falling below 0.15.

References

  • Laguerre, A., Löhr, F., & Dötsch, V. (2017). From nanodiscs to isotropic bicelles: a procedure for solution NMR studies of detergent sensitive integral membrane proteins. bioRxiv. [Link]

  • Orwick-Rydmark, M., et al. (2016). Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins. Journal of Biomolecular NMR. [Link]

  • Avanti Polar Lipids. Bicelle Preparation. Avanti Polar Lipids Website. [Link]

  • Pålsson, L.-O., et al. (2022). Dilute Bicelles for Glycosyltransferase Studies, Novel Bicelles with Phosphatidylinositol. The Journal of Physical Chemistry B. [Link]

  • Park, S. H., et al. (2011). Solid-state NMR Spectroscopy of a Membrane Protein in Biphenyl Phospholipid Bicelles with the Bilayer Normal Parallel to the Magnetic Field. Journal of Biomolecular NMR. [Link]

  • Ueda, K., et al. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Membranes. [Link]

  • Beaugrand, M., et al. (2014). Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles. Langmuir. [Link]

  • Prosser, R. S., et al. (2011). The Magic of Bicelles Lights Up Membrane Protein Structure. Biophysical Journal. [Link]

  • Czabany, T., et al. (2006). Reinvestigation by Phosphorus NMR of Lipid Distribution in Bicelles. Biophysical Journal. [Link]

  • Lu, Z., et al. (2013). Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition. Journal of the American Chemical Society. [Link]

  • Lu, Z., et al. (2013). Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition. Journal of the American Chemical Society. [Link]

  • Beaugrand, M., et al. (2014). Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles. ResearchGate. [Link]

  • De Angelis, A. A., & Opella, S. J. (2007). Bicelle samples for solid-state NMR of membrane proteins. Nature Protocols. [Link]

  • Vinchurkar, M. S., et al. (2009). Comprehensive analysis of lipid dynamics variation with lipid composition and hydration of bicelles using nuclear magnetic resonance (NMR) spectroscopy. The Journal of Physical Chemistry B. [Link]

  • Cherezov, V., & Caffrey, M. (2022). Mechanisms of membrane protein crystallization in 'bicelles'. Acta Crystallographica Section D: Structural Biology. [Link]

  • Kiselev, M. A., & Lesieur, P. (2022). The Elucidation of the Molecular Mechanism of the Extrusion Process. International Journal of Molecular Sciences. [Link]

  • Alsop, R. J., et al. (2021). Effect of pH on the phase behavior of DMPC bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Copeland, B. R., & McConnell, H. M. (1980). The phase behavior of mixed phosphatidylglycerol/phosphatidylcholine multilamellar and unilamellar vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Faham, S., & Bowie, J. U. (2012). High-throughput Crystallization of Membrane Proteins Using the Lipidic Bicelle Method. Journal of Visualized Experiments. [Link]

  • Pinto, S. N., et al. (2020). Structural Versatility of Bicellar Systems and Their Possibilities as Colloidal Carriers. ResearchGate. [Link]

  • Ueda, K., et al. (2022). Preparation of Planar Lipid Bilayer Membrane by Utilizing Bicelles and Its Characterization. Kagaku Kogaku Ronbunshu. [Link]

  • Ghorbani, M., et al. (2022). Extrusion: A New Method for Rapid Formulation of High-Yield, Monodisperse Nanobubbles. Advanced Materials Technologies. [Link]

  • Singh, S. M., et al. (2015). A single freeze-thawing cycle for highly efficient solubilization of inclusion body proteins and its refolding into bioactive form. Journal of Bioscience and Bioengineering. [Link]

  • Dargel, C., et al. (2024). Decomposition of mixed DMPC-aescin vesicles to bicelles is linked to the lipid's main phase transition. Journal of Colloid and Interface Science. [Link]

  • Glover, K. J., et al. (2018). A novel lipid-polymer system with unique properties has potential in drug delivery and biotechnology applications. bioRxiv. [Link]

  • Singh, S. M., et al. (2015). A Single Freeze-Thawing Cycle for Highly Efficient Solubilization of Inclusion Body Proteins and Its Refolding Into Bioactive Form. Journal of Bioscience and Bioengineering. [Link]

  • Sreedhara, A., et al. (2021). Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics. Scientific Reports. [Link]

  • Sari, Y. P., et al. (2024). Effect of Freeze-Thaw Cycles Method to Transfersome Characteristics for Growth Protein Encapsulation. International Journal of Technology. [Link]

  • Wang, Y., et al. (2023). Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates. Foods. [Link]

Sources

Optimization

Technical Support Center: Reconstituting Proteins into DNPC Membranes

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the reconstitution of membrane proteins using Diisobutylene/Maleic Acid (DIBMA) copolymers, also known as DNPC (DIBMA...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the reconstitution of membrane proteins using Diisobutylene/Maleic Acid (DIBMA) copolymers, also known as DNPC (DIBMA Native Protein Copolymer) membranes or DIBMALPs (DIBMA Lipid Particles). This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of membrane protein stabilization. Here, we synthesize field-proven insights and foundational scientific principles to help you troubleshoot common challenges and optimize your experimental workflows.

Introduction: The Power and Pitfalls of DIBMA

The use of amphiphilic copolymers to extract membrane proteins directly from their native lipid environment represents a significant leap forward from traditional detergent-based methods.[1][2] DIBMA, an aliphatic copolymer, offers distinct advantages over its well-known aromatic counterpart, Styrene Maleic Acid (SMA).[3] Notably, DIBMA does not exhibit strong absorbance at 280 nm, which simplifies protein quantification, and it shows a higher tolerance for divalent cations like Mg²⁺ and Ca²⁺, which are essential for the function of many membrane proteins.[3][4][5][6]

However, like any powerful tool, success with DIBMA requires a nuanced understanding of the underlying biophysical principles. Challenges such as low reconstitution efficiency, sample aggregation, and particle heterogeneity are common hurdles. This guide is structured to provide clear, actionable solutions to these problems, grounded in authoritative scientific evidence.

Frequently Asked Questions (FAQs)

Q1: How does DIBMA actually form a nanodisc?

A1: DIBMA functions via a detergent-free mechanism often described as a "cookie-cutter" model.[4] The amphiphilic polymer inserts its hydrophobic diisobutylene groups into the lipid bilayer. As the polymer concentration increases, it destabilizes the membrane, eventually fragmenting it and wrapping around patches of the lipid bilayer to form disc-shaped particles.[2][7] The membrane protein of interest is captured within this native lipid environment, shielded from the aqueous solvent by the DIBMA belt.

Q2: What are the main advantages of DIBMA compared to SMA copolymers?

A2: DIBMA presents several key advantages:

  • Spectroscopic Transparency: Lacking an aromatic styrene ring, DIBMA does not absorb light in the far-UV range (e.g., 280 nm), preventing interference with common protein concentration measurements.[3][4]

  • Divalent Cation Tolerance: DIBMA is less sensitive to precipitation by divalent cations (Mg²⁺, Ca²⁺) than SMA, making it compatible with a wider range of functional assays that require these ions.[3][6][8]

  • Milder Lipid Perturbation: Studies suggest DIBMA has a milder impact on the order and dynamics of lipid acyl chains compared to SMA, potentially preserving a more native-like lipid environment.[3][9]

Q3: What are the known limitations or disadvantages of using DIBMA?

A3: Researchers should be aware of a few potential drawbacks:

  • Solubilization Efficiency: For some membrane proteins, DIBMA may exhibit lower solubilization yields compared to SMA.[4][5][6] The optimal choice of polymer can be protein-dependent.

  • Particle Stability: DIBMALPs may be less stable over time compared to SMALPs under certain conditions.[5][6] This can be linked to the larger and potentially less rigid particle structure that DIBMA tends to form.

  • Size Heterogeneity: Commercially available DIBMA often has a broad molecular weight distribution, which can contribute to a more heterogeneous population of nanodiscs.[1]

Troubleshooting Guide: From Problem to Solution

This section addresses the most common issues encountered during protein reconstitution in DIBMA nanodiscs.

Problem 1: Low or No Protein Incorporation into Nanodiscs

This is the most frequent challenge, often characterized by the target protein remaining in the pellet after ultracentrifugation or eluting in the void volume during Size Exclusion Chromatography (SEC).

  • Potential Cause A: Suboptimal Polymer-to-Lipid Ratio

    • Scientific Rationale: The ratio of DIBMA to lipid is the primary determinant of nanodisc size and the efficiency of membrane solubilization.[10][11] An insufficient amount of polymer will fail to completely solubilize the lipid vesicles, while an excessive amount can lead to the formation of very small, protein-free micelles.[7][12]

    • Solution: Perform a systematic titration of the DIBMA copolymer against a fixed concentration of lipid vesicles. Monitor the transition from vesicles to nanodiscs using Dynamic Light Scattering (DLS) to observe the change in particle size and polydispersity. The optimal ratio is typically the lowest concentration that results in a monodisperse population of nanodiscs. Refer to Protocol 2 for a detailed methodology.

  • Potential Cause B: Inappropriate DIBMA Molar Mass

    • Scientific Rationale: The chain length of the DIBMA polymer significantly impacts its ability to form stable nanodiscs. Research has shown that DIBMA with molar masses in the range of 3–7 kDa provides the highest rate of nanodisc formation and protein extraction efficiency.[1][13][14] Polymers that are too short may be unable to stabilize the lipid disc, while polymers that are too long can be inefficient.

    • Solution: Verify the molar mass of your DIBMA stock. If possible, source DIBMA synthesized via RAFT-mediated polymerization, which offers a more controlled, narrow molecular weight distribution compared to conventional free-radical polymerization, leading to more homogeneous nanodiscs.[13][14]

  • Potential Cause C: Unfavorable Buffer Conditions (pH & Ionic Strength)

    • Scientific Rationale: DIBMA is a polyanionic copolymer. At neutral to alkaline pH, its maleic acid groups are deprotonated and negatively charged. This can lead to strong Coulombic (electrostatic) repulsion with negatively charged lipid headgroups (e.g., PG, PS) in the membrane, hindering the polymer's ability to insert and solubilize.[10][11][15]

    • Solution:

      • Optimize pH: Work within a pH range of 7.5 to 9.0 where DIBMA is effective.[10]

      • Increase Ionic Strength: Enhance the solubilization efficiency by adding monovalent salts (e.g., 150-200 mM NaCl). The salt ions screen the electrostatic repulsion between the polymer and the membrane, facilitating insertion.[2][10][11]

Problem 2: Sample Aggregation or Precipitation During Reconstitution

Precipitation is a clear sign of instability, either of the nanodiscs themselves or the target protein.

  • Potential Cause A: Excessive Divalent Cation Concentration

    • Scientific Rationale: Although DIBMA is more tolerant to divalent cations than SMA, high concentrations will eventually cause precipitation.[6][8] The cations can form salt bridges between the negatively charged carboxyl groups of the polymer chains, causing the nanodiscs to cross-link and aggregate.

    • Solution: If divalent cations are required for your protein's function, determine the critical precipitation concentration for your specific system. For DIBMA, precipitation often begins around 10 mM Mg²⁺ or 5 mM Ca²⁺.[15] If higher concentrations are needed, consider alternative, more resistant copolymers like zwitterionic or Glyco-DIBMA variants.[16][17][18]

  • Potential Cause B: Incorrect Incubation Temperature

    • Scientific Rationale: The solubilization process is most efficient when the lipid bilayer is in a fluid, liquid-crystalline phase (Ld). If the incubation temperature is below the lipid's main phase transition temperature (Tm), the lipids will be in a rigid gel state (So), which is highly resistant to polymer insertion.[9]

    • Solution: Ensure that all incubation steps involving the polymer and lipids are performed at a temperature well above the Tm of the lipid composition being used. For example, for DMPC (Tm ≈ 24°C), incubations should be performed at room temperature or 30°C.[3]

Problem 3: Heterogeneous Nanodisc Population

This issue is identified by a broad, poorly resolved peak on SEC or a high polydispersity index (PDI > 0.3) in DLS analysis.

  • Potential Cause A: Incomplete Solubilization or Equilibration

    • Scientific Rationale: Nanodisc formation is not instantaneous. Insufficient incubation time or polymer concentration can result in a mixed population of fully formed nanodiscs, partially solubilized vesicles, and aggregates.[7]

    • Solution:

      • Increase the incubation time (overnight at the appropriate temperature is common).[19]

      • Re-evaluate the polymer-to-lipid ratio (see Problem 1, Cause A).

      • Always purify the final reconstitution mixture using SEC to separate the desired monodisperse nanodisc fraction from aggregates and unincorporated components.[20][21]

  • Potential Cause B: Instability of DIBMALPs

    • Scientific Rationale: DIBMA nanodiscs can be inherently less stable than their SMA counterparts, which may lead to gradual disassembly or fusion over time, increasing heterogeneity.[5][6]

    • Solution: Use freshly prepared DIBMALPs for all critical experiments. Store samples at 4°C and avoid freeze-thaw cycles unless stability has been explicitly confirmed for your specific protein-lipid system.

Visualizing the Process
Workflow for Protein Reconstitution in DIBMA Nanodiscs

G cluster_prep 1. Preparation cluster_reconstitution 2. Reconstitution cluster_purification 3. Purification & QC Lipids Prepare Lipid Vesicles (e.g., LUVs via extrusion) Mix Mix Vesicles, Protein, & DIBMA (at optimized ratio) Lipids->Mix Protein Purify Target Membrane Protein Protein->Mix Polymer Prepare DIBMA Stock (in appropriate buffer) Polymer->Mix Incubate Incubate (>Tm, with agitation) Mix->Incubate Centrifuge Ultracentrifugation (pellet unsolubilized material) Incubate->Centrifuge SEC Size Exclusion Chromatography (isolate nanodisc peak) Centrifuge->SEC QC Quality Control (DLS, SDS-PAGE, TEM) SEC->QC Final Monodisperse Protein-Loaded DIBMA Nanodiscs QC->Final

Caption: Experimental workflow for DIBMA nanodisc reconstitution.

Troubleshooting Logic Diagram

G cluster_low_yield cluster_agg cluster_hetero Problem Observed Problem P1 Low/No Protein Incorporation Problem->P1 P2 Precipitation/ Aggregation Problem->P2 P3 Heterogeneous Sample (Broad Peak) Problem->P3 C1a Wrong Polymer:Lipid Ratio P1->C1a C1b Wrong Polymer Molar Mass P1->C1b C1c Bad Buffer Conditions P1->C1c S1a Solution: Titrate Ratio (Protocol 2) C1a->S1a S1b Solution: Use 3-7 kDa Polymer C1b->S1b S1c Solution: Adjust pH (7.5-9.0) & Ionic Strength C1c->S1c C2a High [Divalent Cations] P2->C2a C2b Temp < Lipid Tm P2->C2b S2a Solution: Lower [Cation] or use modified polymer C2a->S2a S2b Solution: Incubate > Lipid Tm C2b->S2b C3a Incomplete Solubilization P3->C3a C3b DIBMALP Instability P3->C3b S3a Solution: Increase Incubation Time & Purify via SEC C3a->S3a S3b Solution: Use Fresh Samples, Store at 4°C C3b->S3b

Caption: Decision tree for troubleshooting DIBMA reconstitution.

Key Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)
  • Prepare a lipid film from a stock of lipids dissolved in chloroform by evaporating the solvent under a stream of nitrogen gas.

  • Dry the film under vacuum for at least 2 hours to remove all residual solvent.

  • Hydrate the lipid film in the desired experimental buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final lipid concentration of 10-20 mM.

  • Agitate the suspension for 15 minutes.

  • To create LUVs with a uniform size, extrude the suspension 21-35 times through a polycarbonate filter with a 100 nm pore size using a mini-extruder.[11] Perform this step above the Tm of the lipids.

Protocol 2: Titration to Determine Optimal DIBMA-to-Lipid Ratio
  • Prepare a series of microcentrifuge tubes, each containing a fixed amount of your LUV suspension (e.g., 1 mM final lipid concentration).

  • Add increasing amounts of a concentrated DIBMA stock solution to achieve a range of polymer:lipid weight ratios (e.g., from 0.5:1 to 4:1 w/w).

  • Incubate all samples under identical conditions (e.g., 1-2 hours at 30°C with gentle agitation).

  • Analyze each sample using Dynamic Light Scattering (DLS).

  • Plot the average particle diameter (Z-average) and the Polydispersity Index (PDI) against the polymer:lipid ratio.

  • The optimal ratio is generally the point at which the particle size stabilizes at a minimum value (typically 10-40 nm) and the PDI is lowest (<0.25), indicating the formation of a homogeneous nanodisc population.[12]

Protocol 3: Reconstitution of a Target Protein into DIBMALPs
  • Combine your LUVs and purified membrane protein in a tube. The final concentration and ratios will need to be empirically determined, but a molar ratio of 1:50 to 1:150 (Protein:Lipid) is a common starting point.

  • Add the DIBMA stock solution to the protein/lipid mixture to achieve the optimal polymer:lipid ratio determined in Protocol 2 . A typical starting point is a 2.5% (w/v) final polymer concentration.

  • Incubate the mixture overnight at 4°C or for 2-4 hours at room temperature (must be >Tm) with gentle end-over-end rotation.

  • Pellet any unsolubilized membrane and aggregated material by ultracentrifugation (e.g., 100,000 x g for 30-60 minutes at 4°C).

  • Carefully collect the supernatant, which contains the soluble DIBMALPs.

Protocol 4: Quality Control via SEC and DLS
  • Equilibrate a size exclusion chromatography column (e.g., Superdex 200 Increase 10/300 GL) with your final buffer.[19]

  • Load the supernatant from Protocol 3 onto the column.

  • Monitor the elution profile at 280 nm (for protein) and, if possible, another wavelength for light scattering.

  • A successful reconstitution will show a monodisperse peak where your protein co-elutes with the nanodiscs. An earlier, broader peak or void-volume peak indicates aggregation.

  • Collect fractions across the peak and analyze them by:

    • SDS-PAGE: To confirm the presence and integrity of your target protein.

    • DLS: To measure the size and homogeneity of the purified nanodiscs.[12]

    • Negative-Stain Transmission Electron Microscopy (TEM): To visually confirm the presence of discoidal particles.[19]

Comparative Summary of Polymer Properties
FeatureDIBMA (Diisobutylene Maleic Acid)SMA (Styrene Maleic Acid)
Hydrophobic Moiety Aliphatic (Diisobutylene)Aromatic (Styrene)
UV Absorbance (280 nm) Negligible[3][4]Strong interference[3]
Divalent Cation Tolerance Moderate (precipitates at ~5-10 mM)[5][15]Low (precipitates at low mM concentrations)[6][8]
Typical Nanodisc Size Generally larger (20-40 nm)[10]Generally smaller
Lipid Packing Perturbation Considered milder[3][9]More significant
Relative Solubilization Yield Can be lower for some proteins[5][6]Often higher
Relative Stability May be lower[5][6]Generally higher
References
  • Oluwole, A. O., Danielczak, B., Meister, A., Babalola, J. O., Vargas, C., & Keller, S. (2017). Formation of Lipid-Bilayer Nanodiscs by Diisobutylene/Maleic Acid (DIBMA) Copolymer. Langmuir, 33(49), 14378–14388. [Link]

  • Grethen, A., et al. (2020). Influence of DIBMA Polymer Length on Lipid Nanodisc Formation and Membrane Protein Extraction. memtein.com. [Link]

  • Oluwole, A. O., et al. (2017). Formation of Lipid-Bilayer Nanodiscs by Diisobutylene/Maleic Acid (DIBMA) Copolymer. memtein. [Link]

  • Grethen, A., et al. (2020). Influence of DIBMA Polymer Length on Lipid Nanodisc Formation and Membrane Protein Extraction. Biomacromolecules, 22(2), 763–772. [Link]

  • Cube Biotech. What are synthetic nanodiscs?. Cube Biotech Website. [Link]

  • Snape, M., et al. (2020). A comparison of SMA (styrene maleic acid) and DIBMA (di-isobutylene maleic acid) for membrane protein purification. Aston Research Explorer. [Link]

  • Snape, M., et al. (2020). A comparison of SMA (styrene maleic acid) and DIBMA (di-isobutylene maleic acid) for membrane protein purification. ResearchGate. [Link]

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  • Rong, L., et al. (2022). Lipid packing is disrupted in copolymeric nanodiscs compared with intact membranes. Biophysical Journal, 121(3), 437-448. [Link]

  • Lenz, J., et al. (2023). Effect of Cholesterol on the Structure and Composition of Glyco-DIBMA Lipid Particles. Langmuir, 39(10), 3737–3747. [Link]

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  • Bali, S., et al. (2021). Structure of Diisobutylene Maleic Acid Copolymer (DIBMA) and Its Lipid Particle as a “Stealth” Membrane-Mimetic for Membrane Protein Research. ACS Applied Bio Materials, 4(5), 4433–4442. [Link]

  • Angi, N., et al. (2023). Structural Insights into Polymer-Bounded Lipid Nanodiscs. The Schreiber Group. [Link]

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  • Stehle, P., et al. (2021). A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs. Nanoscale, 13(45), 19069-19076. [Link]

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  • Moysa, A. (2016). Does anyone have any experience with membrane protein reconstitution in nannodiscs?. ResearchGate. [Link]

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Troubleshooting

DNPC Solutions: Technical Support Center for Long-Term Storage

Welcome to the technical support center for the long-term storage of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DNPC) solutions. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the long-term storage of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DNPC) solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of your DNPC preparations. As Senior Application Scientists, we understand that the success of your experiments hinges on the quality of your reagents. This center offers troubleshooting guides and frequently asked questions to address common challenges encountered during the storage of DNPC solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter with your DNPC solutions, providing potential causes and actionable solutions.

1. Q: My DNPC solution, which was previously clear, has become cloudy or has visible precipitates. What is the cause and how can I resolve this?

A: Cloudiness or precipitation in a DNPC solution is a common indicator of instability.[1][2][3][4] The primary causes are often related to temperature fluctuations, solvent choice, or chemical degradation.

  • Causality: DNPC is a phospholipid with a specific phase transition temperature. When stored below this temperature, the lipid molecules can arrange into more ordered, less soluble structures, leading to precipitation. Additionally, degradation products, such as free fatty acids from hydrolysis, can have lower solubility in the chosen solvent system.

  • Immediate Actions:

    • Gentle Warming: Try gently warming the solution to a temperature slightly above DNPC's main phase transition temperature (approximately 41°C). This can help redissolve small aggregates. Avoid aggressive heating, which can accelerate degradation.

    • Solvent Check: Ensure the solvent system is appropriate for DNPC. While DNPC is soluble in organic solvents like ethanol, its solubility can be limited in aqueous buffers.[5]

  • Preventative Measures & Long-Term Solutions:

    • Optimized Storage Temperature: For organic solutions of saturated lipids like DNPC, storage at -20°C is recommended.[6][7][8] Avoid repeated freeze-thaw cycles, which can disrupt the solution's homogeneity.

    • Consider Lyophilization: For long-term storage, especially for aqueous preparations, lyophilization (freeze-drying) into a stable powder is a superior method.[9][10] Reconstitution should be done carefully with an appropriate buffer.

    • Incorporate Cryoprotectants: If you must freeze aqueous solutions, the addition of cryoprotectants like sucrose or trehalose is crucial.[9][10][11][12][13] These sugars form a glassy matrix that protects the lipid structures during freezing and thawing.

2. Q: I am observing unexpected results in my experiments (e.g., altered membrane fluidity, decreased encapsulation efficiency). Could this be related to the degradation of my stored DNPC solution?

A: Yes, suboptimal storage can lead to chemical degradation of DNPC, which can significantly impact its performance in downstream applications. The two primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the ester bonds in the DNPC molecule, releasing free fatty acids and lysophospholipids.[14][15]

    • Impact: The presence of these degradation products can alter the packing of the lipid bilayer, affecting membrane fluidity and permeability.

    • Detection: Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of degradation products.[16][17][18][19][20] A shift in the pH of an unbuffered solution can also indicate hydrolysis, as the released fatty acids are acidic.

  • Oxidation: Although DNPC is a saturated phospholipid and thus less susceptible to oxidation than its unsaturated counterparts, oxidation can still occur over long storage periods, especially if exposed to oxygen and light.[21][22][23][24][25]

    • Impact: Oxidized lipids can lead to the formation of reactive byproducts that can cross-link with other molecules, altering the structural integrity of liposomes or lipid nanoparticles.

    • Prevention:

      • Inert Atmosphere: Always store DNPC solutions, especially in organic solvents, under an inert gas like argon or nitrogen to displace oxygen.[6][7][8]

      • Antioxidants: For formulations where it is permissible, the inclusion of lipid-soluble antioxidants such as α-tocopherol (Vitamin E) can help mitigate oxidative damage.[26][27][28]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the best practices for the long-term storage of DNPC solutions.

1. Q: What is the ideal solvent for storing DNPC?

A: For long-term storage, dissolving DNPC in a suitable organic solvent is recommended over aqueous solutions.[6][7]

  • Organic Solvents: Chloroform or ethanol are commonly used.[5][16] When using organic solvents, it is critical to use glass containers with Teflon-lined caps, as plastics can leach impurities into the solvent.[6][7][8]

  • Aqueous Solutions: Storing DNPC in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis.[6] If aqueous preparations are necessary, they should be used within a few days and stored at 4°C.

2. Q: How should I handle powdered DNPC?

A: As a saturated lipid, DNPC is relatively stable as a powder.[6][7]

  • Storage Conditions: Store the powder in a glass container with a Teflon-lined cap at -20°C or below.[6][7][29]

  • Handling: Before opening the container, allow it to warm to room temperature to prevent moisture condensation on the cold powder, which can promote hydrolysis.[6][7]

3. Q: What are the best practices for preparing DNPC solutions for long-term storage?

A: The following table summarizes the key recommendations:

ParameterRecommendation for Organic SolutionsRecommendation for Aqueous Formulations (Short-Term)Recommendation for Lyophilized Formulations (Long-Term)
Storage Temperature -20°C ± 4°C[6][7][8]4°C (for 5-7 days)Room temperature or -20°C[12]
Container Glass vial with Teflon-lined cap[6][7][8]Glass or appropriate plastic vialGlass vial
Atmosphere Overlay with inert gas (Argon or Nitrogen)[6][7][8]N/AStore under vacuum or inert gas
Additives None typically requiredpH buffer (maintain neutral pH)Cryoprotectants (e.g., 20% w/v sucrose or trehalose)[12]
Handling Use glass or stainless steel for transfers[7]Standard sterile techniquesReconstitute with appropriate buffer

4. Q: How can I assess the quality of my stored DNPC solution?

A: A combination of visual inspection and analytical methods can be used.

  • Visual Inspection: Check for clarity, absence of precipitation, and any color change.

  • Analytical Methods:

    • Chromatography (TLC, HPLC): To detect and quantify degradation products.[16][17][18][19][20]

    • Dynamic Light Scattering (DLS): For liposomal or nanoparticle formulations, DLS can assess particle size and polydispersity, which can change upon aggregation due to instability.

    • pH Measurement: A decrease in the pH of an unbuffered aqueous solution can indicate hydrolysis.

Part 3: Visualizations and Protocols

Diagrams

Below are diagrams illustrating key concepts related to DNPC storage and degradation.

cluster_storage DNPC Storage Workflow DNPC_powder DNPC Powder dissolve Dissolve in Organic Solvent DNPC_powder->dissolve lyophilize Lyophilize with Cryoprotectant DNPC_powder->lyophilize store_organic Store at -20°C under Inert Gas dissolve->store_organic store_lyo Store Lyophilized Powder lyophilize->store_lyo

Caption: Recommended workflows for preparing DNPC for long-term storage.

DNPC {DNPC | Dipalmitoyl-sn-glycero-3-phosphocholine} hydrolysis {Hydrolysis | (Presence of Water)} DNPC->hydrolysis Ester Bond Cleavage oxidation {Oxidation | (Presence of Oxygen, Light)} DNPC->oxidation Acyl Chain Modification products_hydro Degradation Products - Lysophospholipid - Free Fatty Acids hydrolysis->products_hydro products_oxi Degradation Products - Aldehydes - Carboxylic Acids oxidation->products_oxi

Caption: Primary degradation pathways for DNPC during storage.

Experimental Protocols

Protocol 1: Basic Stability Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a simple method to qualitatively assess the hydrolytic degradation of DNPC.

  • Materials:

    • Silica gel TLC plates

    • Developing solvent (e.g., chloroform:methanol:water 65:25:4 v/v/v)

    • Iodine vapor or a suitable phospholipid stain (e.g., molybdenum blue)

    • Stored DNPC solution

    • Freshly prepared DNPC solution (as a control)

    • Lysophosphatidylcholine standard (optional)

  • Procedure:

    • Spot a small amount of the stored DNPC solution and the fresh control solution onto the TLC plate.

    • Allow the spots to dry completely.

    • Place the TLC plate in a developing chamber containing the developing solvent.

    • Allow the solvent front to migrate up the plate.

    • Remove the plate and allow it to dry.

    • Visualize the spots using iodine vapor or a phospholipid-specific stain.

  • Interpretation:

    • The fresh DNPC solution should show a single major spot.

    • The stored solution, if degraded by hydrolysis, will show an additional spot corresponding to the more polar lysophospholipid, which will have a lower Rf value (it will not travel as far up the plate).

References

  • The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid-Based Nanoparticles for mRNA and DNA Delivery. PubMed. [Link]

  • How is Lipid Nanoparticle Stability Maintained in Storage?. Helix Biotech. [Link]

  • Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine. Scilight Press. [Link]

  • Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. Dovepress. [Link]

  • Liposomal Antioxidants for Protection against Oxidant-Induced Damage. PMC - NIH. [Link]

  • Phospholipids in Foods: Prooxidants or Antioxidants?. ResearchGate. [Link]

  • Storage & Handling of Lipids. Stratech. [Link]

  • (PDF) Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine. ResearchGate. [Link]

  • For how long can I store lipids (in solution) in -20°C freezer?. ResearchGate. [Link]

  • A Comparative Study of the Influence of Lipid Composition on Stability, In Vitro Release, and Antioxidant Activity of Quercetin-loaded Ceramide-containing Liposomes for Topical Delivery. PubMed. [Link]

  • Phase stability of phosphatidylcholines in dimethylsulfoxide solutions. PMC - NIH. [Link]

  • Development of Antioxidant-Loaded Nanoliposomes Employing Lecithins with Different Purity Grades. PMC - NIH. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions.. ResearchGate. [Link]

  • Factors affecting the stability of detergent-solubilized cholinephosphotransferase and ethanolaminephosphotransferase. PubMed. [Link]

  • Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. PubMed. [Link]

  • Preparation, Characterization, and Use of Antioxidant-Liposomes. ResearchGate. [Link]

  • Chemical structure of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine.... ResearchGate. [Link]

  • Oxidation of N-Nitrosoalkylamines by human cytochrome P450 2A6: sequential oxidation to aldehydes and carboxylic acids and analysis of reaction steps. PubMed. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. [Link]

  • Electrochemical Investigation of the Stability of Poly-Phosphocholinated Liposomes. MDPI. [Link]

  • Forced degradation and impurity profiling. ScienceDirect. [Link]

  • Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed. [Link]

  • Solubility of Poorly Soluble Drugs in Phosphatidylcholine-Based Drug Delivery Systems: Comparison of the Loading Capacity in the Bulk Formulation and Its Dispersed State. MDPI. [Link]

  • Stability and compatibility of parenteral nutrition solutions; a review of influencing factors. ResearchGate. [Link]

  • An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. ResearchGate. [Link]

  • Precipitation. Wikipedia. [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]

  • Precipitation. Understanding Global Change. [Link]

  • Biological redox reactions (video). Khan Academy. [Link]

  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]

  • Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate). NIH. [Link]

  • Degradation of Samples Due to Hydrolysis in HPLC Columns. MicroSolv. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Pathway of Hydrolysis in Neutral Condition for Drug Substance and Drug Product (21). ResearchGate. [Link]

  • Precipitation | Rain, Snow, Sleet & Hail. Britannica. [Link]

  • Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). YouTube. [Link]

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Optimization

Technical Support Center: Control of 1,2-Dinonanoylphosphatidylcholine (DNPC) Liposome Size

Welcome to the technical support center for the precise control of 1,2-Dinonanoylphosphatidylcholine (DNPC) liposome size. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the precise control of 1,2-Dinonanoylphosphatidylcholine (DNPC) liposome size. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into tailoring the dimensions of your DNPC vesicles. Here, we will move beyond simple procedural lists to explore the underlying principles that govern liposome formation and size, ensuring your experimental outcomes are both predictable and reproducible.

Understanding DNPC: The Foundation of Your Liposomes

1,2-Dinonanoylphosphatidylcholine (DNPC) is a saturated phospholipid with two nine-carbon acyl chains. A critical parameter for any lipid in liposome formulation is its phase transition temperature (T_m), the temperature at which the lipid transitions from a rigid gel phase to a fluid liquid-crystalline phase. For saturated phosphatidylcholines, the T_m decreases with shorter acyl chain lengths. While direct experimental values for DNPC (C9:0) are not widely published, based on the trend observed for other saturated phosphatidylcholines such as 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (C8:0 PC) having a T_m around -100°C and 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC; C12:0) with a T_m of -2°C, it is safe to conclude that the T_m of DNPC is well below 0°C.[1][2] This is a significant practical advantage, as it means that DNPC will be in the fluid phase at ambient and refrigerated temperatures, simplifying the preparation process.

FAQs: Foundational Knowledge for DNPC Liposome Size Control

Q1: Why is controlling the size of my DNPC liposomes so important?

A1: The size of your liposomes is a critical determinant of their in-vitro and in-vivo performance. It directly influences their circulation half-life, biodistribution, cellular uptake, and drug release kinetics. Smaller liposomes (typically under 200 nm) often exhibit longer circulation times and can more readily accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.

Q2: What are the primary methods for controlling the size of DNPC liposomes?

A2: The most common and effective methods for controlling liposome size are extrusion, sonication, and microfluidics. Each method offers distinct advantages and is suited for different experimental scales and desired size ranges.

Q3: Does the concentration of DNPC in my initial lipid solution affect the final liposome size?

A3: Yes, lipid concentration can influence liposome size. Generally, at higher lipid concentrations, there is a tendency to form larger liposomes. It is crucial to maintain a consistent lipid concentration to ensure batch-to-batch reproducibility.

Q4: How does the composition of my hydration buffer impact liposome size and stability?

A4: The pH and ionic strength of your hydration buffer are critical. Extreme pH values can lead to hydrolysis of the phospholipid.[3][4] High ionic strength can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation. For DNPC liposomes, a buffer with a pH in the neutral range (6.5-7.5) and moderate ionic strength (e.g., 100-150 mM NaCl) is a good starting point.

Troubleshooting Guide: Common Issues in DNPC Liposome Sizing

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Liposome Size (High Polydispersity) 1. Incomplete hydration of the lipid film.2. Insufficient number of extrusion cycles.3. Inconsistent sonication energy input.4. Clogged extruder membrane.1. Ensure the hydration buffer is at a temperature well above the T_m of any other lipids in the formulation and hydrate for an adequate time with intermittent vortexing.2. Perform an odd number of extrusion cycles (e.g., 11 or 21) for optimal results.3. For probe sonication, keep the sample on ice to prevent overheating and ensure the probe tip is properly submerged. For bath sonication, ensure the sample is centrally located in the bath.4. If high back pressure is experienced during extrusion, inspect the membrane for clogging. Consider pre-filtering the liposome suspension through a larger pore size membrane first.
Liposome Aggregation Over Time 1. Insufficient surface charge.2. High ionic strength of the storage buffer.3. Improper storage temperature.1. DNPC is a neutral lipid. If aggregation is an issue, consider incorporating a small molar percentage (5-10%) of a charged lipid like 1,2-dinonanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) for a negative charge or 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) for a positive charge to increase electrostatic repulsion.2. Store liposomes in a buffer with low to moderate ionic strength.3. Store at 4°C. Do not freeze unless a cryoprotectant is used, as freezing can disrupt the liposome structure.
Liposome Size is Larger Than Expected 1. Lipid concentration is too high.2. Extrusion membrane pore size is larger than desired.3. Insufficient sonication time or power.1. Try decreasing the initial DNPC concentration.2. Ensure you are using the correct membrane pore size. Note that extruded liposomes are often slightly larger than the pore size of the membrane.3. Increase the sonication duration or the power output. Monitor the sample temperature to avoid lipid degradation.

Experimental Protocols for DNPC Liposome Size Control

Method 1: Extrusion for Defined Size Distribution

Extrusion is a widely used technique to produce unilamellar vesicles with a homogenous size distribution. The process involves forcing a liposome suspension through a polycarbonate membrane with a defined pore size.

Protocol:

  • Lipid Film Hydration:

    • Dissolve DNPC (and any other lipids, such as cholesterol) in a suitable organic solvent (e.g., chloroform).

    • Remove the solvent under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the wall of a round-bottom flask.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with your chosen aqueous buffer by vortexing. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of cycles (e.g., 11 or 21 times). The final pass should be into a clean syringe to collect the extruded liposomes.

    • The resulting liposome suspension should be more translucent than the initial MLV suspension.

Diagram of the Liposome Extrusion Workflow

G cluster_prep Preparation cluster_extrusion Extrusion cluster_result Result Lipid Film Lipid Film Hydration Hydration Lipid Film->Hydration Add Buffer & Vortex MLV Suspension MLV Suspension Hydration->MLV Suspension Load Syringe Load Syringe MLV Suspension->Load Syringe Extruder Extruder Load Syringe->Extruder Pass 1 Pass through membrane Extruder->Pass 1 Pass N Repeat N times (odd number) Pass 1->Pass N Collect Collect Pass N->Collect Unilamellar Liposomes Unilamellar Liposomes Collect->Unilamellar Liposomes

Caption: Workflow for preparing size-controlled liposomes by extrusion.

Method 2: Sonication for Small Unilamellar Vesicles (SUVs)

Sonication uses sound energy to disrupt MLVs and reform them into smaller, unilamellar vesicles.

Protocol:

  • Prepare MLV Suspension: Follow step 1 from the extrusion protocol.

  • Sonication:

    • Probe Sonication: Immerse the tip of the sonicator into the MLV suspension. It is critical to keep the sample in an ice bath to prevent overheating, which can cause lipid degradation. Sonicate in pulses (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-10 minutes.

    • Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. The sonication time will generally be longer than for probe sonication (e.g., 15-30 minutes).

  • Purification (Optional but Recommended): Centrifuge the sonicated sample (e.g., at 10,000 x g for 10 minutes) to pellet any titanium particles from the probe tip or any remaining large lipid aggregates. Collect the supernatant containing the SUVs.

Diagram of the Sonication Process

G cluster_sonication Sonication cluster_result Result MLV Suspension MLV Suspension Probe Sonication Probe Sonication MLV Suspension->Probe Sonication High Energy Bath Sonication Bath Sonication MLV Suspension->Bath Sonication Lower Energy SUVs SUVs Probe Sonication->SUVs Bath Sonication->SUVs

Caption: Sonication methods for producing small unilamellar vesicles.

Method 3: Microfluidics for High Reproducibility

Microfluidics offers precise control over the mixing of a lipid-in-solvent stream with an aqueous stream, leading to highly reproducible liposome formation with narrow size distributions.

Protocol:

  • Prepare Solutions:

    • Dissolve DNPC in a water-miscible solvent like ethanol.

    • Prepare the aqueous buffer.

  • Microfluidic Mixing:

    • Pump the lipid-in-ethanol solution and the aqueous buffer through separate inlet channels of a microfluidic chip.

    • The streams converge, and the rapid mixing and solvent dilution cause the lipids to self-assemble into liposomes.

    • The size of the liposomes can be precisely controlled by adjusting the flow rate ratio (FRR) of the aqueous phase to the organic phase and the total flow rate (TFR). Higher FRRs generally result in smaller liposomes.

Diagram of Microfluidic Liposome Synthesis

G cluster_inputs Inputs cluster_process Microfluidic Chip cluster_output Output Aqueous Buffer Aqueous Buffer Mixing Channel Mixing Channel Aqueous Buffer->Mixing Channel Lipid in Solvent Lipid in Solvent Lipid in Solvent->Mixing Channel Monodisperse Liposomes Monodisperse Liposomes Mixing Channel->Monodisperse Liposomes Self-Assembly

Caption: Microfluidic approach for reproducible liposome synthesis.

The Role of Cholesterol in DNPC Liposomes

Incorporating cholesterol into your DNPC liposome formulation can significantly impact its properties. Cholesterol is known to increase the mechanical rigidity of the lipid bilayer. This increased rigidity can lead to the formation of larger liposomes. However, cholesterol also enhances the stability of the liposomes by reducing the permeability of the bilayer and preventing aggregation. The optimal amount of cholesterol will depend on your specific application and should be empirically determined.

References

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  • ResearchGate. (n.d.). Phase transition temperatures of DMPC determined by various... [Link]

  • Ueno, M. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Biochimica et biophysica acta, 1374(1-2), 27–36. [Link]

  • ResearchGate. (2017). What are the possible causes of aggregation of POPC-liposome coated silica nanoparticles after centrifugation? [Link]

  • Quora. (2013). How to prevent liposome aggregation. [Link]

  • Tan, C., & Wang, Y. (2021). Post-Processing Techniques for the Improvement of Liposome Stability. Molecules (Basel, Switzerland), 26(14), 4124. [Link]

  • ResearchGate. (2019). What is the reason for agglomeration of particles in liposome-curcumin suspension? [Link]

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Troubleshooting

Technical Support Center: Refining Protocols for High-Yield DMPC-Based Nanodisc Formation

Welcome to the technical support center for DMPC-based nanodisc formation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their nanodisc protocols for m...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DMPC-based nanodisc formation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their nanodisc protocols for maximum yield, homogeneity, and successful membrane protein incorporation. As a Senior Application Scientist, my goal is to provide you with not just the "how," but the critical "why" behind each step, grounded in established scientific principles and field-proven experience.

Nanodiscs offer a powerful, detergent-free platform for studying membrane proteins in a near-native lipid environment.[1][2][3] This is crucial because the lipid bilayer can significantly influence membrane protein structure and function, an effect often lost in traditional detergent micelles.[4] The self-assembly process, however, is a delicate equilibrium of multiple components. This guide will help you navigate the common challenges to achieve robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for designing a successful DMPC-nanodisc experiment.

Q1: What is the fundamental principle of nanodisc self-assembly?

A: Nanodisc formation is a thermodynamically driven self-assembly process triggered by the removal of detergent from a mixture of Membrane Scaffold Protein (MSP), phospholipids (like DMPC), and optionally, a target membrane protein.[5][6] Initially, all components are solubilized in detergent micelles. As the detergent is gradually removed (e.g., by hydrophobic beads like Bio-Beads), the system becomes unstable.[2] The components then re-organize into the most energetically favorable structure: a discoidal lipid bilayer encircled and stabilized by two MSP belts.[1] Your target membrane protein, if present and correctly solubilized, becomes spontaneously incorporated into this forming bilayer.

Q2: Why is the assembly temperature so critical when using DMPC?

A: The temperature is paramount due to the thermotropic phase behavior of DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine). DMPC has a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 24°C.[4][7]

  • Below Tm (<24°C): The DMPC acyl chains are in a tightly packed, ordered "gel" phase. This rigidity hinders the fluid mixing and reorganization required for efficient self-assembly, often leading to poor yield and heterogeneity.[4]

  • At or Above Tm (≥24°C): The acyl chains are in a disordered, "liquid" phase. This fluidity is essential for the lipids to properly arrange into a bilayer and for the MSP to wrap around them, resulting in efficient and homogeneous nanodisc formation.[4][8]

Therefore, conducting the assembly at or slightly above 24°C is a critical parameter for success with DMPC.

Q3: What are the recommended starting molar ratios for MSP and DMPC?

A: The molar ratio of phospholipid to MSP is the single most critical factor determining the homogeneity and yield of your nanodisc preparation.[5][9] This ratio dictates the size of the nanodisc, as it must satisfy the geometric constraints of the MSP belt length. Using a ratio that is far from the optimum will result in a wide variety of lipoprotein particles and aggregates.[5]

Below are empirically determined, recommended starting ratios for common MSP variants with DMPC. You should always perform a titration to find the optimal ratio for your specific protein and lipid stocks.

Membrane Scaffold Protein (MSP)Recommended Molar Ratio (DMPC : MSP)Expected Nanodisc DiameterReference
MSP1D180 : 1~9.5 nm[10]
MSP1D1-ΔH550 : 1~8.7 nm[11]
MSP1E3D1130 : 1~12.8 nm[12]

Q4: How do I choose the right detergent for assembly?

A: The choice of detergent is twofold: one for solubilizing the lipids (and MSP) for assembly, and one for solubilizing your target membrane protein.

  • For Assembly: Sodium cholate is the most traditionally recommended and well-characterized detergent for the initial solubilization of the MSP and DMPC mixture.[6] Its high critical micelle concentration (CMC) allows for rapid and efficient removal by dialysis or adsorbent beads.[6]

  • For Target Protein: Your membrane protein must first be extracted and purified in a separate detergent that maintains its stability and monomeric state.[13] Mild, non-ionic detergents like DDM (n-dodecyl-β-D-maltoside) are often excellent choices.[4][7] The key is that this detergent must also be efficiently removable by the chosen method (e.g., Bio-Beads) to allow for incorporation.[13]

Part 2: Experimental Workflow & Protocols
Overall Nanodisc Assembly Workflow

The following diagram illustrates the standard workflow for incorporating a detergent-solubilized membrane protein (MP) into DMPC nanodiscs.

NanodiscWorkflow cluster_prep Component Preparation cluster_assembly Assembly cluster_purification Purification & Analysis P1 1. Prepare DMPC & Cholate Stock A1 4. Mix DMPC, MSP, MP (at optimal ratios) P1->A1 P2 2. Prepare MSP Stock Solution P2->A1 P3 3. Prepare Solubilized Membrane Protein (MP) P3->A1 A2 5. Incubate > 24°C A1->A2 A3 6. Add Bio-Beads (Detergent Removal) A2->A3 A4 7. Incubate with Shaking (≥ 2 hours) A3->A4 U1 8. Remove Bio-Beads (Centrifugation/Filtration) A4->U1 U2 9. Affinity Chromatography (Optional, for MP) U1->U2 U3 10. Size Exclusion Chromatography (SEC) U2->U3 U4 11. Analyze Fractions (SDS-PAGE, DLS) U3->U4

Caption: General workflow for DMPC-nanodisc formation with a target membrane protein.

Protocol: DMPC Nanodisc Assembly (MSP1D1 Example)

This protocol is a starting point. Optimization, particularly of molar ratios, is essential.

  • Lipid Preparation:

    • Dry the required amount of DMPC from chloroform under a stream of nitrogen.

    • Resuspend the lipid film in a buffer (e.g., 20 mM Tris pH 7.4, 100 mM NaCl) containing sodium cholate to a final lipid concentration of 50 mM and cholate concentration of 100 mM.

    • Vortex and sonicate in a bath sonicator until the solution is crystal clear. This is your lipid stock.[6]

  • Assembly Mixture:

    • In a microcentrifuge tube, combine the DMPC/cholate stock, MSP1D1 protein stock, and your detergent-solubilized target membrane protein.

    • Aim for the following final molar ratios: DMPC:MSP1D1 = 80:1 and MSP1D1:Target Protein = 10:1 . These are starting points for optimization.[10][14]

    • Ensure the final cholate concentration remains above its CMC (typically >14 mM).[6] Adjust with buffer if necessary.

  • Incubation:

    • Incubate the assembly mixture for 1 hour at a temperature above DMPC's Tm (e.g., 25-30°C).

  • Detergent Removal:

    • Add pre-washed Bio-Beads SM-2 at a ratio of 0.8 g of damp beads per 1 mL of assembly mixture.[6][13]

    • Incubate on a rocker or orbital shaker at 25°C for a minimum of 2 hours.[6][13]

  • Purification:

    • Carefully remove the supernatant from the Bio-Beads.

    • Clarify the sample by centrifugation (e.g., 15,000 x g for 10 min) and filter through a 0.22 µm filter.

    • Purify the assembled nanodiscs using Size Exclusion Chromatography (SEC) on a column like a Superdex 200.[6] The nanodiscs should elute as a sharp, monodisperse peak.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.

Troubleshooting Decision Tree

TroubleshootingTree Start Primary Issue: Low Yield / Poor SEC Profile Aggregates Visible Precipitate or Large Void Peak on SEC Start->Aggregates NoPeak No Disc Peak, Only Protein/Lipid Aggregates Start->NoPeak BroadPeak Broad or Multiple SEC Peaks (Heterogeneity) Start->BroadPeak C_Ratio Cause: Incorrect MSP:Lipid Ratio Aggregates->C_Ratio C_MP_Agg Cause: Target Protein is Aggregated Aggregates->C_MP_Agg C_Glycerol Cause: High Glycerol (>3%) Aggregates->C_Glycerol NoPeak->C_Ratio C_Temp Cause: Assembly Temp < 24°C NoPeak->C_Temp C_Detergent Cause: Inefficient Detergent Removal NoPeak->C_Detergent BroadPeak->C_Ratio BroadPeak->C_Detergent S_Ratio Solution: Titrate MSP:DMPC ratio. Verify stock concentrations. C_Ratio->S_Ratio S_Temp Solution: Increase assembly temp to 25-30°C. C_Temp->S_Temp S_Detergent Solution: Increase Bio-Beads amount or incubation time. C_Detergent->S_Detergent S_MP_Agg Solution: Check MP quality by SEC. Use excess empty discs. C_MP_Agg->S_MP_Agg S_Glycerol Solution: Reduce glycerol in final assembly mix to <3%. C_Glycerol->S_Glycerol

Caption: A decision tree for troubleshooting common DMPC-nanodisc assembly issues.

Detailed Problem/Solution Table
ProblemPotential Cause(s)Recommended Solution(s) & Scientific Rationale
1. Low Yield of Assembled Nanodiscs Incorrect MSP:DMPC Ratio: The stoichiometry is not energetically favorable for disc formation, leading to unassembled components or aggregates.[5]Action: Perform an empirical titration of the DMPC:MSP ratio around the recommended starting point (e.g., for MSP1D1, test 70:1, 80:1, and 90:1). Verify the precise concentration of your MSP and lipid stocks.
Inefficient Detergent Removal: Residual detergent prevents the hydrophobic collapse required for self-assembly.Action: Increase the amount of Bio-Beads (up to 1g/mL) or extend the incubation time (e.g., 4 hours or overnight at 4°C after the initial 2 hours at 25°C). Ensure beads are fresh and properly washed.[10]
Assembly Temperature Too Low: The assembly was performed below DMPC's Tm (~24°C), keeping the lipids in a rigid gel state that prevents proper formation.[4]Action: Ensure all incubation steps, especially during detergent removal, are conducted at a temperature of at least 24-25°C.
2. Sample Precipitation / Aggregation Grossly Incorrect Stoichiometry: A large excess of either lipid or MSP will not be incorporated and will form large, insoluble aggregates that appear in the void volume of an SEC column.[5]Action: Re-evaluate and correct your molar ratio calculations. This is the most common cause of severe aggregation.
Poorly Solubilized Target Protein: The starting membrane protein was already aggregated before being added to the assembly mix. Nanodisc assembly cannot rescue an already aggregated protein.[6][13]Action: Confirm the monodispersity of your detergent-solubilized membrane protein using analytical SEC before starting the nanodisc assembly.
High Glycerol Concentration: Glycerol concentrations above ~3% in the final assembly mixture can interfere with the self-assembly process.[6]Action: If your protein stock contains high glycerol, dilute it or perform a buffer exchange to reduce the final concentration in the assembly mix. Glycerol can be added back after purification.
3. Poor Membrane Protein Incorporation Suboptimal MP:MSP Ratio: Too little target protein results in mostly empty discs. Too much can lead to aggregation if it exceeds the carrying capacity of the forming discs.Action: Test a range of MSP:MP molar ratios. A good starting point is a 5:1 or 10:1 excess of MSP to your target protein to favor the incorporation of monomers.[14]
Nanodisc Size Mismatch: The diameter of the nanodisc may be too small to accommodate the transmembrane domain(s) of your target protein or its functional oligomeric state.Action: If you suspect a size issue, switch to a larger MSP variant (e.g., from MSP1D1 to MSP1E3D1) which forms larger discs.
Ineffective Separation: Empty nanodiscs and protein-loaded nanodiscs can co-elute on SEC, making it appear as if incorporation failed.Action: If your target protein has an affinity tag (e.g., His-tag), perform an affinity chromatography step after detergent removal but before SEC. This will separate empty discs (flow-through) from loaded discs (eluate).[3][6][13]
References
  • Cube Biotech. (n.d.). How to make MSP nanodiscs: The protocol. YouTube. Retrieved from [Link]

  • Hagn, F., et al. (2018). Optimized Phospholipid Bilayer Nanodiscs Facilitate High-Resolution Structure Determination of Membrane Proteins. Journal of the American Chemical Society, 140(7), 2532–2539.
  • Midtgaard, S. R., et al. (2023). Toward Nanodisc Tailoring for SANS Study of Membrane Proteins. Molecules, 28(23), 7869. Retrieved from [Link]

  • Grinkova, Y. V., et al. (2010). Thermotropic phase transition in soluble nanoscale lipid bilayers. Journal of the American Chemical Society, 132(12), 4232–4239.
  • Bayburt, T. H., & Sligar, S. G. (2010). Membrane protein assembly into Nanodiscs. FEBS Letters, 584(9), 1721–1727. Retrieved from [Link]

  • Wikipedia. (2023). Nanodisc. Retrieved from [Link]

  • Domínguez Pardo, J. J., et al. (2021). Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual. International Journal of Molecular Sciences, 22(21), 11893.
  • Das, A., & Sligar, S. G. (2020). Preparation of Lipid Nanodiscs with Lipid Mixtures. Methods in Enzymology, 634, 337–358.
  • Sligar Lab, University of Illinois. (2008). Protocols for Preparation of Nanodiscs. Retrieved from [Link]

  • Cube Biotech. (n.d.). What are nanodiscs?. Retrieved from [Link]

  • Cube Biotech. (n.d.). Reconstitution of membrane proteins into nanodiscs using MSP1D1 protein and DMPC phospholipids. Retrieved from [Link]

  • Roos, C., et al. (2017). Analyzing native membrane protein assembly in nanodiscs by combined non-covalent mass spectrometry and synthetic biology. eLife, 6, e20954. Retrieved from [Link]

  • Das, A., & Sligar, S. G. (2020). Preparation of Lipid Nanodiscs with Lipid Mixtures. Methods in Enzymology, 634, 337-358.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Bicelle Formation: 1,2-Dinonanoylphosphatidylcholine (DNPC) vs. 1,2-Diheptanoylphosphatidylcholine (DHPC)

For researchers in structural biology and drug development, the choice of a membrane mimetic is a critical experimental parameter. Bicelles, discoidal lipid aggregates, offer a near-native bilayer environment for studyin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in structural biology and drug development, the choice of a membrane mimetic is a critical experimental parameter. Bicelles, discoidal lipid aggregates, offer a near-native bilayer environment for studying membrane proteins, striking a balance between the physiological relevance of liposomes and the favorable spectroscopic properties of micelles.[1] The most common formulation involves a long-chain phospholipid, such as DMPC, which forms the planar bilayer, and a short-chain phospholipid that acts as a detergent, shielding the hydrophobic edges.[2]

This guide provides an in-depth comparison of two short-chain phosphatidylcholines used for this purpose: the well-established 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) and the less common alternative, 1,2-dinonanoyl-sn-glycero-3-phosphocholine (DNPC). We will explore their fundamental physicochemical properties, provide supporting experimental data and protocols, and offer expert insights into the causal relationships that should guide your selection.

Understanding the Key Players: DNPC and DHPC

Both DNPC and DHPC are saturated diacylphosphatidylcholines, differing only by the length of their fatty acid chains. This seemingly small structural difference has significant implications for their self-assembly behavior and, consequently, their performance in bicelle formation.

  • 1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC): With two seven-carbon (C7) acyl chains, DHPC is a widely used short-chain lipid for creating bicelles.[3][4] Its detergent-like properties allow it to form micelles in aqueous solution and effectively cap the hydrophobic rims of a long-chain lipid bilayer.[5]

  • 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC): Featuring two nine-carbon (C9) acyl chains, DNPC is a less conventional choice.[6] Its longer hydrophobic tails increase its lipophilicity compared to DHPC, which significantly alters key parameters like its critical micelle concentration.

Head-to-Head Comparison: Physicochemical Properties

The selection of a short-chain lipid is primarily dictated by its ability to self-assemble into micelles at a practical concentration and to effectively stabilize the long-chain lipid bilayer. The following table summarizes the critical properties of DNPC and DHPC.

Property1,2-Dinonanoyl-PC (DNPC)1,2-Diheptanoyl-PC (DHPC)Significance in Bicelle Formation
Acyl Chain Composition C9:0 / C9:0C7:0 / C7:0The longer acyl chains of DNPC increase its hydrophobicity, which is the primary driver for its lower CMC.
Molecular Weight 565.7 g/mol 481.6 g/mol [2]Affects molar calculations for preparing lipid mixtures.
Critical Micelle Concentration (CMC) 0.029 mM [7]~1.4 - 15 mM [7][8]A lower CMC means fewer free monomers are in solution once micelles form. DNPC's significantly lower CMC suggests it is a much more potent surfactant.
Phase Transition Temp. (Tm) Very Low (Not typically measured)Very Low (Not typically measured)Both lipids have a Tm well below 0°C, ensuring they remain in a fluid, detergent-like state at typical experimental temperatures (4°C to 37°C).
Causality Behind the Numbers: The Importance of CMC

The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules spontaneously assemble into micelles.[9][10] This is the single most important distinguishing factor between DNPC and DHPC.

  • DHPC's Higher CMC (~1.4-15 mM): The CMC of DHPC is relatively high. Note: Reported CMC values can vary based on the determination method and buffer conditions like ionic strength.[7][8] This means a significant concentration of DHPC is required to drive micelle formation and, by extension, bicelle formation. This property has been successfully leveraged for decades in the widely-used DMPC/DHPC system.[11]

  • DNPC's Ultra-Low CMC (0.029 mM): The addition of just two extra carbons to each acyl chain causes a dramatic, nearly 50-fold decrease in the CMC for DNPC compared to DHPC (C7).[7] This is a direct consequence of the increased hydrophobic effect; the longer C9 chains have a stronger thermodynamic drive to shield themselves from water, thus favoring aggregation at much lower concentrations.[5]

Expert Insight: A significantly lower CMC, as seen with DNPC, implies that it is a much more powerful detergent. While this could mean less material is needed, it might also lead to more aggressive disruption of membrane protein structures, potentially leading to denaturation. The higher CMC of DHPC may be a key reason for its success, offering a "milder" detergent action that effectively solubilizes the bilayer edge without stripping essential lipids from the embedded protein.

Experimental Protocols and Workflows

The preparation of bicelles is a straightforward process involving the hydration of a lipid film, followed by thermal cycling to ensure homogeneity. The most critical parameter in any formulation is the molar ratio of the long-chain lipid to the short-chain lipid, known as the q-ratio .

q = [Long-Chain Lipid] / [Short-Chain Lipid]

The q-ratio is the primary determinant of bicelle size and morphology.

  • Low q-ratios (e.g., q < 1): Tend to form small, rapidly tumbling, isotropic bicelles suitable for solution NMR.

  • High q-ratios (e.g., q > 2.5): Form larger, disc-like structures that can align in a magnetic field, making them suitable for solid-state NMR.[1]

General Bicelle Preparation Workflow

The following diagram illustrates a typical workflow for preparing and characterizing bicelles, which is applicable to both DHPC and DNPC systems.

G cluster_prep Preparation cluster_protein Protein Reconstitution cluster_char Characterization & Use start 1. Co-solubilize Lipids (Long-chain & Short-chain) in Chloroform evap 2. Create Thin Film (Rotary Evaporation) start->evap hydrate 3. Hydrate Film (Buffer Solution) evap->hydrate cycle 4. Thermal Cycling (e.g., 5 cycles of Freeze-Thaw-Vortex) hydrate->cycle mix 5. Mix Bicelles with Detergent-Solubilized Membrane Protein cycle->mix incubate 6. Incubate (Allow for reconstitution) mix->incubate dls 7. Verify Size & Homogeneity (Dynamic Light Scattering) incubate->dls nmr 8. Application (e.g., NMR Spectroscopy, Crystallography) dls->nmr caption Workflow for Bicelle Preparation and Use.

Workflow for Bicelle Preparation and Use.
Protocol: Preparation of DMPC/DHPC Bicelles (q=0.5)

This protocol is a standard method for preparing small, isotropic bicelles suitable for solution NMR studies.

  • Lipid Preparation:

    • In a glass vial, combine 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and DHPC from chloroform stocks to achieve a final molar ratio (q) of 0.5.

    • Causality: Working with lipids dissolved in an organic solvent ensures they are monomeric and can be homogeneously mixed before the formation of the lipid film.

  • Film Formation:

    • Dry the lipid mixture under a gentle stream of nitrogen gas while rotating the vial to form a thin, even film on the bottom.

    • Place the vial under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.

    • Causality: A thin film maximizes the surface area for hydration, leading to more efficient and uniform formation of bicelles. Residual solvent can disrupt bilayer formation and interfere with downstream experiments.

  • Hydration:

    • Add the appropriate volume of your experimental buffer (e.g., 20 mM Phosphate, 100 mM NaCl, pH 7.4) to the lipid film to achieve the desired final total lipid concentration (e.g., 5% w/v).

    • Allow the film to hydrate at room temperature for 1-2 hours.

  • Homogenization:

    • To ensure the formation of homogenous bicelles, subject the sample to several cycles of freeze-thaw-vortexing.

    • A typical cycle: Flash-freeze the sample in liquid nitrogen, thaw it in a warm water bath (slightly above the Tm of the long-chain lipid, e.g., 30-35°C for DMPC), and vortex vigorously for 1 minute.

    • Repeat this cycle 5-7 times until the solution is completely clear.[12]

    • Causality: The thermal cycling disrupts larger lipid aggregates (multilamellar vesicles) and promotes the equilibrium state of small, discoidal bicelles. Vortexing provides mechanical energy to aid this process.

Adapting the Protocol for DNPC

Given the lack of established protocols for DNPC-based bicelles, one must proceed with empirical optimization. Based on its physicochemical properties, here are the key considerations:

  • q-Ratio: Since DNPC is more hydrophobic, it might partition more readily into the bilayer region. Therefore, you may need to adjust the q-ratio. Start with a standard q-ratio (e.g., 0.5 for isotropic bicelles) and systematically vary it.

  • Total Lipid Concentration: Due to the very low CMC of DNPC, it is possible that stable bicelles can be formed at a lower total lipid concentration compared to DHPC. This would need to be determined experimentally.

  • Potential for Aggressiveness: The high detergent strength of DNPC could be detrimental to sensitive membrane proteins. It is crucial to perform functional and stability assays (e.g., thermal shift assays, activity assays) to validate that the protein remains in its native state in a DNPC-containing bicelle.

Structural Model of a Bicelle

The accepted model of a bicelle features a central planar region composed of the long-chain phospholipid, with its hydrophobic edges shielded by the short-chain, detergent-like phospholipid.

G cluster_bicelle Bicelle Cross-Section h1_1 P h2_1 P h1_1->h2_1 ~ h1_2 P h2_2 P h1_2->h2_2 ~ h1_3 P h2_3 P h1_3->h2_3 ~ h1_4 P h2_4 P h1_4->h2_4 ~ r1 P r2 P label_long Long-Chain Lipid Bilayer (e.g., DMPC) label_short_left Short-Chain Lipid Rim (DHPC or DNPC) label_short_right Short-Chain Lipid Rim (DHPC or DNPC) caption Schematic of a discoidal bicelle.

Schematic of a discoidal bicelle.

Conclusion and Recommendations

The choice between DNPC and DHPC for bicelle formation is a choice between a novel, potent surfactant and a well-established, milder one.

  • DHPC is the Gold Standard: For most applications, DHPC remains the recommended choice . Its properties are extensively characterized, and its successful use in forming stable bicelles for the study of a wide variety of membrane proteins is well-documented.[13] Its higher CMC may contribute to a gentler solubilization process that is more likely to preserve the native structure and function of the target protein.

  • DNPC is an Exploratory Alternative: DNPC, with its significantly lower CMC, represents a more powerful detergent. It is largely unexplored for bicelle formation, and its use should be considered experimental.

    • Potential Advantage: It might be possible to form stable bicelles at lower total lipid concentrations, which could be beneficial for techniques where sample viscosity is a concern.

    • Potential Disadvantage: Its higher detergent strength carries a significant risk of being too harsh, potentially leading to protein denaturation or stripping of crucial annular lipids. One report of an attempt to use DNPC for co-solubilization proved unsuccessful, highlighting the potential challenges.

For researchers embarking on a new project, the logical path is to begin with the robust and reliable DHPC-based systems. If standard bicelle preparations prove problematic (e.g., due to protein instability or aggregation), exploring alternative short-chain lipids like DNPC could be a viable, albeit more challenging, secondary strategy. Any use of DNPC should be accompanied by rigorous biophysical characterization to ensure the structural and functional integrity of the reconstituted membrane protein.

References

  • Avanti Polar Lipids. (n.d.). 07:0 PC (DHPC). Retrieved from [Link]

  • Prosser, R. S., & Vogel, H. J. (2012). The Magic of Bicelles Lights Up Membrane Protein Structure. Chemical Reviews, 112(8), 4679–4701. Available at: [Link]

  • Kallick, D. A., Tessmer, M. R., Watts, C. R., & Li, C. (2025). Monitoring of Bicelles Spreading into Floating Lipid Bilayers. Langmuir. Retrieved from [Link]

  • Blue Tiger Scientific. (n.d.). 1,2-diheptanoyl-sn-glycero-3-phosphocholine, 07:0 PC (DHPC). Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Diheptanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • Kassahun, B. M., et al. (2018). How to make a membrane protein get inside a detergent? ResearchGate. Retrieved from [Link]

  • Glover, K. J., Whiles, J. A., Wu, G., Yu, N., Deems, R., Struppe, J. O., Stark, R. E., Komives, E. A., & Vold, R. R. (2001). Structural evaluation of phospholipid bicelles for solution-state studies of membrane-associated biomolecules. Biophysical journal, 81(4), 2163–2171.
  • Vautier-Giongo, C., et al. (2005). Effects of interactions on the formation of mixed micelles of 1,2-diheptanoyl-sn-glycero-3-phosphocholine with sodium dodecyl su. Journal of Colloid and Interface Science, 282(1), 149-155. Retrieved from [Link]

  • Faham, S., & Bowie, J. U. (2002). Crystallizing membrane proteins using lipidic bicelles. Journal of molecular biology, 316(1), 1-6. Available at: [Link]

  • Park, S. H., et al. (2011). Optimal Bicelle Size q for Solution NMR Studies of the Protein Transmembrane Partition. Angewandte Chemie International Edition, 50(41), 9722-9725. Available at: [Link]

  • Park, S. H., et al. (2011). Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition. Angewandte Chemie, 123(41), 9898-9901. Available at: [Link]

  • Prosser, R. S., Hwang, J. S., & Vold, R. R. (1998). Thermal stabilization of DMPC/DHPC bicelles by addition of cholesterol sulfate. Journal of magnetic resonance, 131(2), 336-339. Available at: [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Hagn, F., et al. (2013). Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile. Journal of the American Chemical Society, 135(5), 1919-1927. Available at: [Link]

  • Martin, R. W. (n.d.). Bicelle mixtures. Martin Lab at UCI. Retrieved from [Link]

  • DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained. Retrieved from [Link]

  • Lu, Z., et al. (2012). Bicelles at low concentrations. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(12), 2849-2855. Available at: [Link]

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Comparative

The DNPC Advantage: A Comparative Guide to Short-Chain Phospholipids for Advanced Membrane Mimetics

For researchers, scientists, and drug development professionals working at the interface of biochemistry and pharmacology, the selection of appropriate membrane mimetics is a foundational decision that dictates the succe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working at the interface of biochemistry and pharmacology, the selection of appropriate membrane mimetics is a foundational decision that dictates the success of downstream experiments. Short-chain phospholipids are indispensable tools for solubilizing and stabilizing membrane proteins, forming bicelles for NMR studies, and constructing novel drug delivery vehicles.[1][2][3] While several options exist, 1,2-dinonanoyl-sn-glycero-3-phosphocholine (DNPC) offers a unique combination of properties that frequently renders it superior to other commonly used short-chain phospholipids.

This guide provides an in-depth technical comparison of DNPC against its shorter- and longer-chain cousins, supported by physicochemical data and practical experimental protocols. We will explore the causal relationships between acyl chain length, self-assembly behavior, and experimental utility, demonstrating why the C9 chains of DNPC represent a "sweet spot" for stability and versatility in membrane mimetic systems.

Understanding the Landscape: Physicochemical Properties of Short-Chain Phospholipids

The defining characteristic of a short-chain phospholipid is its molecular geometry and resulting behavior in aqueous solutions. Unlike long-chain phospholipids (≥ C14) that assemble into stable bilayers (liposomes), short-chain phospholipids have a larger headgroup-to-tail area ratio. This steric imbalance prevents stable bilayer formation; instead, they self-assemble into small, dynamic micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[4][5] This property is fundamental to their function as detergents and as components of more complex systems like bicelles.

The key parameters governing their utility are the acyl chain length, the CMC, and the main phase transition temperature (T_m), which is the temperature at which a lipid bilayer transitions from a rigid gel state to a fluid liquid-crystalline state.[6]

Let's compare DNPC with two other widely used phosphatidylcholines: 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC), a shorter-chain lipid, and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), which is often used as the "long-chain" component in bicelles but is relatively short compared to native biological lipids.

PropertyDHPC (C7:0) DNPC (C9:0) DMPC (C14:0)
Acyl Chain Length 7 carbons9 carbons14 carbons
Molecular Weight 565.7 g/mol 621.8 g/mol 677.9 g/mol
Aggregation Behavior MicellesMicellesBilayers (Vesicles)
Critical Micelle Conc. (CMC) ~1.4 mM~0.029 mM~6 nM (CVC¹)
Phase Transition Temp. (T_m) < 0°C (Not applicable²)< 0°C (Not applicable²)~24°C

¹ Critical Vesicle Concentration. DMPC forms vesicles, not micelles, so this value represents the monomer concentration in equilibrium with bilayers. ² The T_m for lipids as short as DHPC and DNPC is well below the freezing point of water. They do not form stable bilayers in aqueous solutions at standard experimental temperatures, existing instead as monomers or micelles.

Key Insights from the Data:

  • Inverse Relationship of Chain Length and CMC: As the hydrophobic acyl chain length increases, the lipid monomer becomes less soluble in water. This drives aggregation at a much lower concentration. DNPC, with its C9 chains, has a CMC that is approximately 50 times lower than that of DHPC (C7).[7] This is a significant advantage. A lower CMC means fewer free monomers in solution at equilibrium, leading to more stable and well-defined aggregates once formed. It also reduces the potential for high concentrations of free detergent to destabilize the target protein.

  • The Bilayer-Micelle Divide: DMPC, with C14 chains, is long enough to form a stable bilayer, as evidenced by its extremely low critical concentration and a measurable T_m of 24°C.[8][9] In contrast, DNPC and DHPC are firmly in the micelle-forming category, making them suitable as "detergents" or edge-stabilizing agents.

The Bicelle Advantage: Why DNPC Excels in Membrane Protein NMR

One of the most powerful applications for short-chain phospholipids is the formation of "bicelles" (bilayered micelles), which are invaluable for studying the structure and dynamics of membrane proteins by solution and solid-state NMR spectroscopy.[4][10]

Bicelles are typically composed of a long-chain, bilayer-forming lipid (like DMPC) and a short-chain, edge-stabilizing lipid. The long-chain lipids form a planar bilayer core that mimics a native membrane, while the short-chain lipids cap the exposed hydrophobic edges, creating a stable, disc-shaped particle. The size of these discs can be controlled by the molar ratio of the long-chain to short-chain lipid, known as the 'q' ratio.

Bicelle cluster_0 Bicelle Structure DMPC_Bilayer Planar Bilayer Core (Long-Chain Lipid, e.g., DMPC) DNPC_Rim Edge-Stabilizing Rim (Short-Chain Lipid, e.g., DNPC) DMPC_Bilayer->DNPC_Rim Hydrophobic Interface Protein Membrane Protein Protein->DMPC_Bilayer Embedded in Bilayer

Caption: Diagram of a bicelle with an embedded membrane protein.

Why DNPC is Superior to DHPC for Bicelle Formation:

The stability and morphology of bicelles are highly dependent on the geometric packing of the two lipid components. The difference in length between the long and short acyl chains is a critical parameter.

  • With DHPC (C7): The significant length mismatch between DMPC (C14) and DHPC (C7) can create high curvature stress at the bilayer-rim interface. This can lead to less stable bicelles, a narrower effective temperature range, and a higher tendency to fuse into vesicles, especially at lower q-ratios.

  • With DNPC (C9): The more modest length difference between DMPC (C14) and DNPC (C9) results in a more favorable packing geometry. This reduces interfacial stress, leading to more robust and stable bicellar discs over a broader range of temperatures and q-ratios. This enhanced stability is crucial for long NMR experiments, ensuring sample homogeneity and yielding higher quality spectral data.

Experimental Protocol: Preparation of DNPC/DMPC Bicelles for NMR Studies

This protocol describes the preparation of a 1 mL sample of 15% (w/v) total lipid with a q-ratio of 3.0, suitable for solution NMR studies of a membrane protein.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) powder

  • 1,2-dinonanoyl-sn-glycero-3-phosphocholine (DNPC) powder

  • NMR Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0 in 90% H₂O / 10% D₂O)

  • Chloroform

  • Nitrogen gas source

  • Vacuum desiccator

  • Glass vials

  • Vortex mixer

  • Water bath or incubator

Methodology:

  • Lipid Preparation (Calculations):

    • Total Lipid Mass: 15% (w/v) = 150 mg in 1 mL.

    • Molar Ratio (q=3.0): 3 moles DMPC for every 1 mole DNPC.

    • Calculate Moles:

      • Let x be the mass of DMPC and y be the mass of DNPC.

      • x + y = 150 mg

      • (x / MW_DMPC) / (y / MW_DNPC) = 3.0

      • (x / 677.9) / (y / 621.8) = 3.0

      • Solving these equations gives: x ≈ 113.1 mg DMPC and y ≈ 36.9 mg DNPC .

  • Co-solubilization and Film Formation:

    • Weigh the calculated amounts of DMPC and DNPC powder directly into a clean, chloroform-rinsed glass vial.

    • Add ~2 mL of chloroform to completely dissolve the lipids. Vortex gently until the solution is clear.

    • Dry the lipid solution under a gentle stream of nitrogen gas while rotating the vial. This creates a thin, uniform lipid film on the vial wall.

    • Place the vial in a vacuum desiccator for at least 2 hours (preferably overnight) to remove all residual chloroform. A complete removal of solvent is critical for proper bicelle formation.

  • Hydration:

    • Add 1 mL of the desired NMR buffer to the vial containing the dry lipid film.

    • Allow the film to hydrate at room temperature for 1-2 hours. The solution will appear milky.

  • Bicelle Formation (Temperature Cycling):

    • Heat the vial in a water bath to ~40°C for 10 minutes. This temperature is well above the T_m of DMPC, ensuring the lipids are in a fluid state.

    • Vortex the sample vigorously for 1-2 minutes. The solution should start to clarify.

    • Cool the sample to room temperature (~20-22°C).

    • Repeat this heating-vortexing-cooling cycle 3-5 times. The solution should become progressively clearer. After the final cycle, the solution should be optically transparent, indicating the formation of small, isotropic bicelles.

  • Protein Reconstitution & Final Preparation:

    • The target membrane protein, solubilized in a minimal amount of a mild detergent (e.g., DHPC, LDAO), can now be added to the pre-formed bicelle solution.

    • Incubate the protein-bicelle mixture for a specified time (e.g., 1-4 hours) at a temperature above the DMPC T_m to facilitate incorporation.

    • Detergent can be removed using adsorbent beads (e.g., Bio-Beads) if necessary.

    • The final sample is then concentrated to the desired volume for NMR analysis.

Workflow cluster_prep Step 1: Preparation cluster_form Step 2: Formation cluster_inc Step 3: Reconstitution A Weigh DMPC & DNPC (q=3.0) B Dissolve in Chloroform A->B C Create Thin Film (Nitrogen Stream) B->C D Vacuum Desiccate (Remove Solvent) C->D E Hydrate Film with NMR Buffer D->E F Heat to 40°C (Above Tm) E->F G Vortex Vigorously F->G H Cool to RT G->H I Repeat Cycle 3-5x H->I Is solution cloudy? I->F Yes J Optically Clear Bicelle Solution I->J No K Add Detergent-Solubilized Membrane Protein J->K L Incubate > Tm K->L M Final Sample for NMR L->M

Caption: Experimental workflow for preparing DNPC/DMPC bicelles.

References

  • Maruyama, S., Matsuki, H., Ichimori, H., & Kaneshina, S. (1996). Thermotropic and barotropic phase behavior of dihexadecylphosphatidylcholine bilayer membrane. Chemistry and Physics of Lipids, 82(2), 125-132. [Link]

  • Kim, S. H., Kim, J. H., & Kim, Y. K. (1987). Gel phase polymorphism in ether-linked dihexadecylphosphatidylcholine bilayers. Biochemistry, 26(21), 6592-8. [Link]

  • Legendre, J. Y., & Supersaxo, A. (1995). Short-chain phospholipids enhance amphipathic peptide-mediated gene transfer. Biochemical and Biophysical Research Communications, 217(1), 179-85. [Link]

  • Paduano, L., M. d. G. M., D'Errico, G., Sartorio, R., & Vitagliano, V. (n.d.). Critical micellar concentration of DPC in various media. ResearchGate. [Link]

  • Ueda, K., et al. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. MDPI. [Link]

  • Kaneshina, S., & Koynova, R. (2016). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. MDPI. [Link]

  • Gaidis, M., & Papon, A. (2000). Effects of Lipid Chain Length and Unsaturation on Bicelles Stability. A Phosphorus NMR Study. Biophysical Journal, 78(4), 1853-1864. [Link]

  • Cheng, K. H., & Chen, S. (2011). Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. PMC. [Link]

  • Dufourc, E. J., et al. (n.d.). 14 N NMR spectra of DMPC/DCPC bicelles and TBBPC/ DCPC bicelles in 80% D 2 O (w/w) containing, respectively, 100 mM NaCl and 100 mM KCl, X ¼ 78% for DMPC/DCPC, and X ¼ 87.5% for TBBPC/ DCPC. ResearchGate. [Link]

  • Catoire, L. J., & Warschawski, D. E. (2013). Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins. PMC. [Link]

  • Matsuki, H., et al. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1373(2), 241-248. [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. [Link]

  • Nagle, J. F., & Tristram-Nagle, S. (n.d.). Phase transition temperature of DMPC and POPC as a function of hydration pressure (open circles) and hydrostatic pressure (solid circles). ResearchGate. [Link]

  • Szafraniec-Szczęsny, J., et al. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. NIH. [Link]

  • Fehér, B., et al. (n.d.). Phase transition temperatures of DMPC determined by various methods-literature data and determined values by oscillatory rheology based on raw data. ResearchGate. [Link]

  • Laganowsky, A., & Reading, E. (2017). Lipid Membrane Mimetics in Functional and Structural Studies of Integral Membrane Proteins. PMC. [Link]

  • Anonymous. (n.d.). Factors affecting critical micelle concentration and micellar size. Pharmaceutical Press. [Link]

  • DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained. DataPhysics Instruments. [Link]

  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Avanti Polar Lipids. [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • Claypool, S. M., & Koehler, C. M. (2012). Distinct membrane properties are differentially influenced by cardiolipin content and acyl chain composition in biomimetic membranes. PMC. [Link]

  • Niu, S. L., Mitchell, D. C., & Litman, B. J. (2005). Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs. NIH. [Link]

  • Le, T., et al. (2022). The effects of molecular and nanoscopic additives on phospholipid membranes. Frontiers. [Link]

  • Li, J., et al. (2023). Effect of phospholipids on membrane characteristics and storage stability of liposomes. ResearchGate. [Link]

  • Ristori, S., & Spalla, O. (1995). Short-chain Phospholipids Enhance Amphipathic Peptide-Mediated Gene Transfer. Biochem Biophys Res Commun, 217(1), 179-85. [Link]

  • Róg, T., & Vattulainen, I. (2014). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC. [Link]

  • Ueda, K., et al. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. MDPI. [Link]

  • Catoire, L. J., & Warschawski, D. E. (2013). Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins. Journal of Biomolecular NMR, 56(4), 363-373. [Link]

  • Anonymous. (n.d.). Factors affecting critical micelle concentration and micellar size. Pharmaceutical Press. [Link]

  • DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained. DataPhysics Instruments. [Link]

  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Avanti Polar Lipids. [Link]

  • Glover, K. J., Whiles, J. A., & Vold, R. R. (2001). The influence of q-ratio on bicelle size and alignment. Journal of Magnetic Resonance, 153(1), 82-89. [Link]

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Validation

The Practitioner's Guide to Membrane Mimetics: Validating 1,2-Dinonanoylphosphatidylcholine (DNPC)

A Senior Application Scientist's In-Depth Comparison for Structural and Functional Assays The study of integral membrane proteins (IMPs) presents a persistent challenge in biomedical research. These proteins, crucial for...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Comparison for Structural and Functional Assays

The study of integral membrane proteins (IMPs) presents a persistent challenge in biomedical research. These proteins, crucial for cellular signaling and transport, are inherently unstable once removed from their native lipid bilayer.[1] This necessitates the use of membrane mimetics—surfactant systems that shield the protein's hydrophobic transmembrane domains from the aqueous environment.[1] While traditional detergents have been workhorses in the field, they often compromise the structural integrity and functional activity of sensitive proteins.[2] This has driven the adoption of more native-like environments, such as bicelles and nanodiscs.[3][4]

This guide provides an in-depth validation of 1,2-Dinonanoylphosphatidylcholine (DNPC), a short-chain phospholipid, as a versatile and effective component of these advanced membrane mimetic systems. We will objectively compare DNPC-based systems with common alternatives, supported by physical data and field-proven experimental protocols, to empower researchers in selecting the optimal environment for their specific membrane protein and downstream application.

Understanding the Mimetic Landscape: Beyond Simple Detergents

The ideal membrane mimetic should not only solubilize a membrane protein but also maintain its native conformation and functional state.[5] Bicelles, which are disc-shaped aggregates, offer a distinct advantage by providing a small patch of a lipid bilayer environment.[6][7] They are typically formed by mixing a long-chain, bilayer-forming phospholipid with a short-chain phospholipid or detergent that shields the hydrophobic edges of the bilayer disk.[7][8] This architecture is considered more native-like than a detergent micelle and has proven successful for a range of applications, from solution NMR to crystallization.[8][9]

Nanodiscs represent another leap forward, encapsulating a lipid bilayer within two copies of a "scaffold" protein.[1] While offering excellent stability, the reconstitution process can be complex, requiring optimization of multiple parameters.[1] Our focus here is on the strategic use of DNPC as a powerful tool in the formation of small, isotropic bicelles suitable for high-resolution structural studies.

DNPC: A Profile of a Short-Chain Workhorse

1,2-Dinonanoylphosphatidylcholine (DNPC), a diacylphospholipid with two 9-carbon chains (9:0 PC), occupies a unique space in the membrane mimetic toolkit. Its defining characteristic is its intermediate chain length, which allows it to act as a detergent-like lipid, forming micelles on its own above a critical concentration.

Key Physical Properties: The Basis for Comparison

The utility of a lipid in a mimetic system is dictated by its physicochemical properties. The table below compares DNPC to other commonly used lipids and detergents.

CompoundAbbreviationTypeAcyl ChainCMC (mM)Tm (°C)Aggregation State
1,2-Dinonanoyl-sn-glycero-3-phosphocholine DNPC Short-Chain Lipid 9:0 0.029 [1][10]< 0 Micelles
1,2-Dihexanoyl-sn-glycero-3-phosphocholineDHPCShort-Chain Lipid6:015[10]-95Micelles
1,2-Dimyristoyl-sn-glycero-3-phosphocholineDMPCLong-Chain Lipid14:00.000006 (6 nM)[10]23-24[6][11]Bilayers/Vesicles
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPCLong-Chain Lipid16:00.00000046 (0.46 nM)[10]41[11]Bilayers/Vesicles
n-Dodecyl-β-D-maltosideDDMNon-ionic Detergent12:0 (alkyl)0.17N/AMicelles
Lauryl Dimethyl Amine OxideLDAOZwitterionic Detergent12:0 (alkyl)1-2N/AMicelles
  • Critical Micelle Concentration (CMC): The CMC is the concentration above which surfactant molecules self-assemble into aggregates like micelles. DNPC has a very low CMC (0.029 mM) compared to the more traditional short-chain lipid DHPC (15 mM).[1][10]

    • Expert Insight: A low CMC is highly advantageous. It means that the mimetic system is stable even upon significant dilution, which can occur during chromatography or sample preparation. This reduces the risk of the mimetic structure dissociating and the membrane protein aggregating.

  • Phase Transition Temperature (Tm): This is the temperature at which a lipid transitions from a rigid gel phase to a fluid liquid-crystalline phase.[2] For DNPC, with its short 9-carbon chains, the Tm is well below 0°C.

    • Expert Insight: This is a critical practical advantage. DNPC is in a fluid state at all standard laboratory temperatures (4°C, room temperature). This eliminates the need for heating during reconstitution protocols, which is often required for longer-chain lipids like DMPC (Tm ~23°C) to ensure they are in a fluid state.[6][11] This simplifies handling and reduces the risk of thermally denaturing the target protein.

Comparative Analysis: DNPC in Bicellar Systems

DNPC is most powerfully used in combination with a longer-chain lipid, like DMPC, to form isotropic bicelles. These small, rapidly tumbling particles are particularly well-suited for solution NMR studies.[9][10]

DNPC/DMPC Bicelles vs. The "Classic" DHPC/DMPC System

The traditional choice for forming isotropic bicelles has been the combination of DMPC (long-chain) and DHPC (short-chain). Replacing DHPC with DNPC offers distinct advantages stemming from its physical properties.

  • Enhanced Stability: The significantly lower CMC of DNPC compared to DHPC translates directly to more robust bicelles.[1][10] They are less prone to dissociation upon dilution or during long experiments, improving sample homogeneity and reproducibility.[10] This is a crucial factor for time-intensive experiments like multi-dimensional NMR.

  • A More "Lipid-Like" Environment: While both are short-chain lipids, DNPC's 9-carbon chains provide a slightly more substantial hydrophobic environment at the bicelle rim compared to DHPC's 6-carbon chains. This can contribute to better stabilization of the transmembrane domains of certain proteins.

  • Simplified Protocols: The fluid nature of DNPC at room temperature simplifies the preparation of lipid stocks, as no heating is required.

DNPC Bicelles vs. Detergent Micelles (e.g., DDM, LDAO)

While detergents are easy to use, they are often a harsher environment for membrane proteins.[2]

  • Structural Integrity: Studies have shown that while a protein's overall fold may be preserved in micelles, its functional activity is frequently compromised but can be restored in a more native-like lipid environment.[2][3] The bilayer patch in a DNPC/DMPC bicelle provides a more faithful representation of a cell membrane.

  • Dynamics and Function: The dynamic properties of a membrane protein are often crucial for its function. Research indicates that the pico- to nanosecond motions of proteins differ substantially between detergent and lipid environments, with the lipid environment promoting a more native-like dynamic variability.[2]

DNPC Bicelles vs. Nanodiscs

Nanodiscs provide a highly stable, finite lipid bilayer environment, making them excellent for applications like cryo-electron microscopy (cryo-EM).[1]

  • Size and Application: Isotropic bicelles formed with DNPC/DMPC are generally smaller than nanodiscs, making them more suitable for solution NMR where fast tumbling of the complex is required.[9]

  • Reconstitution Complexity: Reconstituting a protein into nanodiscs can be a complex process requiring the careful removal of detergent and optimization of lipid-to-scaffold protein ratios.[1] Bicelle formation is often a simpler self-assembly process.[8] A novel approach even allows for the gentle conversion of nanodiscs into bicelles by detergent titration, which can be beneficial for detergent-sensitive proteins.

Visualizing the System: Structures and Workflows

To better understand these concepts, the following diagrams illustrate the structure of a bicelle and the logical process for choosing a mimetic.

Caption: A discoidal micelle (bicelle) with a central bilayer of DMPC shielded by DNPC.

G start Start: Purified Membrane Protein in Detergent (e.g., DDM) prep_lipids Prepare Lipid Stock: 1. Mix DNPC & DMPC in Chloroform 2. Evaporate Solvent (Nitrogen Stream) 3. Dry under Vacuum (≥ 4 hrs) mix Mix Protein and Lipids: Add hydrated lipid mix to detergent-solubilized protein start->mix hydrate Hydrate Lipid Film: 1. Add Buffer (e.g., HEPES, NaCl) 2. Vortex Gently prep_lipids->hydrate hydrate->mix incubate Incubate: Allow for equilibration (e.g., 1 hr at 4°C) mix->incubate detergent_removal Detergent Removal: Add Bio-Beads to adsorb detergent micelles incubate->detergent_removal incubate2 Incubate with Agitation: (e.g., 2 hrs to overnight at 4°C) detergent_removal->incubate2 qc Quality Control: Size Exclusion Chromatography (SEC) to separate reconstituted protein from aggregates and empty bicelles incubate2->qc analysis Downstream Analysis: - Solution NMR - SPR - Functional Assays qc->analysis

Sources

Comparative

A Senior Application Scientist's Guide to DNPC and Lysophospholipids for Protein Solubilization

For researchers, scientists, and drug development professionals dedicated to the intricate world of membrane proteins, achieving effective solubilization is the critical first step toward structural and functional elucid...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the intricate world of membrane proteins, achieving effective solubilization is the critical first step toward structural and functional elucidation. The choice of detergent is paramount, as it must efficiently extract the protein from its native lipid bilayer while preserving its structural integrity and biological activity. This guide provides a comprehensive comparative analysis of two widely used classes of detergents: Di-n-dodecylphosphocholine (DNPC) and lysophospholipids.

Through a detailed examination of their mechanisms, supported by experimental data and protocols, this document aims to equip you with the knowledge to make informed decisions for your specific membrane protein targets.

The Challenge of Membrane Protein Solubilization

Membrane proteins constitute approximately 30% of the proteomes of most organisms and are the targets for over 60% of currently approved drugs.[1][2] However, their hydrophobic nature presents significant challenges for in vitro studies.[3][4] Effective solubilization requires the disruption of the native lipid membrane and the creation of a stable, aqueous environment for the protein.[5][6] This delicate process hinges on the properties of the chosen detergent.

Understanding the Detergents: DNPC and Lysophospholipids

DNPC (Di-n-dodecylphosphocholine): A Synthetic Phospholipid Analog

DNPC is a synthetic, zwitterionic detergent that mimics the structure of natural phospholipids. Its key feature is the presence of two dodecyl (C12) alkyl chains attached to a phosphocholine headgroup. This dual-chain structure provides a more lipid-like environment compared to single-chain detergents, which can be advantageous for maintaining the native conformation of certain membrane proteins.

Mechanism of Action:

DNPC molecules insert themselves into the lipid bilayer, disrupting the membrane structure. Above their critical micelle concentration (CMC), they form micelles that encapsulate the hydrophobic transmembrane domains of the protein, effectively extracting it from the membrane.[] The zwitterionic nature of the phosphocholine headgroup helps to minimize denaturation by reducing harsh charge-charge interactions with the protein surface.

Lysophospholipids: Nature's Own Surfactants

Lysophospholipids are naturally occurring lipids that have one of their two acyl chains removed.[8] This "mono-acyl" structure gives them a cone shape and detergent-like properties.[9] Common examples used in protein solubilization include lysophosphatidylcholine (LPC) and lysophosphatidylglycerol (LPG).

Mechanism of Action:

Similar to other detergents, lysophospholipids partition into the cell membrane.[10] Their conical shape can induce curvature stress in the lipid bilayer, facilitating its disruption.[9] Upon reaching their CMC, they form micelles that solubilize the membrane protein.[] Being derived from natural lipids, they are often considered "milder" detergents and can be particularly effective for sensitive proteins.

Head-to-Head Comparison: DNPC vs. Lysophospholipids

The choice between DNPC and lysophospholipids depends on the specific characteristics of the target protein and the downstream application. Here, we compare their key properties based on experimental data.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which detergent monomers begin to form micelles and is a crucial parameter for solubilization.[11][12][13] A lower CMC generally indicates a more stable micelle.

DetergentAcyl ChainHeadgroupCMC (mM)Reference(s)
DNPC (Dodecylphosphocholine analog) C12Phosphocholine1.1[14]
Lysophosphatidylcholine (LPC) C10Phosphocholine7.0[14]
C12Phosphocholine0.70[14]
C14Phosphocholine0.070[14]
C16Phosphocholine0.007[14]
Lysophosphatidic Acid (LPA) in water at 25°C C14 (Myristoyl)Phosphate1.850[15][16]
C16 (Palmitoyl)Phosphate0.540[15][16]
C18 (Stearoyl)Phosphate0.082[15][16]
C18:1 (Oleoyl)Phosphate0.346[15][16]

Insight: The CMC of lysophospholipids is highly dependent on the length of their acyl chain, with longer chains resulting in lower CMCs.[14][15][16] This provides a tunable parameter for optimizing solubilization. DNPC, with its two C12 chains, has a CMC that falls within the range of commonly used lysophospholipids.

Solubilization Efficiency and Protein Stability

The ultimate measure of a detergent's effectiveness is its ability to solubilize the target protein in a functional state.

FeatureDNPCLysophospholipids
Structure Synthetic, two alkyl chainsNatural origin, one alkyl chain
Micelle Environment More lipid-like, potentially better for preserving native structureCan be harsher due to smaller micelle size, but often considered "mild"
Tunability Limited by the fixed C12 chainsAcyl chain length can be varied to optimize solubilization
Potential for Denaturation Generally considered mild due to zwitterionic headgroupCan be denaturing at high concentrations, but often less so than synthetic detergents
Impact on Protein Function Can help maintain the activity of proteins that require a more lipid-like environmentCan modulate the function of certain membrane proteins[9]

Expertise in Action: The choice between DNPC and a lysophospholipid often comes down to empirical testing. For a novel membrane protein, a screening approach using a panel of detergents with varying acyl chain lengths (for lysophospholipids) and concentrations is highly recommended. The "milder" nature of lysophospholipids can be a good starting point for particularly sensitive proteins. Conversely, the more defined and stable micellar environment of DNPC might be advantageous for robust proteins or those requiring a more native-like lipid context.

Experimental Protocols

To provide a practical framework, here are detailed, step-by-step protocols for membrane protein solubilization using both DNPC and lysophospholipids.

General Membrane Preparation Workflow

This initial workflow is applicable for both detergent types.

Membrane Preparation Workflow start Start: Cell Culture or Tissue harvest Harvest Cells/Tissue start->harvest wash Wash with PBS harvest->wash homogenize Homogenize in Buffer wash->homogenize low_speed_centrifuge Low-Speed Centrifugation (e.g., 1,000 x g) homogenize->low_speed_centrifuge supernatant1 Collect Supernatant low_speed_centrifuge->supernatant1 Remove nuclei, debris high_speed_centrifuge High-Speed Ultracentrifugation (e.g., 100,000 x g) supernatant1->high_speed_centrifuge pellet Collect Membrane Pellet high_speed_centrifuge->pellet Collect membranes resuspend Resuspend Pellet in Buffer pellet->resuspend end Membrane Preparation Ready for Solubilization resuspend->end

Caption: General workflow for isolating cell membranes prior to protein solubilization.

Protocol: Membrane Protein Solubilization with DNPC
  • Determine Protein Concentration: Quantify the protein concentration of your membrane preparation using a compatible assay (e.g., BCA assay).

  • Prepare Solubilization Buffer:

    • Buffer: e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl

    • DNPC: Prepare a 10% (w/v) stock solution. For initial screening, aim for a final concentration of 1-2% (w/v).

    • Add protease inhibitors.

  • Solubilization:

    • Add the DNPC stock solution to the membrane preparation to the desired final concentration.

    • Incubate on ice or at 4°C with gentle agitation for 1-2 hours.

  • Clarification:

    • Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

  • Collect Solubilized Fraction:

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis:

    • Analyze the solubilized and unsolubilized fractions by SDS-PAGE and Western blotting to assess solubilization efficiency.

    • Perform a functional assay if available to determine the activity of the solubilized protein.

Protocol: Membrane Protein Solubilization with Lysophospholipids
  • Detergent Selection and Preparation:

    • Choose a lysophospholipid with an appropriate acyl chain length based on available literature or for initial screening (e.g., C12-LPC, C14-LPC).

    • Prepare a stock solution of the chosen lysophospholipid (e.g., 10% w/v).

  • Determine Protein Concentration: Quantify the protein concentration of your membrane preparation.

  • Prepare Solubilization Buffer:

    • Buffer: e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl

    • Lysophospholipid: Aim for a final concentration that is well above the CMC (e.g., 5-10 times the CMC).

    • Add protease inhibitors.

  • Solubilization:

    • Add the lysophospholipid stock solution to the membrane preparation.

    • Incubate at 4°C with gentle mixing for 1-4 hours. The optimal time may need to be determined empirically.

  • Clarification:

    • Centrifuge at 100,000 x g for 1 hour at 4°C.

  • Collect Solubilized Fraction:

    • Collect the supernatant containing the solubilized proteins.

  • Analysis:

    • Assess solubilization efficiency and protein integrity as described for the DNPC protocol.

Visualizing the Mechanisms

To better understand the solubilization process, the following diagrams illustrate the key steps.

Detergent Solubilization Mechanism cluster_0 Stage 1: Detergent Partitioning cluster_1 Stage 2: Micelle Formation & Solubilization cluster_2 Stage 3: Final State membrane1 Lipid Bilayer with Integral Membrane Protein partition Detergents insert into the lipid bilayer membrane1->partition detergent1 Detergent Monomers detergent1->partition membrane2 Saturated Lipid Bilayer partition->membrane2 micelle_formation Micelles form above CMC membrane2->micelle_formation solubilization Protein-Detergent Mixed Micelles Form micelle_formation->solubilization solubilized_protein Solubilized Protein in Detergent Micelle solubilization->solubilized_protein lipid_micelle Lipid-Detergent Micelles solubilization->lipid_micelle

Caption: The three-stage process of membrane protein solubilization by detergents.

Conclusion and Recommendations

Both DNPC and lysophospholipids are valuable tools in the membrane protein biochemist's toolkit.

  • Lysophospholipids offer the advantage of being derived from natural sources and provide the flexibility of tuning the hydrophobic environment by selecting different acyl chain lengths. They are often a good first choice for sensitive proteins.

  • DNPC , with its dual-chain structure, provides a more lipid-like environment that can be crucial for maintaining the native structure and function of certain membrane proteins.

As a Senior Application Scientist, my primary recommendation is to adopt an empirical approach. The optimal solubilization conditions are highly protein-dependent. A systematic screening of both detergent type (DNPC and a selection of lysophospholipids) and concentration is the most reliable path to success. Always couple your solubilization trials with functional assays to ensure that the extracted protein remains biologically active.

By understanding the fundamental properties of these detergents and applying rigorous experimental design, you will be well-equipped to overcome the challenges of membrane protein solubilization and advance your research.

References

  • Errasti-Murugarren E, Bartoccioni P, Palacín M. Membrane Protein Stabilization Strategies for Structural and Functional Studies. Membranes (Basel). 2021;11(2):155. Published 2021 Feb 22. doi:10.3390/membranes11020155. [Link]

  • Stafford, R. E., Fanni, T., & Dennis, E. A. (1989). Interfacial properties and critical micelle concentration of lysophospholipids. Biochemistry, 28(12), 5113–5120. [Link]

  • Li, Z., Mintzer, E., & Bittman, R. (2004). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. Chemistry and physics of lipids, 130(2), 197–201. [Link]

  • Lin, H., & Hsu, P. C. (2014). Biogenesis, Transport and Remodeling of Lysophospholipids in Gram-negative Bacteria. Frontiers in cellular and infection microbiology, 4, 9. [Link]

  • Li, Z., Mintzer, E., & Bittman, R. (2004). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. Request PDF. [Link]

  • Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. [Link]

  • le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents. Biochimica et biophysica acta, 1508(1-2), 86–111. [Link]

  • Wikipedia. (2023, December 29). Critical micelle concentration. [Link]

  • DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained. [Link]

  • Kibron. (n.d.). Critical Micelle Concentration. [Link]

  • Ghomashchi, F., & Dennis, E. A. (2010). Synthesis of Lysophospholipids. Molecules (Basel, Switzerland), 15(7), 4699–4719. [Link]

  • Lee, A. G. (2004). How lipids affect the activities of integral membrane proteins. Biochimica et biophysica acta, 1666(1-2), 62–87. [Link]

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et biophysica acta, 1666(1-2), 105–117. [Link]

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]

  • Jamshad, M., Grimard, V., Idini, I., Knowles, T. J., Dowle, M. R., Schofield, N., Sridhar, P., Lin, Y., Finka, R., Wheatley, M., Thomas, O. R., Palmer, R. E., Overduin, M., Govaerts, C., & Dafforn, T. R. (2015). Structural analysis of a nanoparticle containing a lipid bilayer and a membrane-spanning protein. Nano letters, 15(1), 430–435. [Link]

  • Corin, K., Baoukina, S., Tieleman, D. P., & Watts, A. (2011). The mechanism of membrane disruption by the human antimicrobial peptide, LL-37. Biophysical journal, 100(5), 1234–1242. [Link]

  • Oliver, R. C., Lipfert, J., Fox, D. A., Lo, R. H., Doniach, S., & Columbus, L. (2013). Dependence of micelle size and shape on detergent alkyl chain length and head group. PloS one, 8(5), e62488. [Link]

  • Cook, D. A., & Binstock, J. F. (1987). Solubilization of membrane proteins. BioTechniques, 5(5), 458-465. [Link]

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods (San Diego, Calif.), 41(4), 388–397. [Link]

  • Sanders, C. R., & Sönnichsen, F. D. (2006). Solution NMR of membrane proteins: a highly challenging field in need of innovation. Magnetic resonance in chemistry : MRC, 44 Spec No, S24–S32. [Link]

  • Arnold, T., & Linke, D. (2008). The use of detergents to purify membrane proteins. Current protocols in protein science, Chapter 4, Unit 4.8.1–4.8.20. [Link]

  • Linke, D. (2009). Detergents: an overview. Methods in enzymology, 463, 603–617. [Link]

  • Møller, J. V., & le Maire, M. (1993). Detergent-binding to membrane-proteins. Journal of Bioenergetics and Biomembranes, 25(4), 317-327. [Link]

  • Garavito, R. M., & Ferguson-Miller, S. (2001). Detergents as tools in membrane biochemistry. The Journal of biological chemistry, 276(35), 32403–32406. [Link]

  • Womack, M. D., Kendall, D. A., & MacDonald, R. C. (1983). Detergent effects on enzyme activity and solubilization of lipid bilayer membranes. Biochimica et biophysica acta, 733(2), 210–215. [Link]

  • Helenius, A., & Simons, K. (1975). Solubilization of membranes by detergents. Biochimica et biophysica acta, 415(1), 29–79. [Link]

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Validation

The Long and Short of It: A Comparative Guide to Phospholipid Chain Length and its Impact on Membrane Properties

For researchers, scientists, and drug development professionals, the lipid bilayer is not merely a cellular container but a dynamic landscape influencing a myriad of biological processes. The physical properties of this...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the lipid bilayer is not merely a cellular container but a dynamic landscape influencing a myriad of biological processes. The physical properties of this membrane are critically governed by the composition of its constituent phospholipids, particularly the length of their acyl chains. This guide provides an in-depth comparison of how varying phospholipid chain lengths dictate key membrane characteristics, supported by experimental data and detailed methodologies, to empower informed decisions in your research and development endeavors.

The Fundamental Influence of Acyl Chain Length

The length of the hydrocarbon chains of phospholipids is a primary determinant of the cohesive forces within the lipid bilayer. Longer acyl chains exhibit stronger attractive van der Waals forces between them.[1][2] These cumulative weak interactions significantly stabilize the membrane, leading to a more ordered and less dynamic state.[2] Conversely, shorter acyl chains have reduced surface area for these interactions, resulting in a more fluid and loosely packed membrane.[3][4] This fundamental principle underpins the diverse effects of chain length on membrane fluidity, thickness, permeability, and phase behavior.

Comparative Analysis of Membrane Properties

The biophysical consequences of altering phospholipid chain length are profound and quantifiable. Below, we compare how increasing acyl chain length systematically modifies key membrane parameters.

Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for processes such as signal transduction and protein function.[3] It is inversely proportional to the length of the phospholipid acyl chains.

  • Mechanism: Longer, saturated acyl chains pack more tightly due to increased van der Waals interactions, restricting the lateral movement of lipid molecules and thus decreasing membrane fluidity.[4][5] Shorter chains, with fewer intermolecular interactions, create a more fluid membrane as less thermal energy is required to induce movement.[3]

Data Presentation: Impact of Acyl Chain Length on Membrane Fluidity

Phospholipid (Saturated)Acyl Chain LengthPhase Transition Temp (°C)Relative Fluidity at Physiological Temp (37°C)
DLPC (Dilauroyl-PC)12:0-1High
DMPC (Dimyristoyl-PC)14:024High
DPPC (Dipalmitoyl-PC)16:041Low (Gel Phase)
DSPC (Distearoyl-PC)18:055Low (Gel Phase)

Note: The phase transition temperature (Tm) is the temperature at which the membrane transitions from a gel-like to a fluid-like state. A lower Tm indicates a more fluid membrane at a given temperature.[6]

Membrane Thickness

The thickness of the lipid bilayer is critical for accommodating transmembrane proteins and maintaining cellular integrity.[7] It is directly proportional to the length of the phospholipid acyl chains.

  • Mechanism: As the length of the acyl chains increases, the hydrophobic core of the membrane expands, leading to a thicker bilayer.[8][9] However, it's noteworthy that the area occupied per molecule also plays a role, with some studies suggesting it can be a more dominant factor than a simple linear increase in thickness.[10]

Data Presentation: Influence of Acyl Chain Length on Bilayer Thickness

Phospholipid (Saturated)Acyl Chain LengthBilayer Thickness (Å)
DLPC (Dilauroyl-PC)12:0~30
DMPC (Dimyristoyl-PC)14:0~35
DPPC (Dipalmitoyl-PC)16:0~40
DSPC (Distearoyl-PC)18:0~45

Note: These are approximate values and can vary based on experimental conditions and measurement techniques.[11]

Membrane Permeability

The permeability of the lipid bilayer to small molecules is a key aspect of its barrier function. It is inversely related to phospholipid chain length.

  • Mechanism: Membranes composed of longer-chain phospholipids are more ordered and tightly packed, creating a more formidable barrier to the passive diffusion of water-soluble molecules.[12][13] Conversely, the increased free volume in membranes with shorter acyl chains leads to higher permeability.[14] Permeability is also notably enhanced near the phase transition temperature where fluctuations in membrane structure create transient "pores".[14]

Phase Behavior

The thermotropic phase behavior of a lipid bilayer, its transition from a rigid gel state to a fluid liquid-crystalline state, is highly dependent on acyl chain length.[15]

  • Mechanism: The stronger van der Waals forces between longer acyl chains require more thermal energy to overcome, resulting in a higher phase transition temperature (Tm).[6][16] This relationship is a direct consequence of the cohesive energy of the lipid assembly.

G cluster_0 Acyl Chain Length cluster_1 Intermolecular Forces cluster_2 Membrane Properties Short Chains Short Chains Weak van der Waals Weak van der Waals Short Chains->Weak van der Waals Long Chains Long Chains Strong van der Waals Strong van der Waals Long Chains->Strong van der Waals High Fluidity High Fluidity Weak van der Waals->High Fluidity Thin Bilayer Thin Bilayer Weak van der Waals->Thin Bilayer High Permeability High Permeability Weak van der Waals->High Permeability Low Tm Low Tm Weak van der Waals->Low Tm Low Fluidity Low Fluidity Strong van der Waals->Low Fluidity Thick Bilayer Thick Bilayer Strong van der Waals->Thick Bilayer Low Permeability Low Permeability Strong van der Waals->Low Permeability High Tm High Tm Strong van der Waals->High Tm

Caption: Relationship between acyl chain length and membrane properties.

Implications for Drug Development and Cellular Research

The choice of phospholipids with specific chain lengths is a critical consideration in various applications:

  • Liposomal Drug Delivery: The chain length of phospholipids used in liposome formulations affects their stability, drug retention, and release characteristics. Longer chains can enhance stability and reduce leakage of encapsulated drugs, while shorter chains might be employed for more rapid drug release.

  • Membrane Protein Studies: The phenomenon of "hydrophobic mismatch," the difference between the hydrophobic thickness of a transmembrane protein and the surrounding lipid bilayer, can influence protein conformation, function, and aggregation.[7][17] Researchers must select lipids with appropriate chain lengths to mimic the native membrane environment of the protein of interest.[18][19] For instance, plasma membrane proteins, which are typically longer, are better accommodated in thicker bilayers composed of longer-chain phospholipids.[7]

  • Cellular Homeostasis: Cells dynamically regulate the fatty acid composition of their membranes to maintain optimal fluidity in response to environmental changes like temperature.[12] Understanding these adaptive mechanisms is crucial for studies in cell biology and disease pathogenesis.

Experimental Protocols for Assessing Membrane Properties

To empirically determine the effects of phospholipid chain length, several biophysical techniques are employed. Below are outlines of key experimental workflows.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a powerful technique for measuring the heat changes that occur in a sample as a function of temperature, allowing for the precise determination of the phase transition temperature (Tm) and enthalpy (ΔH) of a lipid bilayer.[20][21]

Experimental Workflow:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired phospholipid composition.

  • Sample Loading: Accurately load a known amount of the liposome suspension into a DSC sample pan. An identical amount of buffer is loaded into a reference pan.

  • Thermal Scan: The sample and reference pans are heated at a constant rate.

  • Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: A plot of heat flow versus temperature will show an endothermic peak at the Tm. The area under the peak corresponds to the enthalpy of the transition.

Caption: Workflow for DSC analysis of lipid phase transition.

Fluorescence Recovery After Photobleaching (FRAP) for Fluidity Measurement

FRAP is a microscopy-based technique used to quantify the lateral diffusion of fluorescently labeled molecules within a membrane, providing a direct measure of membrane fluidity.[22][23]

Experimental Workflow:

  • Fluorescent Labeling: Incorporate a fluorescent lipid analog (e.g., NBD-PE) into the lipid bilayer of interest (e.g., in giant unilamellar vesicles or on a supported lipid bilayer).

  • Pre-Bleach Imaging: Acquire an initial image of the fluorescently labeled membrane to determine the baseline fluorescence intensity.

  • Photobleaching: Use a high-intensity laser to irreversibly photobleach the fluorophores in a defined region of interest (ROI).

  • Post-Bleach Imaging: Acquire a time-series of images at low laser intensity to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse into the area.

  • Data Analysis: The rate and extent of fluorescence recovery are used to calculate the diffusion coefficient and the mobile fraction of the fluorescent probe, which are indicative of membrane fluidity.[24]

Sources

Comparative

Forging the Future of Drug Development: A Comparative Guide to Cross-Validating Experimental Data and Molecular Dynamics Simulations of DNPC Bilayers

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules at the cellular membrane interface is paramount. The lipid bilayer, the fundamental structure of cell membra...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules at the cellular membrane interface is paramount. The lipid bilayer, the fundamental structure of cell membranes, is a complex and dynamic environment. 1,2-dinervonoyl-sn-glycero-3-phosphocholine (DNPC), a phospholipid with very long monounsaturated acyl chains (C24:1), is of growing interest due to its presence in specialized tissues like the nervous system. Accurately modeling its behavior is crucial for designing therapeutics that interact with or traverse these unique membranes.

This guide provides an in-depth technical comparison of experimental techniques and molecular dynamics (MD) simulations for characterizing DNPC bilayers. We will delve into the "why" behind methodological choices, offering a framework for robust cross-validation that enhances the predictive power of in silico models and accelerates experimental design. While comprehensive experimental data for pure DNPC bilayers is still emerging, we will leverage available simulation data and experimental findings for structurally related lipids to illustrate this vital comparative process.

The Experimentalist's Toolkit: Characterizing DNPC Bilayers

Gaining empirical insights into the physical properties of lipid bilayers requires a multi-pronged approach, with each technique providing a unique piece of the structural and dynamic puzzle. Here, we detail three key experimental protocols.

Small-Angle X-ray Scattering (SAXS) for Structural Interrogation

SAXS is a powerful technique for determining the overall structure of lipid bilayers, providing information on bilayer thickness and, indirectly, the area per lipid.[1] The method relies on the scattering of X-rays by the electron density variations within the sample.

Experimental Protocol: SAXS on DNPC Vesicles

  • Lipid Preparation: High-purity DNPC is dissolved in a chloroform/methanol solvent mixture. The solvent is then evaporated under a stream of nitrogen gas, followed by vacuum desiccation to form a thin lipid film.

  • Vesicle Formation: The lipid film is hydrated with a buffer solution (e.g., HEPES with NaCl) at a temperature above the phase transition temperature of DNPC to form multilamellar vesicles (MLVs).

  • Unilamellar Vesicle Preparation: The MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs). This step is critical for obtaining a more uniform sample for scattering analysis.

  • SAXS Data Acquisition: The LUV suspension is loaded into a temperature-controlled sample cell. SAXS data is collected over a range of scattering vectors (q).

  • Data Analysis: The scattering intensity profile is analyzed to extract the form factor of the vesicles, from which the electron density profile across the bilayer can be reconstructed. This profile provides the bilayer thickness. The area per lipid can then be calculated from the bilayer thickness and the known volume of the lipid.

Causality Behind Choices: The use of LUVs minimizes inter-bilayer correlation effects that complicate the scattering pattern from MLVs. Temperature control is crucial as lipid bilayer properties are highly temperature-dependent.

Solid-State NMR for Acyl Chain Order

Deuterium (²H) solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for quantifying the orientational order of lipid acyl chains.[2][3] By selectively deuterating the acyl chains of DNPC, the quadrupolar splitting in the ²H NMR spectrum can be directly related to the deuterium order parameter (S_CD), a measure of the motional restriction of the C-²H bond vector relative to the bilayer normal.

Experimental Protocol: ²H Solid-State NMR of DNPC

  • Synthesis of Deuterated DNPC: DNPC is synthesized with deuterium atoms at specific positions along the nervonic acid chains.

  • Sample Preparation: The deuterated DNPC is used to prepare MLVs as described in the SAXS protocol. The MLV suspension is then centrifuged to form a pellet.

  • NMR Data Acquisition: The hydrated lipid pellet is transferred to a solid-state NMR rotor. ²H NMR spectra are acquired using a quadrupolar echo pulse sequence at a controlled temperature.

  • Data Analysis: The quadrupolar splitting (Δν_Q) is measured from the spectrum. The order parameter (S_CD) for each deuterated segment is calculated using the equation: S_CD = (4/3) * (h / e²qQ) * Δν_Q, where (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond.

Causality Behind Choices: MLVs are used because they provide a sufficient number of lipids for a good signal-to-noise ratio and their random orientation gives a characteristic Pake doublet powder pattern from which the quadrupolar splitting can be readily extracted. The quadrupolar echo sequence is essential for refocusing the rapid signal decay of the broad solid-state NMR signal.

Fluorescence Recovery After Photobleaching (FRAP) for Lateral Diffusion

FRAP is a microscopy-based technique used to measure the two-dimensional lateral diffusion of molecules within a membrane.[4][5] A fluorescently labeled lipid analog is incorporated into the bilayer, a small region is photobleached with a high-intensity laser, and the recovery of fluorescence in that region due to the diffusion of surrounding unbleached probes is monitored over time.

Experimental Protocol: FRAP on a Supported DNPC Bilayer

  • Preparation of Supported Lipid Bilayer (SLB): A clean glass coverslip is used as a substrate. LUVs of DNPC containing a small mole fraction (e.g., 0.5 mol%) of a fluorescently labeled lipid probe are prepared. The LUV suspension is added to the coverslip, allowing the vesicles to rupture and form a single, continuous supported lipid bilayer.

  • FRAP Measurement: The SLB is placed on a confocal microscope stage with temperature control. A region of interest (ROI) is photobleached using a high-intensity laser pulse. A series of low-intensity images are then acquired over time to monitor the fluorescence recovery into the bleached spot.

  • Data Analysis: The fluorescence intensity in the ROI is measured over time and plotted. The resulting recovery curve is fitted to a diffusion model to extract the lateral diffusion coefficient (D).

Causality Behind Choices: SLBs provide a flat, planar geometry that is ideal for quantitative FRAP analysis. Using a low concentration of a fluorescent probe minimizes potential artifacts that could alter the bilayer properties.

Experimental_Workflow cluster_saxs SAXS cluster_nmr Solid-State NMR cluster_frap FRAP saxs_prep DNPC LUV Preparation saxs_acq Data Acquisition saxs_prep->saxs_acq saxs_analysis Electron Density Profile -> Bilayer Thickness, Area per Lipid saxs_acq->saxs_analysis nmr_prep Deuterated DNPC MLV Preparation nmr_acq Data Acquisition nmr_prep->nmr_acq nmr_analysis Quadrupolar Splitting -> Deuterium Order Parameters nmr_acq->nmr_analysis frap_prep DNPC SLB with Fluorescent Probe frap_acq Photobleaching & Recovery Imaging frap_prep->frap_acq frap_analysis Recovery Curve Fitting -> Lateral Diffusion Coefficient frap_acq->frap_analysis start High-Purity DNPC start->saxs_prep start->nmr_prep start->frap_prep

Caption: Experimental Workflow for DNPC Bilayer Characterization.

The Computational Microscope: Molecular Dynamics Simulations of DNPC

MD simulations provide an atomistic view of lipid bilayers, offering unparalleled detail on their structure and dynamics.[6] A well-conducted simulation can be thought of as a "computational experiment" that complements and helps interpret physical experiments.

MD Simulation Workflow: GROMACS Protocol for a DNPC Bilayer

  • System Building:

    • Lipid Parameterization: Obtain or generate parameters for DNPC compatible with the chosen force field (e.g., CHARMM36).[7][8] For non-standard lipids like DNPC, this may involve parameterizing the nervonic acid tail by analogy to existing lipid parameters or using tools like CGenFF.

    • Bilayer Construction: Use a tool like CHARMM-GUI's Membrane Builder to generate the initial coordinates of a hydrated DNPC bilayer. A typical system might consist of 128 DNPC lipids (64 per leaflet) and a sufficient number of water molecules (e.g., 40-50 per lipid) to ensure full hydration.

  • Energy Minimization: Perform steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial configuration.

  • Equilibration:

    • NVT Equilibration: Perform a short simulation (e.g., 1 ns) in the NVT (constant number of particles, volume, and temperature) ensemble to allow the system to reach the target temperature. Position restraints are typically applied to the lipid headgroups to maintain the bilayer structure.

    • NPT Equilibration: Perform a longer simulation (e.g., 10-50 ns) in the NPT (constant number of particles, pressure, and temperature) ensemble. This allows the simulation box dimensions to fluctuate, enabling the bilayer to relax to its equilibrium area per lipid and thickness. The position restraints on the lipids are gradually released during this phase.

  • Production Simulation: Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to sample the equilibrium dynamics of the bilayer.

  • Trajectory Analysis: Analyze the saved trajectory to calculate the properties of interest:

    • Area per Lipid: Calculated from the average lateral (x-y) dimensions of the simulation box.

    • Bilayer Thickness: Typically defined as the distance between the average positions of the phosphorus atoms in the two leaflets.

    • Deuterium Order Parameters: Calculated from the orientation of the C-H vectors of the acyl chains with respect to the bilayer normal. GROMACS has built-in tools for this analysis.[9]

    • Lateral Diffusion Coefficient: Calculated from the mean squared displacement (MSD) of the lipids in the plane of the bilayer over time.

Causality Behind Choices: The CHARMM36 force field is widely used and well-validated for lipid simulations. The multi-step equilibration process is crucial to allow the system to relax to a stable state before collecting production data. The choice of ensemble (NPT) for equilibration and production is physically realistic for a membrane under physiological conditions.

MD_Workflow cluster_outputs Calculated Properties start DNPC Structure & Force Field Parameters build System Building (e.g., CHARMM-GUI) start->build em Energy Minimization build->em nvt NVT Equilibration (Constant Volume & Temperature) em->nvt npt NPT Equilibration (Constant Pressure & Temperature) nvt->npt prod Production MD Simulation npt->prod analysis Trajectory Analysis prod->analysis apl Area per Lipid analysis->apl thick Bilayer Thickness analysis->thick scd Order Parameters analysis->scd diff Lateral Diffusion analysis->diff

Caption: MD Simulation Workflow for a DNPC Bilayer.

Cross-Validation: Where Simulation Meets Reality

The true power of combining these two approaches lies in direct, quantitative comparison. Discrepancies can reveal limitations in the simulation force field or highlight unexpected experimental findings, while agreement builds confidence in the predictive power of the model.

PropertyMD Simulation (DNPC)Experiment (DNPC or Analogue)Experimental Method
Area per Lipid (Ų) ** 63.7 - 64.1[10]No direct data available. For DOPC (C18:1), it is ~67.4-72.4 Ų.[10]SAXS
Bilayer Thickness (Å) **Not reported, but expected to be larger than shorter chain lipids.No direct data available. For DOPC, it's ~37-38 Å.[10][11]SAXS
Deuterium Order Parameter (-S_CD) at C10 Not reported.No direct data available. For DOPC, it's ~0.15-0.20.²H Solid-State NMR
Lateral Diffusion Coefficient (10⁻⁸ cm²/s) Not reported.No direct data available. For DOPC, it's ~7-14.[6]FRAP, PFG-NMR

Discussion of the Comparison

  • Bilayer Thickness: While not explicitly reported in the available simulation data for DNPC, it is expected to be significantly larger than that of DOPC due to the longer acyl chains. This is a key prediction from simulations that awaits experimental verification.

  • Deuterium Order Parameters: The order parameter profile provides a detailed fingerprint of the membrane's internal state. A key point of comparison would be the dip in order at the position of the double bond in the nervonic acid chain. Validating that the simulation accurately captures the extent of this disorder is crucial.

  • Lateral Diffusion: The diffusion of lipids is a key indicator of membrane fluidity. It is expected that the longer acyl chains of DNPC would lead to slower lateral diffusion compared to DOPC due to increased van der Waals interactions. Comparing simulation and experimental values would provide a stringent test of the force field's ability to capture dynamic properties.

This cross-validation process is not a one-time check but a feedback loop. Discrepancies between simulation and experiment can guide refinements of the force field or prompt a re-evaluation of the experimental data analysis. Conversely, validated simulations can be used to predict the outcomes of new experiments, saving time and resources.

Cross_Validation_Loop exp Experimental Data (SAXS, NMR, FRAP) comp Quantitative Comparison (Area, Thickness, Order, Diffusion) exp->comp sim MD Simulation (GROMACS, CHARMM36) sim->comp refine_ff Refine Force Field comp->refine_ff Discrepancy new_exp Design New Experiments comp->new_exp Agreement refine_ff->sim Improved Model new_exp->exp New Hypotheses

Caption: The Cross-Validation Feedback Loop.

Conclusion

The cross-validation of molecular dynamics simulations with experimental data is an indispensable strategy for building robust and predictive models of lipid bilayers. For a lipid as important and unique as DNPC, this integrated approach is essential for elucidating its properties and its interactions with therapeutic molecules. While a clear gap in experimental data for pure DNPC bilayers exists, the methodologies outlined in this guide provide a clear path forward. By systematically applying these experimental and computational protocols, researchers can build a comprehensive understanding of DNPC-containing membranes, ultimately contributing to the rational design of more effective and targeted drugs.

References

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers. Available at: [Link]

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine. Chongqing Chemdad Co., Ltd. Available at: [Link]

  • (PDF) High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. ResearchGate. Available at: [Link]

  • 1,2-Dimyristoyl-sn-glycero-3-phosphocholine promotes the adhesion of nanoparticles to biomembranes and transport in rat brain. ResearchGate. Available at: [Link]

  • 1,2-Dierucoyl-sn-Glycero-3-Phosphocholine. CD BioSustainable. Available at: [Link]

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  • The Effect of Cholesterol on Short- and Long-Chain Monounsaturated Lipid Bilayers as Determined by Molecular Dynamics Simulations and X-Ray Scattering. NIH. Available at: [Link]

  • N-Nervonoylsphingomyelin (C24:1) Prevents Lateral Heterogeneity in Cholesterol-Containing Membranes. ResearchGate. Available at: [Link]

  • Running membrane simulations. GROMACS documentation. Available at: [Link]

  • GROMACS Tutorial - KALP-15 in DPPC. Virginia Tech. Available at: [Link]

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  • C24:0 and C24:1 sphingolipids in cholesterol-containing, five- and six-component lipid membranes. PMC. Available at: [Link]

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  • The area/lipid in the simulation of the DMPC lipid bilayer membrane as... ResearchGate. Available at: [Link]

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Validation

A Researcher's Guide to G Protein-Coupled Receptor Reconstitution: A Comparative Analysis of Detergents and DNPC Nanodiscs

Introduction: The Challenge of Capturing GPCR Function in Vitro G Protein-Coupled Receptors (GPCRs) represent the largest family of membrane proteins in the human genome and are the targets of a significant percentage of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Capturing GPCR Function in Vitro

G Protein-Coupled Receptors (GPCRs) represent the largest family of membrane proteins in the human genome and are the targets of a significant percentage of all modern therapeutic drugs. Their central role in signal transduction makes them a focal point for research and drug development. However, the very nature of being integral membrane proteins presents a significant hurdle for their biochemical and structural characterization. To study these receptors in isolation, they must be removed from their native cell membrane environment and reconstituted into a membrane-mimetic system that preserves their structure and function.

The choice of this reconstitution environment is not trivial; it is a critical experimental parameter that profoundly influences the stability, pharmacology, and functional coupling of the receptor. A suboptimal environment can lead to protein denaturation and loss of activity, rendering experimental results meaningless. This guide provides an in-depth comparative analysis of the most common approaches for GPCR reconstitution: traditional detergent-based methods and the increasingly popular detergent-free technique utilizing Diisobutylene/Maleic Acid (DIBMA) copolymers, a type of DNPC, to form native nanodiscs. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific GPCR of interest.

The Role of Detergents in GPCR Solubilization and Reconstitution

Detergents are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles can intercalate into the lipid bilayer, ultimately solubilizing the membrane and encapsulating the hydrophobic transmembrane domains of proteins like GPCRs.[1] The detergent micelle shields the hydrophobic surfaces of the GPCR from the aqueous environment, keeping it soluble and, ideally, in its native conformation.

The selection of a detergent is a balancing act between solubilization efficiency and the preservation of the GPCR's structural and functional integrity.[2] Harsher, short-chain detergents may be effective at solubilizing membranes but often lead to receptor denaturation.[3] Conversely, milder detergents are more likely to maintain the receptor's native state.[4]

A Comparative Analysis of Common Detergents for GPCR Studies

The field has seen an evolution of detergents, each with distinct properties. Here, we compare three widely used non-ionic detergents: the classic n-dodecyl-β-D-maltoside (DDM), the improved lauryl maltose neopentyl glycol (LMNG), and the novel steroidal detergent, glyco-diosgenin (GDN).

  • n-Dodecyl-β-D-maltoside (DDM): For many years, DDM has been the workhorse for GPCR solubilization and purification.[2] Its popularity stems from its moderate cost and its ability to maintain the function of many, particularly more robust, GPCRs.[3] However, for more sensitive or unstable GPCRs, DDM can be too harsh, leading to a loss of stability and function over time.[5] The addition of cholesterol analogues like cholesteryl hemisuccinate (CHS) is often required to enhance the stability of GPCRs in DDM.[4]

  • Lauryl Maltose Neopentyl Glycol (LMNG): LMNG represents a significant advancement in detergent technology for membrane proteins. Its branched structure, featuring two hydrophobic tails and two hydrophilic maltoside groups, allows it to pack more effectively around the transmembrane helices of a GPCR.[3] This dense packing reduces the motion of the detergent molecules and the flexibility of the receptor, leading to enhanced stability compared to its linear counterpart, DDM.[3][5] Molecular dynamics simulations have shown that LMNG's structure results in a more stable receptor-detergent complex, making it the detergent of choice for many challenging GPCR targets, especially for structural biology applications.[3]

  • Glyco-diosgenin (GDN): GDN is a more recent addition to the membrane protein toolkit, belonging to the class of steroidal detergents.[6] Its rigid, sterol-like hydrophobic core provides exceptional stabilization for many GPCRs, often surpassing that of both DDM and LMNG.[6] This remarkable stabilizing effect has made GDN particularly popular for demanding applications like single-particle cryo-electron microscopy (cryo-EM), where a homogeneous and stable sample is paramount.[7]

Detergent Abbreviation Chemical Class CMC (mM) Micelle Size (kDa)
n-Dodecyl-β-D-maltosideDDMAlkyl Maltoside~0.17~50
Lauryl Maltose Neopentyl GlycolLMNGMaltose Neopentyl Glycol~0.01~40
Glyco-diosgeninGDNSteroidal Glycoside~0.02-0.03~70-75

Table 1: Physicochemical Properties of Common Non-Ionic Detergents.[7] CMC (Critical Micelle Concentration) is the concentration at which detergent monomers start forming micelles. Solubilization is typically performed at concentrations well above the CMC.

The enhanced stability offered by these newer detergents is not just theoretical. Experimental data consistently demonstrates their superior performance in preserving GPCR structure. A key metric for protein stability is its melting temperature (Tm), the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater stability.

Detergent Apparent Tm (°C) of a thermostabilized Adenosine A2A Receptor
LMNG44.2 ± 0.2
DDMGenerally considered less stabilizing than LMNG[5]
GDNHas shown to further increase receptor Tm compared to LMNG in some cases

Table 2: Experimentally Determined Thermostability (Tm) of a Thermostabilized Adenosine A2A Receptor (tA2AR) in Various Non-Ionic Detergents.[7] Data for LMNG is from experimental measurements, while the relative stabilities of DDM and GDN are based on multiple studies.

DNPC and Native Nanodiscs: A Detergent-Free Approach

While detergents have been invaluable, they have a fundamental drawback: they strip the receptor of its native lipid environment. The lipid bilayer is not just a passive solvent for GPCRs; specific lipid interactions can allosterically modulate receptor conformation and function.[4] This has driven the development of detergent-free methods for GPCR reconstitution.

One of the most promising detergent-free technologies involves the use of amphipathic copolymers like Diisobutylene/Maleic Acid (DIBMA), a type of DNPC, or Styrene Maleic Acid (SMA). These polymers have the remarkable ability to directly extract a "cookie-cutter" patch of the native cell membrane, encapsulating the GPCR along with its surrounding lipid microenvironment.[8][9] The resulting structures are called "native nanodiscs."

Advantages of Native Nanodiscs:
  • Preservation of Native Lipid Environment: By retaining the local lipid composition, nanodiscs provide a more physiologically relevant context for the GPCR, which can be crucial for its stability and function.[10]

  • Enhanced Stability and Functionality: Numerous studies have shown that GPCRs reconstituted into nanodiscs exhibit greater thermostability and higher levels of activity, such as G-protein coupling, compared to their detergent-solubilized counterparts.[10][11] For instance, the adenosine A2A receptor in SMA-lipid particles (SMALPs) showed a 5°C increase in thermostability compared to the DDM-solubilized receptor and retained its ligand-binding capacity for over 15 days at 4°C, whereas the detergent-solubilized receptor was inactive after 3 days.[2][11]

  • Suitability for Functional Assays: The discoidal shape of nanodiscs allows for unobstructed access to both the extracellular and intracellular faces of the receptor, making them an excellent platform for studying ligand binding and interactions with downstream signaling partners like G proteins and arrestins.[1]

Considerations for Using DNPC:
  • Size Heterogeneity: The size of the nanodiscs can be somewhat heterogeneous, which might be a consideration for certain biophysical techniques.

  • Polymer Interference: The negatively charged polymer may interfere with some downstream applications or protein-protein interactions. However, newer generations of polymers are being developed to mitigate these issues.[8]

Head-to-Head Comparison: Detergents vs. DNPC Nanodiscs

Parameter Detergent Micelles (DDM, LMNG, GDN) DNPC Native Nanodiscs
Lipid Environment Artificial; native lipids are stripped away.Native; preserves the local lipid microenvironment.
GPCR Stability Variable. GDN > LMNG > DDM. Often requires optimization and additives like CHS. Can be unstable long-term.Generally superior. Increased thermostability and longevity.[11]
GPCR Functionality Can be compromised. Detergents may inhibit G-protein coupling and alter ligand binding affinity.More native-like. Often shows enhanced G-protein coupling and more physiological ligand binding.[10]
Structural Biology Widely used for X-ray crystallography and cryo-EM. GDN and LMNG are particularly favored.Excellent for cryo-EM, providing a more native-like structure. Can be challenging for crystallography.
Ease of Use Well-established protocols. A vast array of detergents to screen.Simpler solubilization step (no detergent removal). Polymer can sometimes interfere with affinity purification.
Cost DDM is relatively inexpensive. LMNG and GDN are more costly.The polymer itself is reasonably priced.

Experimental Protocols

The following protocols provide a starting point for the reconstitution of a GPCR of interest. Optimization of parameters such as protein-to-lipid ratios, incubation times, and buffer components is often necessary for each specific receptor.

Protocol 1: GPCR Reconstitution into Proteoliposomes using DDM

This protocol describes the reconstitution of a purified, detergent-solubilized GPCR into pre-formed lipid vesicles (liposomes) followed by detergent removal.

Materials:

  • Purified GPCR in a buffer containing DDM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM).

  • Lipid stock (e.g., a 3:2 mixture of POPC:POPG in chloroform) at 10 mg/mL.

  • Reconstitution Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Bio-Beads SM-2 (Bio-Rad).

  • Glass test tubes.

  • Nitrogen gas source.

  • Bath sonicator.

  • Ultracentrifuge.

Methodology:

  • Lipid Film Preparation: a. In a glass test tube, add the desired amount of lipid stock to achieve the target lipid-to-protein ratio (a molar ratio of 1:500 is a good starting point). b. Dry the lipids to a thin film under a gentle stream of nitrogen gas while rotating the tube. c. To ensure complete removal of the solvent, place the tube in a desiccator under vacuum for at least 1 hour.

  • Liposome Formation: a. Rehydrate the lipid film in Reconstitution Buffer to a final lipid concentration of 5-10 mg/mL. b. Vortex vigorously for 5-10 minutes until the lipid film is fully resuspended. The solution will appear milky. c. To create unilamellar vesicles, subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. d. Extrude the liposome suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to generate uniformly sized liposomes.

  • Reconstitution: a. Add DDM to the liposome suspension to a final concentration that partially destabilizes the vesicles (typically just below the CMC). b. Add the purified GPCR solution to the liposome-detergent mixture at the desired lipid-to-protein ratio. c. Incubate the mixture with gentle agitation for 1 hour at 4°C to allow the GPCR to insert into the liposomes.

  • Detergent Removal: a. Prepare Bio-Beads by washing them extensively with methanol, followed by water, and finally with Reconstitution Buffer. b. Add the washed Bio-Beads to the reconstitution mixture at a ratio of 20 mg of wet beads per 1 mg of detergent. c. Incubate with gentle rotation at 4°C. Perform several changes of Bio-Beads over 24 hours to ensure complete detergent removal.

  • Proteoliposome Collection: a. Carefully remove the Bio-Beads by pipetting. b. Pellet the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1 hour at 4°C). c. Resuspend the proteoliposome pellet in the desired buffer for downstream assays.

Protocol 2: Formation of GPCR-Containing Native Nanodiscs using DNPC (DIBMA)

This protocol describes the direct solubilization of a GPCR from cell membranes using DIBMA polymer.

Materials:

  • Cell membranes containing the overexpressed GPCR of interest.

  • DIBMA stock solution (e.g., 5% w/v in a suitable buffer).

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl.

  • Affinity resin for purification (e.g., Ni-NTA for His-tagged GPCRs).

  • Wash and Elution buffers for purification.

Methodology:

  • Membrane Preparation: a. Harvest cells expressing the GPCR and prepare a crude membrane fraction by homogenization and differential centrifugation. b. Resuspend the final membrane pellet in Solubilization Buffer to a total protein concentration of 5-10 mg/mL.

  • Solubilization: a. Add the DIBMA stock solution to the membrane suspension to a final concentration of 1-2.5% (w/v). b. Incubate with gentle rotation for 2-4 hours at 4°C or room temperature to allow for membrane solubilization.

  • Clarification: a. Pellet the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). b. The supernatant contains the GPCR-DIBMA nanodiscs.

  • Affinity Purification: a. Incubate the clarified supernatant with an appropriate affinity resin (e.g., Ni-NTA agarose for a His-tagged GPCR) for 1-2 hours at 4°C. b. Wash the resin extensively with Wash Buffer (Solubilization Buffer containing a low concentration of imidazole, e.g., 20 mM). c. Elute the purified GPCR-nanodiscs with Elution Buffer (Solubilization Buffer containing a high concentration of imidazole, e.g., 250 mM).

  • Quality Control: a. Analyze the purified sample by SDS-PAGE to check for purity. b. Characterize the size and homogeneity of the nanodiscs using size-exclusion chromatography (SEC).

Visualizing the Workflows

Detergent_Reconstitution cluster_prep Preparation cluster_reconstitution Reconstitution cluster_purification Purification GPCR Purified GPCR in Detergent Micelle Mix Mix GPCR, Liposomes & Detergent GPCR->Mix Lipids Lipid Film Liposomes Liposomes Lipids->Liposomes Hydration & Extrusion Liposomes->Mix Incubate Incubate for GPCR Insertion Mix->Incubate Detergent_Removal Detergent Removal (e.g., Bio-Beads) Incubate->Detergent_Removal Centrifugation Ultracentrifugation Detergent_Removal->Centrifugation Proteoliposome Functional Proteoliposome Centrifugation->Proteoliposome

Caption: Workflow for GPCR reconstitution into proteoliposomes using detergents.

DNPC_Reconstitution cluster_prep Preparation cluster_solubilization Solubilization cluster_purification Purification Membranes Cell Membranes with GPCR Mix Add DNPC Polymer (e.g., DIBMA) Membranes->Mix Incubate Incubate for Nanodisc Formation Mix->Incubate Clarify Ultracentrifugation (remove debris) Incubate->Clarify Purify Affinity Chromatography Clarify->Purify Nanodisc Functional Native Nanodisc Purify->Nanodisc

Caption: Workflow for detergent-free GPCR reconstitution into native nanodiscs using DNPC.

Conclusion and Future Perspectives

The choice between detergents and DNPC nanodiscs for GPCR reconstitution is highly dependent on the specific receptor and the intended downstream application. For robust GPCRs or when well-established protocols are desired, detergents like DDM and LMNG remain viable options. For sensitive receptors, or when structural integrity and a native-like environment are paramount, the superior stabilizing properties of GDN and the detergent-free nature of DNPC nanodiscs offer significant advantages.

The trend in the field is clearly moving towards reconstitution methods that better mimic the native membrane environment. The development of new and improved polymers for nanodisc formation, as well as other novel membrane-mimetic systems, will continue to expand the toolkit available to researchers.[8] Ultimately, a careful, empirical evaluation of different reconstitution strategies will yield the highest quality GPCR preparations, paving the way for groundbreaking discoveries in GPCR biology and pharmacology.

References

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Comparative

A-Z Guide to Purity Assessment of Synthetic 1,2-Dinonanoylphosphatidylcholine (DNPC)

A Senior Application Scientist’s Comparative Analysis for Researchers and Drug Development Professionals In the realm of advanced drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticle...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist’s Comparative Analysis for Researchers and Drug Development Professionals

In the realm of advanced drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles (LNPs), the purity of synthetic phospholipids is not merely a quality control metric; it is a cornerstone of efficacy, stability, and safety.[1] 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (DNPC), a saturated phospholipid with nine-carbon acyl chains, offers unique properties for creating fluid and stable lipid bilayers. However, its performance is inextricably linked to its purity. This guide provides an in-depth, technically-grounded comparison of the analytical methodologies required to comprehensively assess the purity of synthetic DNPC, contextualizing its performance against other common alternatives.

The Imperative of Purity in DNPC-Based Formulations

The term "purity" for a synthetic phospholipid like DNPC extends beyond a simple percentage. It encompasses several critical attributes:

  • Chemical Purity: The absence of non-DNPC components, including residual starting materials, reaction byproducts, or degradation products.

  • Acyl Chain Purity: Confirmation that both fatty acid chains are indeed nonanoic acid (C9:0).

  • Positional Isomer Purity: Ensuring the correct stereospecific numbering (sn), with the fatty acids esterified at the sn-1 and sn-2 positions of the glycerol backbone.[2]

  • Enantiomeric Purity: Verifying the presence of the natural stereochemical configuration.[3]

  • Absence of Degradation Products: Primarily lysophosphatidylcholine (lyso-PC), which can significantly alter membrane properties and potentially induce toxicity.[4]

Impurities can compromise the physical characteristics of liposomes, leading to issues with drug loading, stability, and release kinetics.[5] For instance, the presence of lyso-PC can increase membrane permeability, causing premature drug leakage.

A Multi-Pronged Analytical Approach to Purity Verification

No single analytical technique can fully elucidate the purity profile of DNPC. A validated, multi-technique approach is essential for a comprehensive assessment.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a cornerstone for phospholipid analysis.[6][7] Unlike UV detection, which is ineffective for saturated lipids lacking a chromophore, ELSD is a quasi-universal detector for non-volatile analytes, making it ideal for quantifying DNPC and its potential impurities.[8]

Why this choice? The ELSD nebulizes the column effluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles. This provides a response proportional to the mass of the analyte, allowing for the accurate quantification of different lipid classes.[9]

Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for determining fatty acid composition. The phospholipid is first hydrolyzed, and the released fatty acids are converted into their more volatile fatty acid methyl esters (FAMEs) before analysis.[10][11]

Why this choice? This method provides a highly accurate and quantitative profile of the acyl chains, confirming that only nonanoic acid is present in DNPC. It can detect even trace amounts of other fatty acids that might have been incorporated during synthesis.

Mass Spectrometry (MS) provides unequivocal confirmation of the molecular weight of DNPC.[12] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and characterizing impurities.[13][14] Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural insights.

  • ¹H NMR can confirm the overall structure of the molecule, including the presence of the choline headgroup and the glycerol backbone.[16][17]

  • ³¹P NMR is particularly valuable for phospholipid analysis due to the 100% natural abundance of the ³¹P isotope.[18] It provides a distinct signal for the phosphate group in phosphatidylcholines and can readily distinguish them from other phospholipid classes or phosphate-containing impurities.[19][20] High-resolution ³¹P NMR can even differentiate between different phospholipid headgroups in a mixture.[21]

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a synthetic DNPC sample.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity & Identity cluster_2 Fatty Acid Composition cluster_3 Final Certification A DNPC Sample B Visual Inspection (Appearance, Color) A->B C HPLC-ELSD B->C Quantitative Analysis D LC-MS B->D Identity Confirmation E ¹H & ³¹P NMR B->E Structural Verification F Purity > 99%? C->F D->F E->F G Hydrolysis & FAME Derivatization F->G Yes J Certificate of Analysis F->J No (Further Purification Required) H GC-FID G->H I C9:0 Content > 99%? H->I I->J Yes I->J No (Batch Rejection)

Caption: A typical workflow for the purity assessment of synthetic DNPC.

Comparative Analysis: DNPC vs. Alternative Phospholipids

The choice of phospholipid is critical in liposome design, influencing membrane fluidity, stability, and drug retention.[22] DNPC, with its short C9 chains, creates more fluid membranes at room temperature compared to its longer-chain counterparts.

Feature1,2-Dinonanoyl-PC (DNPC) 1,2-Dimyristoyl-PC (DMPC) 1,2-Dipalmitoyl-PC (DPPC) 1,2-Distearoyl-PC (DSPC)
Acyl Chains C9:0C14:0C16:0C18:0
Phase Transition Temp (Tm) -16 °C23 °C41 °C55 °C
Membrane Fluidity at 37°C HighHighLow (Gel Phase)Low (Gel Phase)
Typical Application Fluid liposomes, model membranesThermosensitive liposomes[23]"Gold standard" for conventional liposomes, drug deliveryHigh-stability liposomes, drug delivery[24]
Purity Considerations Prone to oxidation if unsaturated impurities are present. Lyso-PC is a key impurity.Similar to DNPC.High purity is crucial for consistent Tm and release profiles.High purity is essential for maximum stability and minimal leakage.
Analytical Challenges Similar across all synthetic PCs. The key is a multi-technique approach.Similar across all synthetic PCs.Similar across all synthetic PCs.Similar across all synthetic PCs.

Data compiled from various sources for illustrative purposes.

While natural phospholipids, such as those derived from soy or egg, are also used, they present a heterogeneous mixture of acyl chains.[2][25] This can lead to batch-to-batch variability. For applications demanding precise control over membrane properties, high-purity synthetic phospholipids like DNPC are the preferred choice.[26][27]

Experimental Protocols: A Closer Look

This protocol outlines a standard method for assessing the chemical purity of DNPC.

  • System Preparation: An HPLC system equipped with a quaternary pump, autosampler, column heater, and an evaporative light scattering detector.

  • Chromatographic Conditions:

    • Column: Silica gel, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Chloroform/Methanol (95:5, v/v)

    • Mobile Phase B: Chloroform/Methanol/Water (60:34:6, v/v/v)

    • Gradient: A linear gradient from 100% A to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min.

  • Standard and Sample Preparation:

    • Prepare a stock solution of DNPC reference standard at 1 mg/mL in chloroform/methanol (1:1).

    • Prepare the test sample at the same concentration.

  • Analysis: Inject 20 µL of the standard and sample solutions.

  • Data Interpretation: Calculate the purity of the DNPC sample by area normalization. The area of the DNPC peak is expressed as a percentage of the total area of all detected peaks.

This protocol details the conversion of DNPC to FAMEs for analysis.

  • Sample Hydrolysis and Methylation:

    • Weigh approximately 10 mg of DNPC into a screw-cap tube.

    • Add 2 mL of 0.5 M NaOH in methanol.

    • Heat at 100 °C for 10 minutes.

    • Cool, then add 2 mL of Boron Trifluoride (BF₃) in methanol (14%).

    • Heat again at 100 °C for 10 minutes.

    • Cool to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge. The upper hexane layer contains the FAMEs.[10]

  • GC Conditions:

    • Column: Fused silica capillary column with a polar stationary phase (e.g., Carbowax-type), 30 m x 0.25 mm.[10]

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 260 °C.

    • Oven Program: Start at 100 °C, ramp to 240 °C at 4 °C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject 1 µL of the hexane layer.

  • Data Interpretation: Identify peaks by comparing retention times with a known FAME standard mix. Quantify the relative percentage of nonanoic acid methyl ester.

Technique_Selection A What is the analytical question? B Overall Purity & Quantification A->B C Molecular Identity A->C D Fatty Acid Composition A->D E Detailed Structure A->E F HPLC-ELSD B->F G LC-MS C->G H GC-FID D->H I ¹H & ³¹P NMR E->I

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1,2-Dinonanoylphosphatidylcholine (DNPC)

This document provides a detailed protocol for the safe and compliant disposal of 1,2-Dinonanoylphosphatidylcholine (DNPC), a synthetic phospholipid commonly utilized in liposome preparation, drug delivery research, and...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 1,2-Dinonanoylphosphatidylcholine (DNPC), a synthetic phospholipid commonly utilized in liposome preparation, drug delivery research, and membrane studies. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is intended for researchers, laboratory managers, and drug development professionals who handle this and similar chemical reagents.

Foundational Principles: Hazard Assessment and Regulatory Context

The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's hazards and the governing regulations. While many pure, saturated phospholipids are not classified as hazardous under the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard (29 CFR 1910.1200), the ultimate disposal pathway is dictated by the form of the waste—whether it is the pure compound or, more commonly, a solution or mixture containing other potentially hazardous components.[1]

Causality of Disposal Choices: The critical determination is not the hazard of pure DNPC alone, but the hazard of the entire waste stream. For instance, DNPC dissolved in chloroform must be treated as a hazardous waste because chloroform is a regulated substance. This principle of "mixture rule" is a fundamental concept in laboratory waste management as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3]

Primary Directive: Always consult the manufacturer-specific Safety Data Sheet (SDS) for the exact lot of DNPC you are using and defer to your institution's Environmental Health and Safety (EHS) department for local and state-specific disposal requirements.

Key Properties Informing DNPC Disposal

A summary of the typical physical and chemical properties of phospholipids like DNPC is essential for safe handling and disposal planning.

PropertyValue / CharacteristicImplication for Disposal & Spill Management
Physical State Waxy Solid / PowderLow risk of vapor inhalation for the pure solid. Spills are relatively easy to contain, but dust generation must be avoided during cleanup.[4][5]
Solubility Soluble in organic solvents (e.g., chloroform, ethanol); forms suspensions in water.Waste solutions will be common. The solvent used dictates the hazardous nature of the waste. Aqueous suspensions should not be disposed of down the drain.[6][7]
Stability Stable under recommended storage conditions (-20°C). Susceptible to hydrolysis in aqueous solutions over time.Unused, expired, or degraded material must be disposed of as chemical waste. Do not attempt to neutralize.[6][8]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[9][10]Waste must be segregated from incompatible chemicals to prevent dangerous reactions in the storage container.[11]

Step-by-Step Disposal Protocol

The correct disposal procedure is determined by a critical decision point: is the waste pure, uncontaminated DNPC, or is it part of a mixture? The following workflow provides a procedural guide for both scenarios.

Experimental Protocol: Waste Characterization and Segregation
  • Assess the Waste Stream: Determine if the DNPC waste is:

    • Case A: Pure, unused DNPC powder or residue.

    • Case B: DNPC dissolved or suspended in a solvent (e.g., chloroform, methanol, ethanol).

    • Case C: DNPC mixed with other non-hazardous reagents (e.g., saline, PBS buffer).

    • Case D: Contaminated lab materials (e.g., pipette tips, gloves, weighing paper).

  • Hazard Determination:

    • For Case A and C , while the material itself may not be classified as hazardous, it must be disposed of as chemical waste, not in regular trash or down the drain.[11]

    • For Case B , the waste is considered hazardous if the solvent is hazardous (e.g., chloroform, methanol). The entire mixture must be managed as hazardous waste.[12]

    • For Case D , all materials contaminated with DNPC, especially from solutions, should be collected and disposed of as solid hazardous waste.[13][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of DNPC waste.

Caption: Decision workflow for 1,2-Dinonanoylphosphatidylcholine (DNPC) disposal.

Experimental Protocol: Waste Collection and Storage
  • Container Selection: Choose a chemically compatible, leak-proof container with a secure, tight-fitting lid. For liquid waste containing organic solvents, use glass or a suitable solvent-safe polymer container. Do not use foodstuff containers.[11]

  • Labeling: Proper labeling is a strict EPA requirement.[15][16]

    • For Hazardous Waste (Case B & D): The label must clearly state the words "Hazardous Waste" . It must also include the full chemical names of all constituents (e.g., "1,2-Dinonanoylphosphatidylcholine," "Chloroform") with their approximate percentages, the accumulation start date, and an indication of the hazards (e.g., "Flammable," "Toxic").[15][16]

    • For Non-Hazardous Chemical Waste (Case A & C): While not federally mandated as "hazardous," the container should be clearly labeled with the chemical name ("1,2-Dinonanoylphosphatidylcholine") and marked as "Chemical Waste for Disposal" to prevent accidental misuse.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][17]

    • Ensure segregation from incompatible materials. Specifically, do not store phospholipid waste solutions alongside strong acids, bases, or oxidizers.[11]

    • Keep containers closed at all times except when adding waste.

  • Disposal Request: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days for hazardous waste depending on generator status), arrange for pickup through your EHS department or a licensed waste contractor.[2][15]

Spill Management Protocol

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.

Experimental Protocol: Solid DNPC Spill Cleanup
  • Secure the Area: Alert personnel in the immediate vicinity. Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. For large spills where dust may become airborne, respiratory protection may be necessary.[4]

  • Contain and Collect: Gently sweep or scoop the solid material to avoid creating dust. Place the collected material into a container for hazardous waste disposal.[18]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, dustpans) must be placed in the solid hazardous waste container.[14]

  • Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

Conclusion: Fostering a Culture of Safety

The proper disposal of 1,2-Dinonanoylphosphatidylcholine is a straightforward process when guided by the principles of hazard assessment, regulatory awareness, and strict procedural adherence. By treating all chemical waste with a high degree of caution—regardless of its formal hazard classification—and by partnering closely with institutional EHS resources, researchers can ensure a safe laboratory environment and responsible environmental stewardship. The protocols outlined in this guide provide a framework for developing robust, site-specific procedures that protect personnel and ensure compliance.

References

  • ChemicalBook. (n.d.). 2,6-DNPC(609-93-8)MSDS.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, July 2). Safety Data Sheet.
  • Spectrum Chemical. (2015, June 29). SAFETY DATA SHEET.
  • Cosmo Bio USA. (n.d.). 1,2-Dioleoyl-sn-Glycero-3-Phosphatidylcholine MSDS.
  • Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.
  • MedChemExpress. (2025, December 31). DPPC (Standard)-SDS.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • Natural Chemistry, Inc. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • ResearchGate. (2024, June 28). Phospholipids storage conditions?.
  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR).
  • Diva-portal.org. (2023, July 3). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma.
  • ECHEMI. (n.d.). Soya phosphatidylcholines SDS, 97281-47-5 Safety Data Sheets.
  • PubMed. (n.d.). The impact of phospholipids and phospholipid removal on bioanalytical method performance.
  • Occupational Safety and Health Administration. (n.d.). Hazard Communication - Overview.
  • Sigma-Aldrich. (2025, December 5). SAFETY DATA SHEET.
  • Eurogentec. (2019, August 1). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • BenchChem. (n.d.). Proper Disposal of Diisononyl Phthalate (DINP): A Guide for Laboratory Professionals.
  • BenchChem. (2025, December). Proper Disposal Procedures for 1,2-Ethanediol, Dibenzenesulfonate.
  • BenchChem. (n.d.). Navigating the Safe Disposal of Dioctanoylglycol: A Procedural Guide.
  • BenchChem. (n.d.). Essential Guide to the Proper Disposal of Diethanolamine Fusidate.

Sources

Handling

A Researcher's Guide to the Safe Handling of 1,2-Dinonanoylphosphatidylcholine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,2-Dinonanoylphosphatidylcholine. As a synthetic phospholipid, it is a valuabl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,2-Dinonanoylphosphatidylcholine. As a synthetic phospholipid, it is a valuable tool in the formulation of liposomes and for creating lipid bilayers that mimic cell membranes. While generally considered to have low toxicity, adherence to proper laboratory protocols is crucial for ensuring personnel safety and experimental integrity. This document offers a detailed framework for the safe handling, storage, and disposal of this compound.

Section 1: Hazard Assessment and Core Safety Principles

The foundational principle for handling this and similar compounds is the avoidance of dust generation and direct contact.[2][3] This is achieved through a combination of appropriate personal protective equipment (PPE), proper handling techniques, and a well-maintained laboratory environment.

Section 2: Personal Protective Equipment (PPE) Protocol

A thorough risk assessment should always precede any handling of chemical substances.[4] For 1,2-Dinonanoylphosphatidylcholine, the following PPE is recommended as a minimum standard:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or safety goggles.Protects against accidental splashes or airborne dust particles entering the eyes.[3][5]
Hand Protection Nitrile or latex gloves.Prevents direct skin contact and potential irritation.[1]
Body Protection A standard laboratory coat.Protects clothing and skin from spills and contamination.
Respiratory Protection Generally not required with adequate ventilation. A NIOSH-approved N95 respirator may be used if handling large quantities or if dust generation is unavoidable.Minimizes the risk of inhaling fine particles.

Diagram 1: PPE Selection Workflow

PPE_Workflow start Start: Handling 1,2-Dinonanoylphosphatidylcholine assess_risk Assess Risk: Quantity and Procedure start->assess_risk ppe_decision Select Minimum PPE: Lab Coat, Gloves, Safety Glasses assess_risk->ppe_decision is_dusty Is significant dust generation likely? ppe_decision->is_dusty respirator Add N95 Respirator is_dusty->respirator Yes end Proceed with Caution is_dusty->end No respirator->end

A decision-making workflow for selecting the appropriate Personal Protective Equipment.

Section 3: Operational Plan for Handling and Storage

Adherence to a strict operational plan minimizes the risk of exposure and maintains the integrity of the compound.

Handling Protocol
  • Preparation : Before handling, ensure the work area is clean and uncluttered. If working with the powdered form, it is advisable to handle it in a fume hood or a space with good ventilation to minimize dust dispersion.[6]

  • Weighing and Transfer : When weighing the powder, do so carefully to avoid creating airborne dust. Use a spatula for transfers. If the compound is in a solvent, use glass or Teflon-coated equipment for transfers to avoid contamination.

  • Dissolving : If dissolving in a solvent, add the solvent to the lipid slowly to avoid splashing.

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[6] Clean all equipment used in the process.

Storage Protocol

Proper storage is critical to prevent degradation of 1,2-Dinonanoylphosphatidylcholine.

  • Temperature : Store at or below -20°C for long-term stability.

  • Atmosphere : Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Container : Use a glass container with a Teflon-lined cap. Avoid plastic containers as they can leach impurities into the compound.

  • Moisture : Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis.

Section 4: Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is a cornerstone of laboratory safety.

Emergency Procedures
Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[2]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water.[2] Seek medical attention if irritation develops.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation occurs.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills of the powder, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[3] For liquid spills, absorb with an inert material and place in a suitable disposal container.[7]
Disposal Plan

As 1,2-Dinonanoylphosphatidylcholine is generally not considered hazardous waste, disposal is typically straightforward. However, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Diagram 2: Waste Disposal Decision Tree

Disposal_Decision_Tree start Waste Generated is_mixed Is it mixed with hazardous waste? start->is_mixed hazardous_waste Dispose as Hazardous Waste is_mixed->hazardous_waste Yes is_liquid Is the waste liquid or solid? is_mixed->is_liquid No end Disposal Complete hazardous_waste->end liquid_disposal Consult EHS for drain disposal approval is_liquid->liquid_disposal Liquid solid_disposal Dispose in designated non-hazardous solid waste is_liquid->solid_disposal Solid liquid_disposal->end solid_disposal->end

A decision-making tree for the proper disposal of 1,2-Dinonanoylphosphatidylcholine waste.

  • Consult Local Regulations : Before any disposal, the first and most critical step is to consult your institution's EHS guidelines and local regulations.[8]

  • Uncontaminated Waste :

    • Solid : Uncontaminated solid 1,2-Dinonanoylphosphatidylcholine can likely be disposed of in the regular laboratory trash, provided it is securely contained and clearly labeled as non-hazardous.[9] Do not dispose of it in a way that could cause it to become airborne.

    • Liquid (in non-hazardous solvent) : Aqueous solutions may be suitable for drain disposal with copious amounts of water, but only with prior approval from your EHS department.[8]

  • Contaminated Waste : If 1,2-Dinonanoylphosphatidylcholine is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.[10] This waste should be collected in a properly labeled, sealed container and disposed of through your institution's hazardous waste management program.[11]

  • Empty Containers : Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[9][10]

References

  • 1,2-dinonadecanoyl-sn-glycero-3-phosphocholineocholine, 19:0 PC. Source not available.
  • Safety Data Sheet sn-Glycero-3-phosphocholine . MetaSci. [Link]

  • 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine . MySkinRecipes. [Link]

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine | C44H88NO8P | CID 94190 . PubChem. [Link]

  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine | C44H84NO8P | CID 10350317 . PubChem. [Link]

  • Safety Data Sheet 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine . MetaSci. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Source not available.
  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University. [Link]

  • VIII. Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. [Link]

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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